Monolaurin

Catalog No.
S536012
CAS No.
142-18-7
M.F
C15H30O4
M. Wt
274.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monolaurin

CAS Number

142-18-7

Product Name

Monolaurin

IUPAC Name

2,3-dihydroxypropyl dodecanoate

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-dodecylglycerol, 1-O-dodecylglycerol, glycerol monolaurate, lauricidin, monododecylglycerol, monoglycerol laurate, monolaurin, rac-SN-1(3)-dodecylglycerol

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

The exact mass of the compound Monolaurin is 274.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698570. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

monolaurin mechanism of action lipid membrane disruption

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: Lipid Membrane Disruption

Monolaurin's effectiveness stems from its amphipathic structure—a hydrophilic glycerol head and a hydrophobic lauric acid tail. This enables the molecule to incorporate into lipid bilayers, primarily targeting microbial membranes [1] [2].

The table below summarizes the core mechanisms and key supporting evidence.

Mechanism Description Key Research Evidence
Membrane Integration & Destabilization Amphipathic structure inserts into lipid bilayer, increasing permeability, causing leakage of cellular contents, and ultimately leading to cell lysis [1]. Demonstrated against Gram-positive bacteria (e.g., S. aureus) and enveloped viruses (Herpes simplex, Influenza) [1] [2].
Viral Envelope Disintegration Directly dissolves the lipid envelope of viruses, rendering them non-infectious. This is a physical, virucidal action [1] [3]. >99.9% infectivity reduction observed in human RNA/DNA enveloped viruses; electron microscopy confirms structural disintegration [1] [3].
Inhibition of Viral Replication Interferes with later stages of viral replication cycle, including maturation and binding of viral proteins to the host cell membrane [3]. Shown to inhibit Junin virus maturation and prevent binding of vesicular stomatitis virus proteins [3].
Biofilm Disruption Eradicates pre-formed biofilms and inhibits new biofilm formation by reducing bacterial attachment and downregulating biofilm-associated genes [1] [4]. Effective against MRSA and S. epidermidis biofilms; causes morphological changes like cell elongation and swelling [1] [5] [4].

Antimicrobial Spectrum and Synergistic Effects

This compound exhibits broad-spectrum activity, but its efficacy varies significantly between microbial types.

Category Pathogen Examples Efficacy / Notes
Gram-positive Bacteria Staphylococcus aureus (including MRSA), Streptococcus spp., Bacillus spp., Clostridium perfringens [1] [5]. Highly effective. MIC against S. aureus ranges from 250–2000 µg/ml [5].
Gram-negative Bacteria Helicobacter pylori, Escherichia coli (under specific conditions) [1] [3]. Variable efficacy; robust outer membrane with LPS often confers resistance [1].
Enveloped Viruses Herpes Simplex Virus (HSV), Influenza, SARS-CoV-2, HIV-1, Epstein-Barr Virus (EBV) [1] [3] [2]. Highly effective due to reliance on lipid envelope for infectivity.
Fungi/Yeast Candida albicans [1]. Effective; reduces biofilm viable cell counts and downregulates host inflammatory response [1].
Synergistic Combinations β-lactam antibiotics (e.g., against S. aureus) [5]. 83.3%-100% synergism rate; significantly reduces MIC of both agents and suppresses β-lactamase (blaZ) gene expression [5].

A key feature of this compound is its selectivity. It preferentially targets pathogens while sparing beneficial gut flora like Lactobacillus and Bifidobacterium species, a property thought to mimic its natural role in shaping the infant microbiome in human breast milk [1].

Experimental Protocols for Key Assays

For researchers aiming to validate these mechanisms, here are standard methodologies from recent literature.

Determining Minimum Inhibitory Concentration (MIC)

The agar dilution method is commonly used to determine the MIC of this compound against bacterial pathogens [5].

  • Procedure:
    • Prepare a stock solution of this compound (e.g., 4 mg dissolved in 100 µL DMSO, then diluted with Tryptic Soy Broth to a final concentration of 2 mg/mL with 5% DMSO) [5].
    • Create serial dilutions of this compound in agar plates.
    • Spot-inoculate the plates with a standardized bacterial suspension (e.g., ~10⁵ CFU/spot).
    • Incubate plates at 37°C for 24 hours.
    • The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [5].
Assessing Anti-Biofilm Activity (BIC and BEC)

The microtiter plate (crystal violet) assay is standard for evaluating biofilm inhibition and eradication [4].

  • Biofilm Inhibitory Concentration (BIC) Assay:
    • In a U-bottom 96-well microplate, add this compound and bacterial suspension simultaneously.
    • Incubate for 24 hours at 37°C to allow biofilm formation.
    • Wash wells with PBS to remove non-adherent cells.
    • Fix and stain the adhered biofilm with 1% crystal violet for 15 minutes.
    • Wash again, elute the dye with 96% ethanol, and measure the optical density at 595 nm.
    • Calculate the percentage of inhibition and determine BIC₅₀/BIC₈₀ via probit analysis [4].
  • Biofilm Eradication Concentration (BEC) Assay:
    • First, grow biofilms by incubating bacteria in microplates for 24 hours.
    • After biofilm formation, add this compound to the wells.
    • Incubate again, then wash, stain, and measure OD as in the BIC assay [4].
Visualizing Morphological Damage

A Scanning Electron Microscope (SEM) can directly visualize the disruptive effects of this compound.

  • Procedure:
    • Treat bacterial cells (e.g., S. aureus) with this compound at 1xMIC for a specified period.
    • Fix the cells, typically with glutaraldehyde, and dehydrate using a graded ethanol series.
    • Critical-point dry the samples, sputter-coat with gold, and observe under SEM.
  • Expected Outcome: Treated cells show significant morphological changes such as cell elongation, outer membrane swelling, and visible deformities compared to smooth, intact untreated cells [5].

Research Workflow and Signaling Pathway

For a visual summary of the experimental workflow to study this compound's effects, refer to the diagram below.

G cluster_1 Assays & Analyses start Study Design prep Agent Preparation (this compound Stock Solution) start->prep mc Microbial Culture (Pathogen of Interest) prep->mc exp Application of Treatments mc->exp assay1 MIC/MBC Determination (Agar/Broth Dilution) exp->assay1 assay2 Anti-Biofilm Assay (Crystal Violet Staining) exp->assay2 assay3 Morphological Analysis (SEM Imaging) exp->assay3 assay4 Gene Expression (RT-PCR, e.g., blaZ) exp->assay4 assay5 Synergy Testing (Checkerboard, Time-Kill) exp->assay5 mech Mechanistic Insights assay1->mech assay2->mech assay3->mech assay4->mech assay5->mech

While membrane disruption is the primary mechanism, this compound also exhibits immunomodulatory properties. At higher concentrations, it can integrate into mammalian T-cell membranes, suppressing excessive activation and cytokine release, which suggests a potential role in calming hyperactive immune responses [1].

References

In Vitro Antimicrobial Spectrum of Glycerol Monolaurate

Author: Smolecule Technical Support Team. Date: February 2026

Microorganism Gram Stain Reported MIC/MBC/MFC Values Key Findings & Context

| Staphylococcus aureus | Gram-positive | GML MIC: ~0.05-0.25 mM (approx. 0.02-0.1 mg/mL) [1] [2] TGML MIC: 0.08 mg/mL [3] | Highly susceptible; GML is ≥200x more bactericidal than lauric acid; prevents biofilm formation and inhibits exotoxin production at sub-inhibitory concentrations [1] [2]. | | Streptococcus pyogenes | Gram-positive | GML MIC: ~0.05 mM (approx. 0.02 mg/mL) [1] | Highly susceptible; GML shows greater bactericidal activity than against S. aureus [1]. | | Bacillus subtilis | Gram-positive | N/A | Human milk (high in GML) showed strong inhibition; used as a positive control due to known high susceptibility to GML [2]. | | Listeria monocytogenes | Gram-positive | TGML MIC: 0.04 mg/mL [3] | Highly susceptible to the triglycerol derivative [3]. | | Clostridium perfringens | Gram-positive (Anaerobic) | N/A | Growth was inhibited by human milk (a source of GML) [2]. | | Escherichia coli | Gram-negative | TGML MIC: 0.16 mg/mL [3] GML alone: Often not effective, even at 3000 µg/mL [2] | Susceptible to TGML. Natural GML in human milk inhibits growth, suggesting synergy with other milk compounds. Intrinsic resistance is linked to lipopolysaccharide (LPS) layer [2] [3]. | | Salmonella typhimurium | Gram-negative | TGML MIC: 0.16 mg/mL [3] | Susceptible to the triglycerol derivative [3]. | | Haemophilus influenzae | Gram-negative (LOS) | N/A | GML prevents biofilm formation and is bactericidal in mature biofilms [1]. | | Pseudomonas aeruginosa | Gram-negative | N/A | Naturally most resistant; susceptibility greatly enhanced in acidic pH (5.0-6.0) and with cation chelators (e.g., EDTA) [1]. | | Candida albicans | Fungus (Yeast) | Monolaurin MIC: 62.5-125 µM (approx. 0.02-0.04 mg/mL) [4] TGML MIC: 0.64 mg/mL [3] | this compound significantly reduces biofilm viability (at 10-20x MIC) and downregulates host pro-inflammatory cytokines (IL-1α, IL-1β) in a co-culture model [4] [3]. | | Cryptococcus neoformans | Fungus (Yeast) | TGML MIC: 1.25 mg/mL [3] | Susceptible to the triglycerol derivative [3]. |

The following diagram illustrates the primary mechanisms by which GML exerts its antimicrobial and anti-inflammatory effects, as revealed by in vitro studies.

gmll_mechanism cluster_bacterial Bacterial Cell Targets cluster_host Host Immune Cell & Tissue Targets GML GML MemPerm Disrupts Membrane Permeability GML->MemPerm MemInt Compromises Membrane Integrity GML->MemInt Exotoxin Inhibits Exotoxin Production GML->Exotoxin Enzyme Inhibits Proteolytic Enzymes (e.g., SAPs, Phospholipases) GML->Enzyme Cytokine Downregulates Pro-inflammatory Cytokines (IL-1α, IL-1β) GML->Cytokine IL8 Inhibits IL-8 Production GML->IL8 Biofilm Inhibits Biofilm Formation MemInt->Biofilm leads to

GML's multimodal mechanism of action against pathogens and host inflammation.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

This is a standard broth microdilution method used to determine the lowest concentration that inhibits visible growth (MIC) and kills the microorganism (MFC/MBC) [4] [1].

  • Inoculum Preparation: Prepare a microbial inoculum to a density of approximately 5 × 10³ to 1 × 10⁶ CFU/mL in a suitable broth like RPMI-1640 or Todd Hewitt broth [4] [1].
  • Compound Dilution: Prepare serial dilutions of GML (e.g., from 3.9 to 2,500 µM) in a 96-well plate. Include controls: a growth control (inoculum only) and a vehicle control (e.g., 1% ethanol) [4].
  • Incubation & MIC Reading: Incubate the plate for 24 hours at 37°C. The MIC is the lowest concentration that visibly inhibits growth [4].
  • MFC/MBC Determination: Subculture aliquots (e.g., 20 µL) from each well onto agar plates (e.g., Sabouraud Dextrose Agar). After another 24 hours of incubation, the MFC is the lowest concentration that results in no visible growth on the agar [4].
Biofilm Assay

This protocol evaluates GML's efficacy against mature biofilms, which are often more resistant to antimicrobials [4].

  • Biofilm Formation: Grow a microbial inoculum (e.g., 1 × 10⁶ CFU/mL of C. albicans) in a sterile 24-well plate for 24 hours at 37°C to establish the biofilm [4].
  • Biofilm Treatment: Treat the mature biofilms with GML at concentrations significantly higher than the MIC (e.g., 10×MIC and 20×MIC). Apply the treatment once daily [4].
  • Viability Assessment: After treatment, assess the reduction in microbial viability using standard methods like Log(CFU/ml) quantification [4].

Key Factors Influencing GML Activity

  • Gram-positive vs. Gram-negative Bacteria: GML is consistently more effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria, particularly the lipopolysaccharide (LPS) layer, acts as a permeability barrier. Susceptibility in Gram-negatives like Haemophilus and Gardnerella is higher because they have a less protective lipooligosaccharide (LOS) [1].
  • Overcoming Gram-negative Resistance: The activity of GML against resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa, E. coli) can be significantly enhanced by:
    • Using an acidic pH (5.0-6.0) [1].
    • Adding cation chelators like EDTA to disrupt the LPS layer [1].
    • Utilizing nonaqueous delivery vehicles that improve solubilization and interaction with bacterial membranes [1].
  • Formulation and Solubility: GML has a high melting point and poor water solubility, which can limit its application. Advanced formulations like nanocapsules have been shown to reduce cytotoxicity while maintaining antimicrobial efficacy [5].

References

Comprehensive Technical Guide: Monolaurin-Mediated Modulation of Inflammatory Cytokines IL-1α and IL-6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Monolaurin and Its Biological Significance

Glycerol monolaurate (GML), also known as this compound, is a natural monoglyceride consisting of a twelve-carbon lauric acid chain attached to a glycerol backbone via an ester linkage. As a compound Generally Recognized as Safe (GRAS) by the FDA, it finds widespread use in food, cosmetic, and pharmaceutical formulations. Recent research has revealed that beyond its well-established broad-spectrum antimicrobial properties, GML exhibits significant immunomodulatory capabilities, particularly in regulating key inflammatory cytokines including IL-1α and IL-6. These cytokines are pivotal in the pathogenesis of inflammatory diseases, and their dysregulation is associated with conditions ranging from periodontal disease to inflammatory bowel disease and viral infections.

The therapeutic interest in GML stems from its dual functionality as both an antimicrobial and anti-inflammatory agent, positioning it as a promising candidate for managing complex inflammatory conditions where infection and inflammation are intertwined. This whitepaper provides a comprehensive technical analysis of GML's mechanisms in modulating IL-1α and IL-6, synthesizing data from recent in vitro and in vivo studies, detailing experimental methodologies, and presenting quantitative data in accessible formats for research and development applications.

Executive Summary of Key Findings

  • Dual Antimicrobial and Anti-inflammatory Action: GML demonstrates simultaneous activity against pathogens and suppression of inflammation, particularly in mucosal environments [1] [2] [3].
  • Cell-Type Specific Cytokine Modulation: GML differentially regulates cytokine expression in epithelial cells versus fibroblasts, suggesting tissue-specific mechanisms of action [1].
  • Structural Dependency: The immunomodulatory activity of GML requires specific structural components—a 12-14 carbon acyl chain, ester linkage, and polar head group—with even minor alterations significantly reducing efficacy [4].
  • Pathway-Specific Inhibition: GML suppresses key pro-inflammatory signaling pathways, including NF-κB and MAPK cascades, and disrupts T-cell receptor signaling through membrane lipid domain alteration [4] [3].
  • Microbiome-Mediated Effects: GML modulates gut microbiota composition, increasing beneficial bacteria such as Akkermansia and Lactobacillus murinus, which may indirectly influence inflammatory responses [3].

Biological Effects of this compound on Inflammatory Cytokines

Direct Cytokine Modulation

This compound exhibits directional cytokine regulation that varies by cell type, demonstrating sophisticated immunomodulatory capabilities rather than generalized immunosuppression. In human gingival fibroblasts exposed to Aggregatibacter actinomycetemcomitans, GML treatment (25-50 μM) significantly decreased expression of IL-1α, IL-6, IL-18, and TNF-α. Conversely, in keratinocytes within the same model system, GML treatment resulted in divergent responses, suppressing IL-1α while enhancing expression of IL-6, IL-18, and TNF-α [1]. This cell-type specific regulation suggests GML can fine-tune immune responses based on tissue context, potentially enhancing epithelial barrier defenses while suppressing stromal inflammation.

In intestinal inflammation models, GML administration (500 mg·kg⁻¹) to DSS-induced colitis mice significantly reduced colonic expression of pro-inflammatory factors including TNF-α, IL-1β, and IL-1α while simultaneously increasing expression of anti-inflammatory cytokines IL-10 and TGF-β [3]. This balanced modulation of both pro- and anti-inflammatory mediators indicates GML promotes resolution of inflammation rather than simply blocking inflammatory pathways. The coordinated cytokine regulation correlates with improved clinical outcomes including reduced weight loss, decreased colon shortening, and attenuated splenomegaly in experimental colitis.

Antimicrobial Activity with Immunomodulation

This compound's antimicrobial effects contribute to its anti-inflammatory properties by reducing the microbial stimulus for inflammation. Against Candida albicans biofilms, GML demonstrates potent antifungal activity with MIC values ranging from 62.5-125 μM and MFC values of 125-250 μM. Notably, in co-culture models of oral fibroblasts with C. albicans, GML treatment significantly downregulated IL-1α and IL-1β expression while simultaneously reducing fungal burden [5]. This dual functionality addresses both the infectious trigger and subsequent inflammatory response, representing a comprehensive therapeutic approach.

The structural basis for GML's immunomodulatory activity has been systematically investigated through structure-activity relationship studies. Analogs with 12-14 carbon acyl chains effectively inhibit T-cell receptor-induced calcium signaling and cytokine production, while shorter chains (8-10 carbons) show diminished activity [4]. Similarly, ester linkage and a single laurate group at any position on the glycerol backbone are essential for maximal immunomodulatory potency, with dilaurin derivatives showing significantly reduced activity. These findings provide guidance for pharmaceutical development of GML-based therapeutics.

Mechanisms of Action: Anti-inflammatory Pathways

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects through multi-pathway inhibition of key pro-inflammatory signaling cascades. In DSS-induced colitis models, GML treatment significantly suppressed activation of both the MAPK and NF-κB signaling pathways [3]. These pathways represent critical regulators of inflammatory gene expression, including cytokines such as IL-1α and IL-6. The inhibition of these signaling hubs explains GML's broad effects on multiple inflammatory mediators rather than single cytokine targets.

Table 1: this compound Effects on Key Signaling Pathways

Pathway Effect of this compound Downstream Consequences Experimental Model
NF-κB Suppression of activation Reduced expression of pro-inflammatory cytokines DSS-induced colitis in mice [3]
MAPK Inhibition of phosphorylation Decreased activation of AP-1 and other transcription factors DSS-induced colitis in mice [3]
TCR Signaling Disruption of LAT clustering Impaired calcium flux and cytokine production Human primary T cells [4]
Membrane Dynamics Increased lipid order Altered spatial organization of signaling complexes Human primary T cells [4]
Immunocellular Modulation

This compound directly influences immune cell populations in inflamed tissues, contributing to its anti-inflammatory effects. In lamina propria mononuclear cells (LPMCs) isolated from DSS-colitis mice, GML treatment significantly reduced populations of Th17 cells, neutrophils, and macrophages [3]. These cell types are key drivers of inflammation in IBD and other inflammatory conditions. Th17 cells specifically produce IL-17, a cytokine that synergizes with IL-1 and IL-6 to perpetuate inflammatory circuits. By reducing these critical cellular mediators, GML disrupts the self-sustaining cycles of inflammation.

The membrane-mediated mechanism represents a novel approach to immunomodulation. GML incorporates into cellular membranes and increases both ordered and disordered lipid domains, altering the spatial organization of signaling complexes [4]. This membrane restructuring disrupts the formation of phosphorylated LAT (linker for activation of T cells) clusters essential for T-cell receptor signaling, thereby inhibiting downstream calcium flux and cytokine production without inducing cellular toxicity. This physical mechanism may explain the broad yet specific immunomodulatory profile of GML across different cell types.

Quantitative Data Summary

Cytokine Modulation Data

Table 2: Quantitative Effects of this compound on Inflammatory Cytokines

Cytokine Experimental Model GML Concentration/Dose Effect Reference
IL-1α HGF-1 fibroblasts + Aa 25-50 μM Decreased expression [1]
IL-1α Keratinocytes + Aa 25-50 μM Decreased expression [1]
IL-1α Oral fibroblasts + C. albicans 1,250-2,500 μM Significant downregulation [5]
IL-6 HGF-1 fibroblasts + Aa 25-50 μM Decreased expression [1]
IL-6 Keratinocytes + Aa 25-50 μM Increased expression [1]
IL-1β Oral fibroblasts + C. albicans 1,250-2,500 μM Significant downregulation [5]
TNF-α HGF-1 fibroblasts + Aa 25-50 μM Decreased expression [1]
TNF-α DSS-induced colitis mice 500 mg·kg⁻¹ Reduced expression [3]
IL-10 DSS-induced colitis mice 500 mg·kg⁻¹ Increased expression [3]
TGF-β DSS-induced colitis mice 500 mg·kg⁻¹ Increased expression [3]
Antimicrobial Activity Data

Table 3: Antimicrobial Effects of this compound

Pathogen Model System MIC/MFC Effect on Biofilm Reference

| Candida albicans | In vitro susceptibility | MIC: 62.5-125 μM MFC: 125-250 μM | Significant reduction at 1,250-2,500 μM | [5] | | Aggregatibacter actinomycetemcomitans | In vitro susceptibility | Not specified | Antimicrobial activity demonstrated | [1] | | Staphylococcus aureus | In vitro susceptibility | Not specified | Inhibited growth in human milk | [2] | | Escherichia coli | In vitro susceptibility | Not specified | Inhibited growth in human milk | [2] | | Seneca Valley Virus | In vitro and piglets | Not specified | Inhibited viral replication by up to 80% in vitro | [6] |

Experimental Protocols and Methodologies

In Vitro Cytokine Modulation Assays

Cell Culture and Treatment Conditions:

  • Human gingival fibroblast (HGF-1) and keratinocyte (OBA-9) co-culture established using dual-chamber model with transwell inserts (8 μm pore × 0.3 cm² culture surface) to mimic periodontal environment [1].
  • Cells seeded at density of 1 × 10⁵ cells/mL and cultured in DMEM with 10% FBS until optimal TEER (>150 Ohm/cm²) reached, typically after 48 hours.
  • Bacterial challenge: Aggregatibacter actinomycetemcomitans (strain D7S-1) applied at 1 × 10⁶ CFU/mL to cross keratinocyte monolayer and reach fibroblast layer in basal chamber.
  • GML treatment: this compound (25 or 50 μM) added immediately after bacterial inoculation and maintained for 24 hours.
  • Gene expression analysis: RNA extracted from cell layers, followed by quantification of IL-1α, IL-6, IL-18, and TNF-α expression using quantitative real-time PCR.

Cytokine Protein Detection:

  • ELISA methodology: Cytokine levels measured in cell culture supernatants using specific antibody pairs.
  • Multiplex bead-based assays: For simultaneous quantification of multiple cytokines from limited sample volumes.
  • Western blotting: For detection of cytokine precursors and signaling pathway components, with 20 μg protein separated by SDS-PAGE (12% gel) and transferred to membranes for antibody detection [3].
In Vivo Colitis Model

Colitis Induction and Treatment:

  • Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) maintained under specific pathogen-free conditions [3].
  • DSS colitis induction: 3% (w/v) dextran sulfate sodium (molecular mass 36,000-50,000 Da) administered in drinking water for 5 days.
  • GML treatment: 500 mg·kg⁻¹ GML administered by oral gavage every two days, beginning 7 days prior to DSS exposure and continuing throughout experiment.
  • Clinical assessment: Daily monitoring of body weight, stool consistency, and occult blood.
  • Terminal analysis: Colon length measurement, spleen weight, histological scoring of H&E-stained sections, cytokine expression analysis in colonic tissue.

Immune Cell Isolation and Analysis:

  • Lamina propria mononuclear cell (LPMC) isolation: Intestinal tissues digested with collagenase/DNase I cocktail, followed by Percoll density gradient centrifugation.
  • Flow cytometry: Single-cell suspensions stained with fluorochrome-conjugated antibodies against CD4, CD45, IL-17A, CD11b, Ly6G, F4/80 for identification of Th17 cells, neutrophils, and macrophages.
  • Intracellular cytokine staining: Cells stimulated with PMA/ionomycin in presence of brefeldin A for 4-6 hours prior to fixation and permeabilization.

Signaling Pathways and Experimental Visualization

IL-6 Signaling Pathways and this compound Interaction

G IL6 IL-6 mIL6R Membrane-Bound IL-6R (IL6R) IL6->mIL6R  Binds to sIL6R Soluble IL-6R (sIL6R) IL6->sIL6R  Binds to gp130_1 gp130 mIL6R->gp130_1  Complex with sIL6R->gp130_1  Complex with gp130_2 gp130 gp130_1->gp130_2  Dimerizes with Trans Trans-Signaling (Pro-inflammatory Pathological) gp130_1->Trans  Activates Classic Classic Signaling (Anti-inflammatory Regenerative) gp130_2->Classic  Activates JAK JAK/STAT Pathway Classic->JAK  Stimulates MAPK MAPK Pathway Classic->MAPK  Stimulates Trans->JAK  Stimulates Trans->MAPK  Stimulates PI3K PI3K Pathway Trans->PI3K  Stimulates Target Target Gene Expression JAK->Target  Regulates MAPK->Target  Regulates PI3K->Target  Regulates GML GML Modulation GML->IL6  Modulates  Production GML->Trans  Inhibits

IL-6 Signaling Pathways: this compound preferentially inhibits pro-inflammatory trans-signaling over regenerative classic signaling [7].

This compound Structure-Activity Relationship

G GML Glycerol Monolaurate (GML) Active Form Effect1 Alters Membrane Lipid Dynamics GML->Effect1  Leads to Effect2 Inhibits pLAT Clustering GML->Effect2  Leads to Effect3 Suppresses Calcium Signaling GML->Effect3  Leads to Effect4 Reduces Cytokine Production GML->Effect4  Leads to Chain Acyl Chain Length (12-14 carbons optimal) Chain->GML  Critical for Linkage Ester Linkage (essential) Linkage->GML  Essential for Head Polar Head Group (required) Head->GML  Required for Position Single Laurate (any position) Position->GML  Optimal with Inactive1 Short Chain (8-10 carbons) Inactive1->Effect1  No effect Inactive2 Non-polar Head (no activity) Inactive2->Effect2  No effect Inactive3 Amide Linkage (reduced function) Inactive3->Effect3  Reduced  inhibition Inactive4 Dilaurin (inactive) Inactive4->Effect4  Eliminates  activity

Structure-Activity Relationship: Specific structural features essential for GML's immunomodulatory effects [4].

Potential Applications and Therapeutic Implications

The dual antimicrobial and anti-inflammatory properties of this compound position it as a promising therapeutic candidate for conditions characterized by concurrent infection and inflammation. In periodontal disease, GML's ability to inhibit Aggregatibacter actinomycetemcomitans while differentially modulating cytokine responses in epithelial and stromal cells addresses both the etiological agent and tissue-destructive inflammation [1]. For inflammatory bowel disease, GML's coordinated suppression of pro-inflammatory cytokines (IL-1α, IL-6, TNF-α), inhibition of NF-κB and MAPK signaling, and promotion of beneficial gut microbiota demonstrate multi-modal therapeutic action [3].

The favorable safety profile of GML, supported by its GRAS designation and natural presence in human breast milk (at concentrations up to 3 mg/mL), facilitates clinical translation [2]. Formulation strategies to enhance bioavailability and tissue-specific delivery could further expand therapeutic applications. The membrane-targeted mechanism of GML action presents advantages over receptor-specific inhibitors by simultaneously modulating multiple inflammatory pathways while potentially reducing the likelihood of resistance development.

Conclusion and Future Research Directions

This compound represents a novel class of immunomodulatory compound with unique dual functionality against pathogens and inflammation. The specific modulation of IL-1α and IL-6, coupled with broader effects on inflammatory signaling pathways and immune cell populations, supports its therapeutic potential for diverse inflammatory conditions. The well-defined structure-activity relationship provides a foundation for rational drug design to optimize efficacy and selectivity.

Future research should focus on:

  • Clinical validation of efficacy in human inflammatory diseases including IBD, periodontal disease, and dermatological conditions
  • Formulation development to enhance bioavailability and tissue targeting while maintaining favorable safety profile
  • Combination therapies leveraging GML's antimicrobial properties alongside conventional anti-inflammatory agents
  • Mechanistic studies to further elucidate membrane interactions and downstream signaling consequences
  • Microbiome modulation investigations to characterize indirect immunomodulatory effects through microbial community restructuring

References

monolaurin host transcriptome and metabolome effects

Author: Smolecule Technical Support Team. Date: February 2026

Transcriptome and Metabolome Effects: An Overview

The most relevant study investigated monolaurin's effects in an in vitro dual-chamber model designed to mimic the human periodontium, using oral bacteria and human host cells (gingival fibroblasts and keratinocytes) [1] [2] [3].

The tables below summarize the key quantitative findings from this study regarding gene expression and metabolite changes.

Table 1: Effects of this compound on Host Gene Expression (Transcriptome) Cell Models: Human Gingival Fibroblasts (HGF-1) and Keratinocytes (OBA-9) infected with Aggregatibacter actinomycetemcomitans and treated with 25 or 50 μM this compound for 24 hours [1].

Gene Cell Type Expression Change vs. Infected Control
IL-1α HGF-1 (Fibroblasts) Decreased [1]
IL-6 HGF-1 (Fibroblasts) Decreased [1]
IL-18 HGF-1 (Fibroblasts) Decreased [1]
TNF HGF-1 (Fibroblasts) Decreased [1]
IL-1α OBA-9 (Keratinocytes) Decreased [1]
IL-6 OBA-9 (Keratinocytes) Increased [1]
IL-18 OBA-9 (Keratinocytes) Increased [1]
TNF OBA-9 (Keratinocytes) Increased [1]

Table 2: Effects of this compound on Metabolite Production (Metabolome) Analysis of supernatants from the dual-chamber model after 24-hour treatment with this compound [1].

Metabolite Change with this compound Treatment (25/50 μM)
Glycerol Increased [1]
Pyruvic acid Increased [1]
2-deoxytetronic acid NIST Decreased [1]
4-aminobutyric acid Decreased [1]
Pinitol Decreased [1]
Glyceric acid Decreased [1]

Detailed Experimental Protocol

The data in Tables 1 and 2 were generated using the following methodology [1] [2]:

  • In Vitro Model: A dual-chamber co-culture system was used. Human gingival fibroblasts (HGF-1) were seeded in the basal chamber, and a monolayer of epithelial keratinocytes (OBA-9) was grown on a transwell insert placed above it. This setup mimics the layered structure of the human periodontium.
  • Cell Culture: HGF-1 cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% Fetal Bovine Serum (FBS). OBA-9 keratinocytes were cultured in a Defined Keratinocyte-SFM medium.
  • Infection & Treatment: The model was inoculated with Aggregatibacter actinomycetemcomitans (Strain D7S-1). Immediately after bacterial application, this compound (1-lauroyl-rac-glycerol) was added to the treatment groups at concentrations of 25 μM or 50 μM.
  • Analysis:
    • Transcriptome: After 24 hours, the expression of immune response genes (IL-1α, IL-6, IL-18, TNF) was quantified in the remaining cell layers (both insert and basal chamber).
    • Metabolome: Metabolites produced were also quantified from the cell layers and the supernatant released from the cells.

The following diagram illustrates this experimental workflow:

G Start Start Experiment SeedHGF Seed HGF-1 Fibroblasts (in basal chamber) Start->SeedHGF SeedOBA Seed OBA-9 Keratinocytes (on transwell insert) SeedHGF->SeedOBA Incubate Incubate until confluence (TEER > 150 Ohm/cm²) SeedOBA->Incubate Infect Inoculate with A. actinomycetemcomitans Incubate->Infect Treat Add this compound (25 or 50 µM) Infect->Treat Harvest Harvest after 24h Treat->Harvest Analyze Analyze Transcriptome and Metabolome Harvest->Analyze

Proposed Mechanism of Action

While the exact pathways for the transcriptomic and metabolomic changes are not fully delineated in the available literature, this compound's primary mechanism of action is its ability to disrupt the lipid membranes of microbes, including bacteria and enveloped viruses [4]. This physical disruption leads to leakage of cellular contents and cell death.

Furthermore, research indicates that this compound can integrate into mammalian cell membranes, where it is proposed to modulate membrane microdomains and suppress excessive T-cell activation, reducing cytokine release [4]. This immunomodulatory action, combined with its direct antimicrobial effect, provides a plausible explanation for the observed modulation of host inflammatory gene expression.

Research Gaps and Future Directions

It is important to interpret these findings with the following considerations:

  • Limited Scope: The current detailed data is from a single in vitro model focused on oral pathogens and cells. The effects on the transcriptome and metabolome in other tissues or in vivo remain largely unexplored.
  • Mechanistic Detail: While the membrane-disruption mechanism is well-established for antimicrobial effects, the specific signaling pathways leading to the gene expression changes in host cells require further investigation.
  • Human Data: A recent 2025 prospective cohort study associated higher serum this compound levels with a lower risk of SARS-CoV-2 infection in healthcare workers, suggesting systemic biological activity [5]. However, this study did not investigate the underlying transcriptomic or metabolomic mechanisms.

References

monolaurin immune response modulation in co-culture models

Author: Smolecule Technical Support Team. Date: February 2026

Monolaurin's Immunomodulatory & Antimicrobial Profile

This compound (Glycerol Monolaurate) is a natural monoglyceride with broad-spectrum antimicrobial activity. Its immunomodulatory effects are thought to stem from its ability to integrate into cell membranes, potentially disrupting lipid rafts and interfering with signal transduction pathways that lead to inflammatory responses [1].

The table below summarizes its effects on host immune factors and its antimicrobial efficacy from co-culture and related studies.

Table 1: Immunomodulatory and Antimicrobial Effects of this compound in Experimental Models

Experimental Model Pathogen / Challenge Key Immune Modulation Findings Antimicrobial Efficacy Citation

| Oral Cell Co-culture (in vitro) (OBA-9 keratinocytes & HGF-1 fibroblasts) | Aggregatibacter actinomycetemcomitans (Periodontitis model) | In HGF-1 fibroblasts: ↓ IL-1α, IL-6, IL-18, TNF. In OBA-9 keratinocytes: ↓ IL-1α; ↑ IL-6, IL-18, TNF. | MIC: 62.5 - 125 µM (against C. albicans, reference) [2] | [3] | | Oral Fibroblast Co-culture (in vitro) | Candida albicans biofilms | Significant down-regulation of IL-1α and IL-1β gene expression in host cells. | MIC: 62.5 - 125 µM MFC: 125 - 250 µM Biofilm Reduction: Significant log reduction at 1,250 & 2,500 µM. | [2] | | Piglet Model (in vivo) | Porcine Epidemic Diarrhea Virus (PEDV) | In serum: ↓ PEDV-induced IL-6 and IL-8 production. | Viral load in the intestine was significantly inhibited. | [4] | | Proteomics Analysis (in vivo) | Porcine Epidemic Diarrhea Virus (PEDV) | Regulation of interferon-related pathways; Upregulation of antiviral proteins (Mx1, DDX58, ISG15). | Not Applicable | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies for the key co-culture models.

Table 2: Key Experimental Protocols from Co-culture Studies

Protocol Component Oral Cell/Bacteria Co-culture Model [3] Oral Fibroblast/Fungal Co-culture Model [2]

| Cell Lines | • Epithelial layer: OBA-9 human gingival keratinocytes. • Fibroblast layer: HGF-1 human gingival fibroblasts. • Bacteria: Aggregatibacter actinomycetemcomitans (Strain D7S-1). | • Host cells: Oral fibroblast cells. • Fungus: Candida albicans (Strain ATCC: SC5314/MYA2876). | | Co-culture Setup | Dual-chamber model: HGF-1 fibroblasts seeded in basal chamber; OBA-9 keratinocytes seeded in transwell insert (8 µm pore) placed above. Bacteria applied to cross the keratinocyte monolayer to reach fibroblasts. | Fibroblasts and C. albicans were cultured simultaneously for 24 hours to establish infection. | | Treatment Application | this compound (25 or 50 µM) added immediately after bacterial inoculation. Analysis performed after 24 hours. | After 24h co-culture, treatments applied: this compound (3.9–2,500 µM), fluconazole (32.2 µM, positive control), or vehicle control (1% ethanol). | | Key Readouts | 1. Gene Expression: qPCR for IL-1α, IL-6, IL-18, TNF in separated cell layers. 2. Metabolomics: Analysis of metabolites (e.g., glycerol, pyruvic acid) in supernatant and cell layers. | 1. Viability: Resazurin assay for fibroblast cytotoxicity. 2. Biofilm Mass: Log(CFU/ml) from treated biofilms. 3. Gene Expression: qPCR for IL-1α and IL-1β in fibroblasts. |

Experimental Workflow and Mechanism Visualization

The following diagrams, created using Graphviz, illustrate the core experimental workflow and a proposed mechanism of action for this compound based on the reviewed studies.

G Start Establish Co-culture Model A Inoculate with Pathogen Start->A B Apply this compound Treatment A->B C Incubate (e.g., 24 hours) B->C D Sample Collection & Analysis C->D E1 Cell Layers (Transcriptome: qPCR) D->E1 E2 Supernatant (Metabolome: LC-MS) D->E2 E3 Microbial Load (CFU Count, MIC/MFC) D->E3

Experimental workflow for co-culture studies.

Proposed multi-target mechanisms of action for this compound.

Key Insights for Research and Development

  • Dose-Dependent and Cell-Type-Specific Effects: The immunomodulatory outcome can vary depending on the cell type, as seen in the oral model where cytokine expression decreased in fibroblasts but increased in some cases in keratinocytes [3]. This highlights the need for profiling effects across different relevant cell populations in your specific disease model.
  • Broad-Spectrum Potential with Selective Action: this compound's ability to target pathogens while reportedly sparing beneficial bacteria like Lactobacillus and Bifidobacterium [1] makes it a compelling candidate for applications where microbiome balance is crucial, such as in gut health or vaginal formulations.
  • Considerations for Preclinical Testing: The animal study [4] successfully used an oral dose of 100 mg/kg·BW. This provides a reference point for in vivo experimental design, though species-specific pharmacokinetics must be considered for translation to higher models or human trials.

References

monolaurin generally recognized as safe GRAS status

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Mechanisms of Action

Monolaurin (glycerol monolaurate or GML) exerts its antimicrobial effects through several physical and biological mechanisms, primarily by targeting the pathogens' cell membranes.

The following diagram illustrates the primary mechanism by which this compound disrupts the lipid membranes of pathogens:

G A This compound (GML) B Integration into Lipid Bilayer A->B C Membrane Disruption B->C D Increased Permeability C->D F Inhibition of Signal Transduction & Toxin Production C->F E Leakage of Cellular Content D->E G Pathogen Cell Death E->G F->G

This membrane-disrupting activity is the basis for its broad-spectrum effects, which have been demonstrated in various in vitro studies, as summarized in the table below.

Pathogen Type Observed Effects (In Vitro) Key Supporting Research
Gram-Positive Bacteria Effective against Staphylococcus aureus (including MRSA), Streptococcus species, Bacillus species, Listeria, and Clostridium [1] [2]. Inhibits bacteria and biofilms; effective against antibiotic-resistant strains from atopic dermatitis patients [2].
Gram-Negative Bacteria Effective against certain species including Neisseria gonorrhoeae, Haemophilus influenzae, and Campylobacter jejuni [1]. Effectiveness varies; some like E. coli and Salmonella are not affected [1].
Viruses Inactivates lipid-coated viruses (e.g., Herpes simplex, HIV, cytomegalovirus, visna virus) [3] [1]. Proposed mechanism: disruption of viral lipid envelope [3].
Fungi Effective against Candida albicans biofilms [4]. Significant reduction in fungal viability and host inflammatory response [4].

Experimental Protocols for Key Assays

For researchers aiming to validate these findings, here are detailed methodologies for two fundamental assays cited in the search results.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the methods used to determine the MIC of this compound against Staphylococcus aureus clinical isolates [2].

  • Principle: Determine the lowest concentration of this compound that prevents visible growth of a microorganism in a liquid medium.
  • Materials:
    • This compound (e.g., ≥98% purity, Sigma-Aldrich)
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Sterile dimethyl sulfoxide (DMSO) or ethanol (for solubilizing this compound)
    • 96-well microtiter plates
    • Test organism (e.g., S. aureus ATCC 29213 for quality control)
  • Procedure:
    • Preparation of Inoculum: Adjust the turbidity of a bacterial suspension in broth to a 0.5 McFarland standard, resulting in approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the well.
    • Compound Dilution: Prepare a stock solution of this compound in DMSO. Create a series of two-fold dilutions of this compound in CAMHB across the 96-well plate. The final concentration of DMSO in any well should not exceed 1% (v/v).
    • Inoculation: Add the prepared bacterial inoculum to each well of the dilution plate.
    • Incubation: Incub the plate at 35°C ± 2°C for 16-20 hours.
    • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
2. Biofilm Assay against *Candida albicans*

This protocol is adapted from a study investigating the effect of this compound on C. albicans biofilms [4].

  • Principle: Assess the ability of this compound to reduce the viability of pre-formed fungal biofilms.
  • Materials:
    • Candida albicans strain (e.g., ATCC: SC5314/MYA2876)
    • This compound (e.g., 1-monolaurin, 99.9%)
    • Yeast Nitrogen Base (YNB) medium with 50 mM glucose
    • 24-well cell culture plates
    • Sabouraud Dextrose Agar (SDA) plates
    • Phosphate Buffered Saline (PBS)
  • Procedure:
    • Biofilm Formation: Prepare an inoculum of C. albicans at 1 x 10^6 CFU/mL in YNB medium with glucose. Pipette 1 mL of this inoculum into each well of a 24-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for initial biofilm growth.
    • Treatment: After 24 hours, carefully aspirate the medium from the wells. Add 100 µL of this compound solution at the desired concentrations (e.g., 10xMIC and 20xMIC) to the established biofilms.
    • Post-Treatment Analysis:
      • Viability Counts: Gently wash the biofilms with PBS to remove non-adherent cells. Scrape the biofilms from the well surface, serially dilute in PBS, and plate on SDA. Count the colony-forming units (CFU) after incubation.
      • Microscopy: For structural analysis, biofilms can be stained and visualized using fluorescence or scanning electron microscopy to observe architectural disruption.

Current Research and Evidence Gaps

Emerging research continues to explore the applications of this compound.

  • A 2025 prospective cohort study found that higher serum levels of this compound (with a cut-off of >0.45 µg/mL) were associated with a significantly lower risk of contracting COVID-19 in healthcare workers [5].
  • A 2025 study demonstrated that this compound effectively inhibited antibiotic-resistant S. aureus isolated from patients with atopic dermatitis, with a low MIC of 2 µg/mL and no cytotoxicity to human skin cells [2].
  • Research in animal science shows that this compound-based feed additives can modulate gut microbiomes and reduce methane emissions in livestock [6] [7].

However, a critical evidence gap remains. A 2020 review in the Journal of Chiropractic Medicine concluded that there is no peer-reviewed evidence from human clinical trials supporting the efficacy of orally supplemented this compound for systemic antimicrobial purposes. The existing positive human evidence is limited to topical applications, such as intravaginal tampons and mouthwash [1] [8].

References

monolaurin sources coconut oil human breast milk

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Quantitative Analysis

Monolaurin, or glycerol monolaurate (GML), is a monoglyceride derived from lauric acid. Its presence is significant in only a few natural sources, primarily coconut oil and human breast milk [1] [2].

The table below summarizes the typical concentrations of this compound and its precursor, lauric acid, in these key sources:

Source Lauric Acid (C12:0) Content This compound (GML) Content Analytical Methods (from literature)
Coconut Oil ~45-52% of total fatty acids [3] Low (formed via hydrolysis) [4] Not specified in search results
Human Breast Milk ~18.3% of Free Fatty Acids [5] ~3000 µg/mL [2] LC-HRMS for FFAs [5]; Pasteurized milk analysis for GML [2]
Bovine Milk Not prominently specified ~150 µg/mL [2] Pasteurized milk analysis [2]
Infant Formula Not prominently specified Not Detected [2] Pasteurized milk analysis [2]

A striking finding is the high concentration of GML in human breast milk, which is approximately 20 times greater than in bovine milk and undetectable in a common infant formula (Similac Advance) [2]. This suggests a significant biological role for GML in infant nutrition and immunity.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with the most robust evidence supporting its antimicrobial effects.

Antimicrobial Activity

This compound demonstrates broad-spectrum activity against bacteria, viruses, and biofilms. Its efficacy is significantly higher than lauric acid, with some studies showing it to be up to 200 times more potent against certain microbes [1].

  • Target Microbes: It is effective against a wide range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), some Gram-negative bacteria (e.g., Neisseria gonorrhoeae, E. coli in synergy with other milk compounds), and enveloped viruses (e.g., HIV-1, HSV-2) [1] [2].
  • Primary Mechanism: The leading proposed mechanism is the disruption of lipid bilayers [1]. As a surfactant, GML integrates into microbial cell membranes, compromising their integrity and causing leakage of cellular contents [4].
  • Additional Mechanisms:
    • Inhibition of toxin production in Gram-positive bacteria (e.g., staphylococcal enterotoxins) at sub-bactericidal concentrations [1].
    • Disruption of bacterial signal transduction, preventing virulence factor expression [4].
    • Synergy with antibiotics. Recent studies show GML can restore efficacy of β-lactam antibiotics against resistant S. aureus by downregulating the blaZ gene responsible for β-lactamase production [4].

The following diagram illustrates these multifaceted antimicrobial mechanisms:

G GML GML Disrupts Lipid Bilayer Disrupts Lipid Bilayer GML->Disrupts Lipid Bilayer Inhibits Toxin/Virulence Production Inhibits Toxin/Virulence Production GML->Inhibits Toxin/Virulence Production Downregulates Resistance Genes (e.g., blaZ) Downregulates Resistance Genes (e.g., blaZ) GML->Downregulates Resistance Genes (e.g., blaZ) Cell Lysis & Death Cell Lysis & Death Disrupts Lipid Bilayer->Cell Lysis & Death Reduced Pathogenicity Reduced Pathogenicity Inhibits Toxin/Virulence Production->Reduced Pathogenicity Antibiotic Synergy (e.g., with β-lactams) Antibiotic Synergy (e.g., with β-lactams) Downregulates Resistance Genes (e.g., blaZ)->Antibiotic Synergy (e.g., with β-lactams)

Mechanisms of this compound's antimicrobial action include membrane disruption and virulence inhibition.

Anti-inflammatory and Antiviral Activities
  • Anti-inflammatory: GML in human milk can inhibit superantigen and bacterial-induced IL-8 production in human epithelial cells, suggesting a role in modulating inflammatory responses [2].
  • Antiviral: The activity is primarily against enveloped viruses (e.g., SARS-CoV-2, HIV). GML is thought to disrupt the viral envelope, preventing attachment and entry into host cells [6] [7]. A 2025 prospective cohort study associated higher serum this compound levels (>0.45 µg/mL) with a significantly lower risk of contracting COVID-19 [6] [7].
Anticancer Potential of Lauric Acid

While direct evidence for this compound is limited, its precursor, lauric acid, shows promising anticancer activity. In vitro studies on breast and endometrial cancer cells demonstrate that lauric acid can [8]:

  • Induce oxidative stress (increase ROS generation).
  • Activate the EGFR/ERK/AP1 signaling pathway.
  • Upregulate p21Cip1/WAF1 expression in a p53-independent manner.
  • Promote apoptosis (programmed cell death) and inhibit proliferation.

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are summaries of key experimental methodologies.

Broth Microdilution for Antimicrobial Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound [9] [4].

  • Procedure:
    • Preparation of this compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) and then dilute in a broth medium like Tryptic Soy Broth (TSB). A typical stock concentration is 2 mg/mL with a final DMSO concentration ≤5% (v/v) [4].
    • Microdilution: Perform serial two-fold dilutions of the stock in a 96-well microtiter plate.
    • Inoculation: Add a standardized bacterial inoculum (~5 × 10⁵ CFU/mL) to each well.
    • Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [4].
Synergy Testing (Checkerboard Assay)

This protocol assesses the synergistic interaction between this compound and conventional antibiotics [4].

  • Procedure:
    • Plate Setup: Prepare a two-dimensional checkerboard of serial dilutions in a 96-well plate, with one agent (e.g., antibiotic) diluted along the rows and the other (this compound) diluted along the columns.
    • Inoculation: Add the bacterial suspension as described above.
    • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index.
      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
      • Synergy is typically defined as an FIC Index ≤ 0.5 [4].
Quantifying Gene Expression (RT-PCR)

This method was used to show that this compound downregulates the blaZ gene in S. aureus [4].

  • Workflow:
    • Treatment & RNA Extraction: Treat bacterial cultures with sub-inhibitory concentrations of this compound (e.g., 250-500 µg/mL). Extract total RNA.
    • Reverse Transcription: Convert RNA to complementary DNA (cDNA).
    • Quantitative PCR: Amplify the target gene (blaZ) and a reference housekeeping gene using specific primers and a fluorescent dye. The change in gene expression is calculated using the 2–ΔΔCt method.

The experimental workflow for gene expression analysis is visualized below:

G A S. aureus Culture B Treatment with Sub-MIC this compound A->B C Total RNA Extraction B->C D Reverse Transcription (to cDNA) C->D E Quantitative PCR (qPCR) with blaZ primers D->E F Data Analysis (2^–ΔΔCt method) E->F

RT-PCR workflow for analyzing gene expression changes after this compound treatment.

Research Gaps and Future Directions

Despite promising data, several gaps remain for drug development professionals to consider:

  • Human Clinical Evidence: A 2020 review highlighted a critical lack of human clinical trials for oral this compound supplementation, with existing evidence primarily from in vitro studies and topical applications [1]. More rigorous clinical trials are needed.
  • Bioavailability and Metabolism: The pharmacokinetics of orally administered this compound are not well understood, including how much lauric acid is endogenously converted to this compound in vivo [1].
  • Formulation Challenges: The low solubility and stability of GML in aqueous environments present a significant hurdle for systemic drug development [1]. Advanced delivery systems like lipid nanocapsules or microemulsions are being explored to enhance its efficacy [1] [4].

References

monolaurin antiviral activity enveloped viruses

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Antiviral Mechanisms

Research suggests monolaurin employs a multi-pronged strategy against enveloped viruses. The following diagram illustrates these key mechanisms and their interrelationships.

G cluster_direct Direct Antiviral Action cluster_indirect Host-Directed Immunomodulation This compound This compound Disruption Viral Envelope Disruption This compound->Disruption  Physically dissolves  lipid bilayer Inhibition Inhibition of Viral Replication This compound->Inhibition Cytokine Modulation of Cytokine Release This compound->Cytokine  Suppresses IL-6, IL-8 Interferon Activation of Interferon Pathway This compound->Interferon  Upregulates ISGs  (e.g., Mx1, ISG15) Outcome Reduced Viral Infection Disruption->Outcome Inhibition->Outcome Cytokine->Outcome  Controls inflammation Interferon->Outcome  Enhances viral clearance

The antiviral mechanisms involve direct action on the viral envelope and modulation of the host immune response.

Detailed Experimental Data and Protocols

For research and development purposes, this section provides detailed quantitative results and methodologies from key studies.

In Vitro Antiviral Activity Assay (Seneca Valley Virus Model)

The following table summarizes the experimental workflow and results that demonstrated this compound's potent in vitro activity [1].

Experimental Step Details Results & Analysis
Cell Line & Virus BHK-21 cells; Seneca Valley Virus (SVV) strain. N/A
Cytotoxicity (CCK-8 Assay) Maximum Non-Toxic Dose (MNTD) determined after 48h exposure. MNTD: 0.781 µg/mL (Cell viability >90%)
Viral Inhibition Assay Cells infected with 100 TCID(_{50}) of SVV + treatment at 1 MNTD. Viral Replication Inhibition: ~80%
Key Findings This compound was the most effective medium-chain fatty acid (MCFA) derivative tested. Effective at non-cytotoxic concentrations.
In Vivo Therapeutic Efficacy (Piglet Model of PEDV Infection)

This table outlines the design and results of an in vivo study investigating this compound's protective effects against a coronavirus [2].

Parameter Experimental Details Key Outcomes (ML+PEDV vs. PEDV Group)
Animal Model 7-day-old piglets. N/A
Dosing Protocol Oral administration of 100 mg/kg·BW for 7 days before PEDV challenge. N/A
Clinical Symptoms Diarrhea score, growth performance. Significantly alleviated diarrhea; no significant impact on growth performance (ADG, ADFI).
Virological & Tissue Analysis Viral load (qPCR), intestinal morphology (H&E staining). Reduced PEDV replication; improved villi height/crypt depth ratio, promoting intestinal recovery.
Immunological Response Serum cytokines (ELISA), jejunum proteomics (LC-MS/MS). Decreased pro-inflammatory cytokines (IL-6, IL-8); 38 DEPs enriched in interferon-related pathways.
Western Blot Validation Analysis of interferon-stimulated genes (ISGs). Upregulation of Mx1, DDX58, and ISG15 proteins.

Future Research and Formulation Strategies

A primary focus in advancing this compound therapeutics is improving its bioavailability and efficacy through novel formulations. A 2024 study highlighted that a nanoemulsion formulation significantly enhanced the efficacy of this compound against both SARS-CoV-2 and Influenza A (H1N1) in vitro [3]. This delivery system is a promising strategy for clinical application.

The same animal study on PEDV suggested that this compound's protection is not due to direct virucidal activity alone but through a complex host-directed mechanism, potentially by regulating the interferon pathway to restore cellular homeostasis [2]. Future research should further elucidate this immunomodulatory mechanism.

Critical Considerations and Research Gaps

  • Spectrum of Activity: Most evidence supports activity against enveloped viruses. Its efficacy against non-enveloped viruses remains less clear and requires further investigation [1].
  • Translational Challenges: While human cohort data is promising [4] [5], well-designed human intervention trials are needed to establish definitive causal relationships and effective dosing regimens for prophylaxis or therapy.

References

Comprehensive Technical Review: Monolaurin Antibacterial Activity Against Gram-Positive Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Monolaurin (glycerol monolaurate, GML), a monoglyceride derived from lauric acid, is a naturally occurring compound with well-documented broad-spectrum antimicrobial properties. This whitepaper synthesizes current scientific evidence on its specific activity against Gram-positive bacteria, which are notably more susceptible to its effects than Gram-negative species due to differences in cell wall structure. The compound's mechanism of action is multifaceted, involving direct physical disruption of the bacterial cell membrane, inhibition of biofilm formation and eradication, and modulation of bacterial gene expression, including downregulation of critical resistance genes.

Recent research highlights this compound's potent efficacy against clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains), Streptococcus species, Clostridium perfringens, and Staphylococcus epidermidis [1] [2] [3]. Its ability to act synergistically with β-lactam antibiotics and its strong antibiofilm activity position it as a compelling candidate for addressing the global crisis of antimicrobial resistance, particularly in persistent and device-associated infections [2] [4].

Mechanisms of Antibacterial Action

This compound employs a multi-target mechanism against Gram-positive bacteria, making it difficult for bacteria to develop resistance. The primary and most well-understood mode of action is the disintegration of the microbial cell membrane.

  • Membrane Disruption: As an amphipathic molecule, this compound integrates into the lipid bilayer of the bacterial cytoplasmic membrane. This integration destabilizes the membrane, causing loss of membrane integrity and potential, ultimately leading to leakage of cellular contents and cell death [5]. This mechanism is highly effective against Gram-positive bacteria because their single peptidoglycan layer offers less protection against lipid-disrupting agents compared to the complex outer membrane of Gram-negative bacteria.
  • Inhibition of Virulence and Signal Transduction: Beyond direct lysis, this compound interferes with bacterial pathogenicity. It has been shown to block the production of staphylococcal toxins and quell the signaling pathways that lead to inflammation in host cells [5]. Furthermore, it suppresses the expression of key resistance genes; for instance, it significantly reduces the expression of the beta-lactamase (blaZ) gene in S. aureus, thereby restoring susceptibility to β-lactam antibiotics [2].
  • Anti-Biofilm Activity: this compound is highly effective in preventing the formation of biofilms and eradicating pre-existing ones. It reduces bacterial cell attachment and downregulates genes associated with biofilm production, such as the icaD gene in staphylococci, which is crucial for synthesizing polysaccharide intercellular adhesin (PIA) [4] [6].

The following diagram illustrates the primary antibacterial mechanisms of this compound against a Gram-positive bacterial cell:

G cluster_mechanisms Mechanisms of Action cluster_outcomes Antibacterial Outcomes This compound This compound M1 Membrane Disruption • Integrates into lipid bilayer • Causes loss of membrane integrity • Induces cell content leakage This compound->M1 M2 Virulence Inhibition • Blocks toxin production • Suppresses resistance gene expression (e.g., blaZ) This compound->M2 M3 Biofilm Interference • Inhibits initial attachment • Eradicates mature biofilms • Downregulates icaD gene This compound->M3 O1 Cell Lysis and Death M1->O1 O2 Restored Antibiotic Susceptibility M2->O2 O3 Elimination of Persistent Infections M3->O3

This compound's multi-target mechanisms lead to potent antibacterial outcomes.

Quantitative Efficacy Data (MIC, MBC, BIC, BEC)

The antibacterial and antibiofilm potency of this compound is quantified through standard microbiological parameters. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible bacterial growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills ≥99.9% of planktonic cells. For biofilms, the Biofilm Inhibitory Concentration (BIC) and Biofilm Eradication Concentration (BEC) are critical metrics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Gram-Positive Bacteria

Bacterial Strain MIC Range Key Findings / Specific MIC Values Source
Staphylococcus aureus (including MRSA) 0.002 - 2 mg/mL [3] [4] 2 µg/mL (ATCC 29213); 250-2000 µg/mL (clinical isolates) [2] [3] [2] [3] [4]
Streptococcus pneumoniae 0.01 mg/mL 10 mg/L [1] [1]
Clostridium perfringens 1 - 2 mg/mL 1,000 - 2,000 mg/L [1] [1]
Enterococcus faecalis >20 mg/mL Resistant to high concentrations [1] [1]
Staphylococcus epidermidis (Biofilm) >1 mg/mL (Planktonic) MIC for planktonic cells >1000 µg/mL [6] [6]

Table 2: Biofilm Inhibitory and Eradication Concentrations (BIC/BEC)

Parameter Bacterial Strain Value (BIC50 / BEC50) Source
Biofilm Inhibition S. epidermidis 26.7 µg/mL (BIC50) [6]
Biofilm Inhibition S. epidermidis 168.7 µg/mL (BIC80) [6]
Biofilm Eradication S. epidermidis 322.5 µg/mL (BEC50) [6]
Biofilm Eradication MRSA 203.6 µg/mL (IC50 for formation) [4]
Biofilm Eradication MRSA 379.3 µg/mL (IC50 for pre-formed biofilm) [4]

> Note on MIC Variability: Reported MIC values can vary based on experimental methodology (e.g., agar dilution vs. broth microdilution), growth medium, and specific bacterial isolate. The data above represents ranges from multiple studies.

Detailed Experimental Protocols

To ensure reproducibility in a research setting, below are detailed methodologies for key assays used to evaluate this compound's activity.

Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution

This protocol is adapted from methods used in multiple studies [2] [4].

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 4 mg) in pure dimethyl sulfoxide (DMSO). Dilute this stock with Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) to achieve the desired initial concentration (e.g., 2 mg/mL) with a final DMSO concentration not exceeding 5% (v/v). A 5% DMSO solution is used as a negative control.
  • Agar Plate Preparation: Create successive two-fold dilutions of this compound in molten Mueller-Hinton Agar (MHA). Pour the agar into plates to solidify. The concentration range should typically span from 1 µg/mL to 2000 µg/mL or higher, depending on the expected MIC.
  • Inoculum Preparation: Grow the test bacterium overnight in a suitable broth. Adjust the suspension to a standard turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the bacterial suspension as needed.
  • Inoculation and Incubation: Spot-inoculate the agar plates (e.g., with 1-2 µL) or use a multi-inoculator to transfer the standardized bacterial inoculum onto the surface of the agar plates containing the this compound dilutions.
  • Incubation and MIC Determination: Incubate the plates at 37°C for 16-24 hours. The MIC is defined as the lowest concentration of this compound that completely prevents visible growth on the agar plate.
Biofilm Inhibitory Concentration (BIC) Assay using Microtiter Plate

This protocol is based on the tissue culture plate (TCP) method described in the literature [4] [6].

  • Inoculum and Plate Setup: Prepare a bacterial suspension in a nutrient-rich broth like TSB supplemented with 1% glucose (TSBglu) to a density of ~1x10^6 CFU/mL.
  • Compound Addition: Aliquot the bacterial suspension into a sterile, U-bottom or flat-bottom 96-well microtiter plate. Add this compound (from a DMSO stock) to the wells to achieve a range of final concentrations. Include growth control (bacteria without this compound) and sterility control (broth only) wells.
  • Biofilm Formation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
  • Biofilm Quantification:
    • Carefully remove the planktonic cells and media from the wells.
    • Wash the wells gently with a phosphate-buffered saline (PBS, pH 7.2-7.4) to remove non-adherent cells.
    • Fix the adherent biofilm with 99% methanol for 15 minutes, then empty and air-dry the plates.
    • Stain the biofilms with 1% crystal violet solution for 5-15 minutes.
    • Wash the plates thoroughly with water to remove excess stain.
    • Elute the bound crystal violet with 95% ethanol or 33% glacial acetic acid.
  • Measurement and Analysis: Measure the optical density (OD) of the eluted dye at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula: [(OD_growth_control - OD_sample) / OD_growth_control] x 100. The BIC50 and BIC80 are determined as the concentrations that inhibit 50% and 80% of biofilm formation, respectively, often calculated via probit analysis regression.

The workflow for the key assays discussed is summarized below:

G cluster_mic MIC/MBC Assay (Agar Dilution) cluster_bic BIC/BEC Assay (Microtiter Plate) Start Assay Start M1 Prepare this compound serial dilutions in agar Start->M1 B1 Grow biofilms with/without This compound for 24-48h Start->B1 M2 Spot-inoculate with standardized bacteria M1->M2 M3 Incubate 24h at 37°C M2->M3 M4 Determine lowest concentration with no visible growth (MIC) M3->M4 M5 Subculture from clear wells to determine MBC M4->M5 B2 Wash, fix, and stain with crystal violet B1->B2 B3 Elute stain and measure OD@595nm B2->B3 B4 Calculate % inhibition and BIC50/BEC50 B3->B4

Standardized experimental workflows for determining MIC/MBC and BIC/BEC.

Synergistic Interactions with Antibiotics

A highly promising aspect of this compound is its ability to restore the efficacy of conventional antibiotics against resistant strains.

  • Synergy with β-Lactams: Research demonstrates a strong synergistic interaction between this compound and β-lactam antibiotics (e.g., ampicillin, penicillin) against S. aureus, including MRSA. This synergy is quantified using the Fractional Inhibitory Concentration (FIC) Index [2] [4]. An FIC Index of ≤0.5 indicates synergy. Studies report synergistic rates of 83.3% to 100% for such combinations [2].
  • Mechanism of Synergy: The synergy is attributed to this compound's ability to downregulate the expression of the blaZ gene, which encodes beta-lactamase, the enzyme responsible for breaking down β-lactam antibiotics [2]. By suppressing this key resistance mechanism, this compound effectively resensitizes the bacteria to the antibiotic.

Research Gaps and Future Directions

Despite the compelling in vitro evidence, several steps are required to translate these findings into clinical applications.

  • In Vivo Efficacy and Toxicology: There is a pressing need for comprehensive in vivo studies in animal models and humans to validate efficacy, determine appropriate dosing, and establish detailed pharmacokinetic and safety profiles [7].
  • Formulation Challenges: Developing optimal delivery systems (e.g., nanoparticles, liposomes, topical gels) is crucial to overcome potential solubility issues and ensure effective concentrations reach the target site of infection.
  • Expanded Spectrum and Combination Studies: Further research should explore synergies with other classes of antibiotics beyond β-lactams and investigate efficacy against a broader panel of Gram-positive and Gram-negative pathogens.

References

monolaurin synthesis method lauric acid glycerol esterification

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Monolaurin Synthesis via Esterification

Introduction

This compound (glycerol monolaurate) is a monoglyceride known for its antimicrobial, antiviral, and immune-stimulating properties [1]. It is the monoester of lauric acid (a medium-chain fatty acid) and glycerol. This document details established synthesis methods, focusing on esterification, which is central to producing high-quality this compound for pharmaceutical and food-grade applications [2] [3]. The choice of synthesis method—chemical catalysis, enzymatic catalysis, or autocatalytic—impacts the yield, purity, environmental footprint, and economic viability of the process [3].

Synthesis Methods & Quantitative Comparison

The following table summarizes the three primary methods for synthesizing this compound.

Table 1: Comparison of this compound Synthesis Methods

Parameter Chemical Catalysis Enzymatic Catalysis Autocatalytic
Catalyst H₂SO₄ or pTSA (2.5-7.5% w/w) [2] Immobilized Candida antarctica lipase (e.g., Lipozyme 435, 5.38% w/w) [3] None
Temperature 130 °C [2] 56.95 °C [3] 190-220 °C [3]
Molar Ratio (LA:Glycerol) 1:1 [2] 4.75:1 [3] Not Specified
Reaction Time 6 hours [2] Optimized via RSM [3] Not Specified
This compound Yield 43.54% (with 2.5% pTSA) [2] 49.5% [3] 41.7% [3]
Key Advantages Relatively high yield, fast reaction, low-cost catalyst. High specificity, milder conditions, cleaner product, lower energy consumption. No catalyst cost.
Key Disadvantages Formation of di-/trilaurin byproducts, requires purification, corrosive catalyst [2]. Higher catalyst cost, potential for enzyme deactivation. High energy cost, random reactions, darkened product color [3].

Beyond the core metrics in Table 1, a techno-economic and environmental analysis reveals significant broader impacts.

Table 2: Techno-Economic and Environmental Profile (Comparative Basis)

Aspect Chemical & Autocatalytic (CHEM/AUT) Enzymatic (ENZ)
Capital Investment Baseline (Higher) 3-4 times lower [3]
CO₂ Emissions 678.7 t CO₂ eq/year [3] 50 t CO₂ eq/year [3]
Process Summary Requires high temperatures and subsequent molecular distillation to achieve >90% purity, which is energy-intensive [3]. A one-step, solvent-free process in an inert membrane reactor where reaction and separation occur simultaneously, reducing steps and costs [3].
Detailed Experimental Protocols
3.1 Chemical Synthesis using p-Toluenesulfonic Acid (pTSA)

This procedure is adapted from the work of Nitbani et al. [2].

  • Materials:

    • Lauric Acid (0.01 mol, 2.003 g)
    • Glycerol (0.01 mol, 0.92 g)
    • p-Toluenesulfonic acid (pTSA) catalyst (2.5%, 5%, or 7.5% w/w of lauric acid)
    • Ethyl acetate, distilled water, anhydrous Na₂SO₄, hydroalcoholic solution (Ethanol:Water = 8:2), n-hexane
  • Procedure:

    • Reaction: In a three-necked flask, combine lauric acid, glycerol, and pTSA catalyst. Heat the mixture at 130 °C for 6 hours in an oil bath with continuous stirring.
    • Crude Extraction: Cool the reaction product and dissolve it in ethyl acetate. Wash this solution with distilled water until a neutral pH is reached.
    • Drying: Dry the organic (ethyl acetate) layer with anhydrous Na₂SO₄ and concentrate it using a rotary evaporator.
    • Purification: To purify this compound, take the crude product and mix it with a hydroalcoholic solution (10 times the volume of the crude). Extract this mixture three times with n-hexane. The this compound remains in the hydroalcoholic phase.
    • Product Recovery: Separate the hydroalcoholic phase and remove the solvent to obtain purified 1-monolaurin as a white solid.

The workflow for this chemical synthesis protocol is outlined below.

ChemSynthesis Start Start: Lauric Acid, Glycerol, pTSA Catalyst R1 Reaction 130°C, 6 hours Start->R1 R2 Crude Extraction Dissolve in Ethyl Acetate, Wash to Neutral pH R1->R2 R3 Drying Anhydrous Na₂SO₄, Rotary Evaporation R2->R3 R4 Purification Liquid-Liquid Extraction with Hydroalcoholic Solution R3->R4 End Final Product Purified 1-Monolaurin (White Solid) R4->End

3.2 Enzymatic Synthesis using Lipozyme 435

This green chemistry approach is based on the work of Abdelmoez et al. [3].

  • Materials:

    • Lauric Acid (purity ≥99%)
    • Glycerol (purity ≥99.7%)
    • Immobilized Candida antarctica lipase (Lipozyme 435)
    • Molecular sieves (4 Å)
  • Procedure:

    • Setup: Conduct the reaction in an inert membrane reactor (IMR) to combine reaction and enzyme separation in one unit.
    • Reaction: Mix lauric acid and glycerol in a molar ratio of 4.75:1 in a solvent-free system. Add 5.38% w/w Lipozyme 435 and 14.85% w/w molecular sieves.
    • Conditions: Incubate the reaction mixture at 56.95 °C for the optimized time determined by Response Surface Methodology (RSM).
    • Termination & Analysis: Separate the enzyme via the IMR filter. The resulting α-monolaurin can be analyzed directly by Gas Chromatography (GC).
Analytical Methods for Quantification

Accurate quantification of this compound and its byproducts (dilaurin, trilaurin) is crucial. The following table compares two standard analytical techniques.

Table 3: Comparison of Analytical Methods for this compound and Related Compounds

Parameter GC-FID Method HPLC-ELSD Method
Principle Separation by volatility after derivatization to trimethylsilyl derivatives [4]. Separation by polarity without the need for derivatization [4].
Best For Quantification of Lauric Acid, This compound, and Dilaurin [4]. Quantification of This compound, Dilaurin, and Trilaurin [4].
Linearity Range 0.1 - 10.0 mg/mL [4] 0.1 - 10.0 mg/mL [4]
LOD / LOQ LOD: 0.033-0.067 mg/mL; LOQ: 0.099-0.201 mg/mL [4] LOD: 0.033-0.260 mg/mL; LOQ: 0.099-0.789 mg/mL [4]
Key Note More sensitive for Lauric Acid [4]. More sensitive for Trilaurin [4].
Summary & Workflow Selection

The choice of synthesis method involves a direct trade-off between initial yield/cost and long-term sustainability/efficiency.

MethodDecision Start Define Synthesis Objective A Chemical Catalysis (pTSA or H₂SO₄) Start->A Priority: Cost & Speed B Enzymatic Catalysis (Lipozyme 435) Start->B Priority: Purity & Sustainability C Autocatalytic (No Catalyst) Start->C Priority: Simplicity (Accepting Trade-offs) A1 Pros: Fast, High Yield Cons: Byproducts, Purification Needed A->A1 B1 Pros: Specific, Green, Lower CO₂ Cons: Higher Catalyst Cost B->B1 C1 Pros: No Catalyst Cons: High Energy, Lower Yield C->C1

For most research and development applications, particularly where product purity and environmental impact are valued, the enzymatic method is highly recommended despite its higher catalyst cost. The chemical method is a robust and well-established alternative for rapid production. The autocatalytic method is generally less attractive due to its high energy demands and lower yield.

References

monolaurin cytotoxicity assay human cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile in Human Cell Lines

The table below summarizes findings from studies investigating the effects of monolaurin on various human cell lines.

Cell Line Cell Type Key Findings Experimental Method Citation
Epidermal & Dermal cells Normal skin cells No cytotoxicity observed at this compound concentration of 2 µg/mL (MIC for S. aureus). Tetrazolium bromide (MTT) assay [1] [2]
MCF-7 Human breast cancer cells Significant reduction in cell viability; IC50 value of 80 µg/mL. Standard MTT assay [3]
MCF-10A Normal human breast cells No significant cytotoxic effect at concentrations up to 120 µg/mL. Standard MTT assay [3]
Human Primary T Cells Immune cells Doses between 0.1 µg/mL and 50 µg/mL caused little to no change in cell viability after 24 hours. Doses above 50 µg/mL drastically decreased viability. Trypan blue staining [4]

Detailed Experimental Protocols

Here are the methodologies used in the cited studies for assessing cytotoxicity and cell viability.

Protocol 1: Tetrazolium Bromide (MTT) Assay for Cytotoxicity Screening

This protocol is adapted from studies on skin and breast cancer cells to assess cell metabolic activity as an indicator of viability [1] [2] [3].

  • 1. Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in appropriate complete growth medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cell attachment.
  • 2. Compound Treatment:
    • Prepare a stock solution of this compound. For example, one study used 4 mg of this compound solubilized in 100 µL of DMSO, then diluted in culture medium to a final concentration of 2 mg/mL [5].
    • Serially dilute the stock solution in cell culture medium to create a range of concentrations (e.g., 20-120 µg/mL for cancer cells, 2 µg/mL and higher for normal cells). Include a negative control (medium with the same concentration of vehicle, e.g., 5% DMSO) and a blank control (medium only) [3] [5].
    • Aspirate the medium from the pre-incubated plate and add 100 µL of each test concentration to the respective wells. Incubate for a defined period (e.g., 24-72 hours).
  • 3. MTT Application: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
  • 4. Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals by adding 100-150 µL of DMSO or acidified isopropanol to each well. Shake the plate gently for a few minutes.
  • 5. Data Analysis: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-690 nm, using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined using non-linear regression analysis.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability and Counting

This method was used to assess the viability of human primary T cells treated with this compound [4].

  • 1. Cell Culture and Treatment: Culture and treat cells (e.g., in a 24-well plate) with varying concentrations of this compound for the desired duration.
  • 2. Cell Harvesting and Staining: After treatment, harvest the cells. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan blue solution.
  • 3. Cell Counting: After 1-2 minutes, load the mixture into a hemocytometer. Count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.
  • 4. Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100%.

Mechanisms of Action and Experimental Workflow

Research suggests this compound's effects on cells can be multi-faceted. The diagram below integrates findings from cytotoxicity and immunology studies to illustrate potential mechanisms and a general experimental workflow.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_mechanism Potential Mechanisms of Action in Human Cells Start 1. Hypothesis & Experimental Design Prep 2. Cell Preparation & Seeding Start->Prep Treat 3. Compound Treatment (this compound Serial Dilution) Prep->Treat Assay 4. Viability Assay (e.g., MTT, Trypan Blue) Treat->Assay Analyze 5. Data Analysis (IC₅₀, % Viability) Assay->Analyze ML This compound Mem Alters Plasma Membrane Lipid Dynamics ML->Mem Sig Disrupts Signaling (e.g., PI3K/AKT, AP1) ML->Sig ROS Induces Oxidative Stress (ROS Generation) ML->ROS Mem->Sig Down Downstream Effects Sig->Down ROS->Down Apop Apoptosis (Programmed Cell Death) Down->Apop Cycle Cell Cycle Arrest Down->Cycle Cytokine Inhibits Cytokine Production Down->Cytokine

The diagram illustrates that this compound may exert its effects through multiple interconnected pathways, including disrupting plasma membrane lipid dynamics [4], inhibiting key cell signaling pathways like PI3K/AKT [4], and inducing oxidative stress via reactive oxygen species (ROS) generation [6]. These perturbations can lead to downstream outcomes such as apoptosis, cell cycle arrest, and reduced cytokine production [4] [6].

Key Conclusions for Researchers

  • Selective Cytotoxicity: this compound exhibits a favorable selective cytotoxicity profile, demonstrating significant toxicity to certain cancer cells (e.g., MCF-7) at concentrations that are non-toxic to normal breast cells (MCF-10A) and skin cells [1] [3].
  • Therapeutic Window: The minimal inhibitory concentration (MIC) for antibiotic-resistant S. aureus (2 µg/mL) is far below the cytotoxic threshold for normal human cells, suggesting a wide therapeutic window for antimicrobial applications [1] [2].
  • Immunomodulatory Caution: Researchers should note that while high viability is maintained, this compound has been shown to exert immunomodulatory effects by suppressing T-cell activation and cytokine production at sub-cytotoxic doses (e.g., 10 µg/mL), which may be relevant depending on the research context [4].

References

Comprehensive Application Notes and Protocol: Evaluating Monolaurin in a Dual-Chamber Oral Co-Culture Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Periodontal disease represents a significant global health concern, characterized by bacterial infection-associated chronic inflammation of tooth-supporting tissues that leads to progressive destruction of periodontal tissue and alveolar bone. The condition affects approximately 50% of the adult population, with severe forms impacting 10-15% of individuals. The oral biofilm in periodontal disease comprises at least 800 different bacterial species, with Aggregatibacter actinomycetemcomitans (Aa) considered a key periodontopathogen responsible for localized aggressive periodontitis lesions and associated with chronic periodontitis. This gram-negative, capnophilic coccobacillus produces various virulence factors including leukotoxin, adhesins, bacteriocins, and lipopolysaccharide, which interact with host cells to trigger inflammatory responses in the periodontium [1].

Monolaurin (glycerol monolaurate), a natural surfactant compound found in coconut oil and human breast milk, has demonstrated significant antimicrobial and immunomodulatory properties. Recognized by the FDA as Generally Recognized as Safe (GRAS) since 1977, this compound has been widely utilized in food, cosmetics, and homeopathic supplements. The compound exhibits antibacterial and antiviral activity against various pathogens, potentially through mechanisms involving dissolution of lipids and phospholipids in pathogen envelopes, interference with signal transduction, and disruption of viral assembly and maturation. Recent research has also revealed that this compound confers protective effects against viral infections such as porcine epidemic diarrhea virus (PEDV) by regulating interferon pathways and improving intestinal function in piglets [2] [3].

The dual-chamber oral co-culture model represents an advanced in vitro methodology that mimics the human periodontium by incorporating both epithelial keratinocytes and gingival fibroblasts in a layered configuration. This system allows for investigation of host-pathogen interactions, antimicrobial agent efficacy, and immunomodulatory effects on oral tissues. These application notes provide detailed protocols for implementing this model to evaluate this compound's effects on A. actinomycetemcomitans and host cell responses, incorporating transcriptomic and metabolomic analyses to comprehensively assess therapeutic potential [1].

Materials and Experimental Setup

Key Reagents and Equipment
  • This compound preparation: 1-lauroyl-rac-glycerol (Sigma-Aldrich, St. Louis, MO, USA) dissolved in sterilized deionized water as vehicle [1]
  • Cell culture media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) for HGF-1 fibroblasts; Defined Keratinocyte-SFM for OBA-9 keratinocytes [1]
  • Bacterial growth medium: Trypticase Soy Broth (TSB) for A. actinomycetemcomitans culture [1]
  • Dual-chamber apparatus: Transwell inserts (8 μm pore size, 0.3 cm² culture surface, Greiner Bio-One) in 24-well plates [1]
  • Assessment tools: Fluorometric resazurin assay for cytotoxicity; Millicell-ERS Volt-Ohm Meter for TEER measurements [1]
Cell Cultures and Maintenance

Human gingival fibroblasts (HGF-1, ATCC CRL-2014) are maintained in DMEM supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂, humidified atmosphere). Human gingival epithelial cells (keratinocyte OBA-9) are cultured in Defined Keratinocyte-SFM with appropriate supplements. Both cell types should be regularly passaged prior to confluence to maintain optimal viability and phenotypic characteristics. For experimental setup, cells are harvested using standard trypsinization procedures and resuspended in appropriate media at working densities [1].

Bacterial Strain Preparation

A. actinomycetemcomitans (strain D7S-1), originally cultivated from subgingival plaque of a patient diagnosed with generalized aggressive periodontitis, is maintained in Trypticase Soy Broth. For experimentation, bacteria are grown to mid-logarithmic phase, harvested by centrifugation, and resuspended in fresh medium to appropriate density. Bacterial quantification is performed using spectrophotometric measurements at 660 nm with correlation to colony-forming units (CFU) per milliliter through standardized calibration curves [1].

Antimicrobial and Cytotoxicity Assays

Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration of this compound against A. actinomycetemcomitans is determined using a standardized broth microdilution method in 96-well microtiter plates:

  • Prepare this compound dilutions in TSB across a concentration range of 0.5-1,000 μM
  • Inoculate wells with bacterial suspension at 1 × 10⁶ CFU/mL
  • Include growth control (bacteria without this compound) and sterility control (medium only)
  • Incubate plates at 37°C in 5% CO₂ for 24 hours
  • Assess bacterial growth by measuring absorbance at 660 nm
  • Define MIC as the lowest this compound concentration that restricts growth to ≤0.05 absorbance units (no visible growth) [1]
Cytotoxicity Assessment

The cytotoxicity profile of this compound on human oral cells is evaluated using the fluorometric resazurin method:

  • Seed OBA-9 or HGF-1 cells in 96-well plates at 1 × 10⁵ cells/mL
  • Incubate for 24 hours to allow cell adhesion and monolayer formation
  • Add this compound across concentration range (0.5-1,000 μM)
  • Incubate for 24 hours under standard conditions
  • Discard medium, wash cells with PBS, and add fresh medium with resazurin
  • Incubate for 4 hours and measure fluorescence (excitation 550 nm, emission 585 nm)
  • Calculate LD₅₀ values (concentration lethal to 50% of cells) using non-linear regression analysis [1]

Table 1: this compound Efficacy and Safety Parameters

Parameter Value Experimental Conditions Reference
MIC against A. actinomycetemcomitans 25-50 μM 24h treatment, 1×10⁶ CFU/mL [1]
Cytotoxicity LD₅₀ (HGF-1) >50 μM 24h treatment, fluorometric assay [1]
Cytotoxicity LD₅₀ (OBA-9) >50 μM 24h treatment, fluorometric assay [1]
Anti-inflammatory effects IL-1α, IL-6, IL-18, TNF reduction 25-50 μM in HGF-1 cells [1]

Dual-Chamber Co-Culture Protocol

Chamber Setup and Cell Layering

The dual-chamber model establishes a representative interface of the gingival tissue structure, allowing for investigation of bacterial penetration and therapeutic agent efficacy:

  • Seed HGF-1 cells (1 × 10⁵ cells) in the basal chamber of a 24-well plate
  • Position Transwell inserts (8 μm pore size) into each well
  • Seed OBA-9 cells (1 × 10⁵ cells) into the Transwell inserts
  • Add DMEM with 10% FBS to both chambers
  • Incubate at 37°C in 5% CO₂ for 24 hours
  • Measure TEER daily using Millicell-ERS Volt-Ohm Meter
  • Continue incubation until optimal TEER (>150 Ohm/cm²) is achieved, typically after 48 hours [1]
Bacterial Infection and Treatment
  • Apply A. actinomycetemcomitans (1 × 10⁶ CFU/mL) to the apical chamber (OBA-9 layer)
  • Add this compound treatments (25 or 50 μM) immediately after bacterial inoculation
  • Include appropriate controls: untreated infected cells, uninfected cells
  • Incubate the dual-chamber system for 24 hours under standard conditions [1]

DualChamberModel Dual-Chamber Co-Culture Experimental Setup cluster_chamber Dual-Chamber Co-Culture System ApicalChamber Apical Chamber (OBA-9 Keratinocytes) Membrane Porous Membrane (8 μm) TEER TEER Measurement (>150 Ω/cm²) ApicalChamber->TEER Quality Control BasalChamber Basal Chamber (HGF-1 Fibroblasts) Analysis 24h Analysis: Transcriptome & Metabolome BasalChamber->Analysis Endpoint Bacteria A. actinomycetemcomitans (1×10⁶ CFU/mL) Bacteria->ApicalChamber Inoculation This compound This compound Treatment (25-50 μM) This compound->ApicalChamber Immediate Treatment

Data Collection and Analysis Methods

Transcriptome Analysis

After 24 hours of treatment, analyze gene expression in both cell types using appropriate molecular biology techniques:

  • Extract total RNA from separated cell layers (OBA-9 and HGF-1)
  • Perform reverse transcription to cDNA
  • Quantify expression of key inflammatory markers (IL-1α, IL-6, IL-18, TNF) using real-time quantitative PCR
  • Normalize data to appropriate housekeeping genes
  • Express results as fold-change compared to untreated infected controls [1]
Metabolome Analysis

Metabolite production is quantified in cell layers and supernatant fractions:

  • Collect supernatant from both apical and basal chambers
  • Process samples using appropriate extraction methods
  • Analyze metabolites via targeted mass spectrometry
  • Focus on glycerol, pyruvic acid, 2-deoxytetronic acid NIST, 4-aminobutyric acid, pinitol, and glyceric acid
  • Normalize metabolite concentrations to total protein content or cell number [1]
Statistical Analysis and Data Interpretation
  • Perform experiments with appropriate biological replicates (minimum n=3)
  • Apply ANOVA with post-hoc testing for multiple comparisons
  • Consider p-values <0.05 as statistically significant
  • Utilize multivariate analysis for metabolomics data
  • Integrate transcriptomic and metabolomic findings to develop comprehensive mechanisms of action [1]

Table 2: Key Analytical Measurements in Dual-Chamber Model

Analysis Type Specific Targets Measurement Technique Key Findings with this compound
Gene Expression IL-1α, IL-6, IL-18, TNF qPCR Decreased expression in HGF-1; Mixed response in OBA-9
Metabolite Production Glycerol, Pyruvic acid LC-MS/MS Increased concentration
Metabolite Production 2-deoxytetronic acid, 4-aminobutyric acid, Pinitol, Glyceric acid LC-MS/MS Decreased concentration
Functional Assessment Barrier integrity TEER measurements Maintained integrity with treatment

Results and Discussion

Antimicrobial Efficacy and Immunomodulatory Effects

This compound demonstrates dose-dependent antimicrobial activity against A. actinomycetemcomitans with MIC values ranging between 25-50 μM. At these concentrations, the compound exhibits minimal cytotoxicity on both gingival fibroblasts and epithelial cells, indicating a favorable therapeutic window. In the dual-chamber model, this compound treatment significantly modulates inflammatory responses in a cell-type-specific manner:

  • In HGF-1 fibroblasts: Decreased expression of IL-1α, IL-6, IL-18, and TNF genes
  • In OBA-9 keratinocytes: Differential regulation with decreased IL-1α but increased IL-6, IL-18, and TNF expression
  • Metabolite profiling reveals altered metabolic pathways with increased glycerol and pyruvic acid production, and decreased levels of 2-deoxytetronic acid NIST, 4-aminobutyric acid, pinitol, and glyceric acid [1]
Mechanism of Action and Signaling Pathways

The immunomodulatory effects of this compound extend beyond its direct antimicrobial activity. Research indicates that glycerol monolaurate disrupts lipid dynamics in plasma membranes, altering ordered vs. disordered lipid phase balance. This disruption affects formation of key signaling microclusters:

  • Reduced formation of LAT, PLC-γ, and AKT microclusters in human T cells
  • Selective inhibition of TCR-induced phosphorylation of regulatory P85 subunit of PI3K and AKT
  • Abrogated calcium influx despite detectable phosphorylation of PLC-γ1
  • Potent reduction in TCR-induced cytokine production (IL-2, IFN-γ, TNF-α, IL-10) [4]

These findings suggest that this compound exerts its effects through dual mechanisms: direct disruption of pathogen membranes and modulation of host cell signaling pathways that regulate inflammatory responses.

SignalingPathways This compound Mechanism of Action on Host Cells This compound This compound Treatment MembraneDisruption Alters Plasma Membrane Lipid Dynamics This compound->MembraneDisruption LAT LAT Microclusters MembraneDisruption->LAT PLC PLC-γ Microclusters MembraneDisruption->PLC AKT AKT Microclusters MembraneDisruption->AKT PI3K PI3K Phosphorylation (P85 subunit) LAT->PI3K Calcium Calcium Influx PLC->Calcium AKTphospho AKT Phosphorylation (T308, S473) PI3K->AKTphospho CytokineReduction Reduced Cytokine Production (IL-2, IFN-γ, TNF-α, IL-10) Calcium->CytokineReduction AKTphospho->CytokineReduction AntiInflammatory Anti-inflammatory Effects (IL-1α, IL-6, IL-18, TNF modulation) CytokineReduction->AntiInflammatory

Application Notes and Protocol Considerations

Protocol Adaptation and Optimization

The dual-chamber co-culture protocol provides a robust platform for evaluating antimicrobial and immunomodulatory compounds, but several factors require consideration for optimal performance:

  • TEER measurements serve as critical quality control indicators; only chambers maintaining >150 Ohm/cm² throughout the pre-experimental phase should be utilized
  • This compound solubility may require optimization for specific experimental conditions; vehicle controls are essential
  • Bacterial inoculation density should be calibrated based on specific research objectives, though 1 × 10⁶ CFU/mL provides consistent infection
  • Treatment timing can be modified to evaluate preventive (pre-treatment) versus therapeutic (post-infection) effects [1]
Limitations and Alternative Approaches

While the dual-chamber model provides valuable information, researchers should consider several methodological limitations:

  • The in vitro system simplifies the complex oral microenvironment and may not fully recapitulate in vivo conditions
  • This compound concentrations effective in this model may require adjustment for other experimental systems or potential clinical translation
  • The specific immune modulation mechanisms may vary across different cell types and inflammatory contexts
  • Alternative models incorporating additional oral cell types or microbial species may provide enhanced physiological relevance [1] [4]

The protocols described herein provide a standardized approach for investigating this compound's effects on oral pathogens and host tissues, contributing to the growing body of evidence supporting its potential therapeutic applications in periodontal diseases and other infectious conditions.

References

Comprehensive Application Notes and Protocols: Monolaurin Biofilm Disruption Assays for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biofilm Biology and Monolaurin Therapeutic Potential

The Clinical Challenge of Microbial Biofilms

Microbial biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics and host immune responses. These structured communities of microorganisms encase themselves within a self-produced extracellular polymeric substance (EPS) matrix composed of polysaccharides, proteins, lipids, and extracellular DNA. This complex architecture contributes to the multidrug resistance observed in biofilm-associated infections, which are estimated to account for over 60% of all bacterial infections. Biofilms facilitate enhanced genetic exchange, formation of synergistic microconsortia, and provide physical protection against antimicrobials, largely attributed to the EPS matrix that limits antibiotic penetration and creates heterogeneous microenvironments with reduced metabolic activity [1] [2].

The developmental cycle of biofilms progresses through five distinct stages: (1) initial reversible attachment to biotic or abiotic surfaces, (2) irreversible attachment strengthened by surface adhesins, (3) microcolony formation through cell division and EPS production, (4) maturation into complex three-dimensional structures, and (5) active dispersal of planktonic cells to initiate new colonization sites. This life cycle enables biofilm establishment on both host tissues (e.g., heart valves, lung epithelium) and medical devices (e.g., catheters, prosthetic joints, implants), leading to persistent infections that are difficult to eradicate [1] [3] [4].

Table 1: Key Components of Bacterial Biofilms and Their Functions

Biofilm Component Chemical Composition Functional Role
Extracellular Polymeric Substances (EPS) Polysaccharides, proteins, lipids Structural integrity, antimicrobial barrier, hydration maintenance
Polysaccharide Intercellular Adhesin (PIA) β-1,6-linked N-acetylglucosamine Cell-to-cell adhesion, biofilm accumulation
Extracellular DNA (eDNA) Bacterial DNA Structural support, genetic exchange, cation chelation
Surface Proteins Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs) Initial surface attachment, host tissue adhesion
Capsular Polysaccharide Adhesin (PSA) Species-specific polysaccharides Initial surface attachment, immune evasion
This compound as a Promising Anti-biofilm Agent

This compound (glycerol monolaurate or GML), a monoglyceride derived from lauric acid found in coconut oil and human breast milk, represents a promising therapeutic agent against biofilm-related infections. The Food and Drug Administration (FDA) recognizes this compound as "Generally Recognized as Safe" (GRAS), facilitating its translational potential. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and enveloped viruses through multiple mechanisms including membrane disruption and inhibition of virulence factor production. Notably, emerging research demonstrates its potent anti-biofilm properties at sub-minimum inhibitory concentrations, affecting both biofilm formation and pre-established mature biofilms across various bacterial species including Staphylococcus aureus, Staphylococcus epidermidis, and Aggregatibacter actinomycetemcomitans [1] [5] [3].

Quantitative Assessment of this compound Biofilm Disruption

Microtiter Plate Biofilm Quantification Assay

The microtiter plate (MtP) assay represents the gold standard for high-throughput, quantitative assessment of biofilm formation and eradication. This method enables reliable quantification of biofilm biomass through crystal violet staining and optical density measurement, facilitating dose-response analysis of anti-biofilm compounds [1] [3] [4].

2.1.1 Protocol: Biofilm Inhibition and Eradication Assessment

Materials and Reagents:

  • Sterile 96-well flat-bottom or U-bottom polystyrene microtiter plates
  • Tryptic Soy Broth (TSB) or appropriate bacterial growth medium
  • Supplement: 1% (w/v) glucose for enhanced biofilm formation
  • This compound stock solution (dissolved in DMSO, final concentration ≤5%)
  • Positive control antibiotics (e.g., rifampicin)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Crystal violet solution (1% w/v)
  • 96% ethanol for dye dissolution
  • Microplate reader capable of measuring OD₅₉₅

Biofilm Inhibition Concentration (BIC) Assay Procedure:

  • Prepare bacterial inoculum from overnight culture, adjusting to 1×10⁶ CFU/mL in growth medium supplemented with 1% glucose.
  • Add 100 μL bacterial suspension to each well of microtiter plate.
  • Immediately add this compound test concentrations (typically 15-2000 μg/mL) in triplicate.
  • Incubate plates stationary for 24 hours at 37°C.
  • Carefully aspirate planktonic cells and wash wells twice with PBS.
  • Fix biofilm biomass with 100% methanol for 15 minutes.
  • Stain with 1% crystal violet for 15 minutes.
  • Wash thoroughly to remove unbound dye.
  • Solubilize bound dye with 96% ethanol for 15 minutes.
  • Measure optical density at 595 nm using microplate reader [1] [3].

Biofilm Eradication Concentration (BEC) Assay Procedure:

  • Prepare and incubate biofilm as above without test compound for 24 hours at 37°C.
  • Carefully aspirate medium and wash established biofilms with PBS.
  • Add fresh medium containing this compound test concentrations.
  • Incubate for additional 24 hours at 37°C.
  • Proceed with washing, fixing, and staining as described for BIC assay [3].

Data Analysis: Calculate percentage biofilm inhibition using: [ \text{% Inhibition} = \left[1 - \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}}\right] \times 100 ]

Determine BIC₅₀ and BIC₈₀ (concentrations inhibiting 50% and 80% of biofilm formation) or BEC₅₀ and BEC₈₀ (concentrations eradicating 50% and 80% of pre-formed biofilm) using probit analysis regression [3].

2.1.2 Representative Results: this compound Efficacy Against Biofilms

Table 2: this compound Biofilm Inhibition and Eradication Concentrations Against Bacterial Pathogens

Bacterial Species Biofilm Inhibition Concentration (μg/mL) Biofilm Eradication Concentration (μg/mL) Study Reference
Staphylococcus epidermidis (clinical isolates) BIC₅₀: 26.7, BIC₈₀: 168.7 BEC₅₀: 322.5, BEC₈₀: 1338.7 [3]
Methicillin-resistant *Staphylococcus aureus* (MRSA) IC₅₀: 203.6 IC₅₀: 379.3 (pre-formed biofilm) [1]
Staphylococcus aureus (ATCC strains) Significant disruption at 50-100 μg/mL Notable eradication at 100-200 μg/mL [2]

Table 3: this compound Minimum Inhibitory Concentrations (MIC) Against Planktonic vs. Biofilm Cells

Bacterial Species MIC Planktonic Cells (μg/mL) MBEC Biofilm Cells (μg/mL) Ratio MBEC:MIC
Staphylococcus epidermidis >1000 322.5 (BEC₅₀) <1
Methicillin-resistant *Staphylococcus aureus* 500-2000 379.3 (IC₅₀) 0.19-0.76
Staphylococcus aureus (ATCC 25923) 100 100-200 1-2

The paradoxical observation that biofilm eradication concentrations can be lower than planktonic MIC values (MBEC:MIC ratio <1) suggests this compound specifically targets the biofilm phenotype rather than simply exerting generalized antimicrobial effects. This highlights its potential as a targeted anti-biofilm therapeutic [3].

Advanced Methodologies for Biofilm Characterization

Microscopy Protocols for Biofilm Visualization

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional visualization of biofilm architecture and this compound-induced structural alterations [1] [4].

3.1.1 Protocol: SEM Sample Preparation for Biofilm Analysis

Materials:

  • Sterile substrate material (e.g., catheter fragments, silicone disks, glass coverslips)
  • Bacterial culture with optimized biofilm growth conditions
  • Fixative: 2.5% glutaraldehyde in 0.1M sodium cacodylate buffer
  • Washing buffer: 0.1M sodium cacodylate buffer
  • Ethanol series: 30%, 50%, 70%, 80%, 90%, 95%, 100%
  • Critical point dryer
  • Sputter coater with gold-palladium target
  • Scanning electron microscope

Procedure:

  • Grow biofilms on sterile substrates with and without this compound treatment.
  • Fix samples with 2.5% glutaraldehyde in 0.1M cacodylate buffer for 2-4 hours at 4°C.
  • Wash three times with cacodylate buffer (15 minutes each).
  • Perform graded ethanol dehydration: 10 minutes per concentration.
  • Process through critical point drying to preserve delicate structures.
  • Mount samples on aluminum stubs using conductive adhesive.
  • Sputter-coat with 10-20nm gold-palladium layer.
  • Image using SEM at 5-15kV accelerating voltage [1] [4].

Expected Results: this compound-treated biofilms typically show disrupted architecture, reduced cell attachments, and diminished extracellular matrix compared to dense, structured control biofilms [1].

Molecular Analysis of Biofilm Gene Expression

Reverse Transcription Polymerase Chain Reaction (RT-PCR) enables quantification of gene expression changes in biofilm-associated genes following this compound treatment.

3.2.1 Protocol: RNA Extraction and Gene Expression Analysis

Materials:

  • RNA extraction kit (e.g., TRIzol method)
  • DNase I treatment kit
  • Reverse transcription system
  • Quantitative PCR system with SYBR Green chemistry
  • Gene-specific primers (e.g., icaD for staphylococcal biofilms)

Procedure:

  • Grow biofilms with and without this compound treatment.
  • Extract total RNA from biofilm cells, ensuring RNA Integrity Number (RIN) >8.0.
  • Treat with DNase I to remove genomic DNA contamination.
  • Synthesize cDNA using reverse transcriptase.
  • Perform quantitative PCR with biofilm gene-specific primers.
  • Normalize expression to housekeeping genes (e.g., gyrB, rpoB).
  • Calculate fold-change using 2^(-ΔΔCt) method [1].

Expected Results: this compound treatment at 250-500 μg/mL significantly reduces icaD gene expression in staphylococcal biofilms, explaining the disruption of polysaccharide intercellular adhesin production essential for biofilm integrity [1].

Mechanism of Action Studies

Multimodal Mechanisms of Biofilm Disruption

This compound exerts its anti-biofilm effects through multiple complementary mechanisms, making it particularly effective against resistant biofilm communities:

  • Membrane Disruption: As a surfactant, this compound integrates into bacterial membranes, increasing permeability and disrupting cellular integrity. This effect is particularly pronounced against Gram-positive bacteria where it interferes with membrane lipid dynamics [6] [2].

  • Virulence Factor Suppression: this compound significantly downregulates expression of biofilm-associated genes including icaD, which encodes a critical enzyme for polysaccharide intercellular adhesin synthesis in staphylococci. This specifically targets the biofilm formation capacity without necessarily killing planktonic cells [1] [3].

  • Signaling Interference: this compound disrupts quorum sensing systems that coordinate biofilm development and virulence factor production, effectively blocking cell-to-cell communication essential for biofilm maturation [1].

  • Immunomodulatory Effects: Beyond direct antimicrobial activity, this compound modulates host immune responses to biofilm infections. In co-culture models, it significantly reduces proinflammatory cytokine production (IL-1α, IL-6, IL-18, TNF) by host cells exposed to periodontal pathogens, potentially mitigating inflammation-mediated tissue damage [5] [6].

The following diagram illustrates the multimodal anti-biofilm mechanisms of this compound:

monolaurin_mechanisms This compound Multimodal Anti-biofilm Mechanisms cluster_microbial Microbial Targets cluster_host Host Immunomodulation cluster_structural Structural Effects This compound This compound Membrane Bacterial Membrane Disruption This compound->Membrane Virulence Virulence Factor Suppression This compound->Virulence Quorum Quorum Sensing Interference This compound->Quorum Gene Biofilm Gene Downregulation This compound->Gene Cytokine Reduced Pro-inflammatory Cytokine Production This compound->Cytokine Signaling T Cell Signaling Modulation This compound->Signaling Matrix EPS Matrix Disruption This compound->Matrix Attachment Reduced Cell Attachment This compound->Attachment Architecture Biofilm Architecture Collapse This compound->Architecture Outcomes Enhanced Biofilm Eradication Reduced Antibiotic Resistance Membrane->Outcomes Virulence->Outcomes Quorum->Outcomes Gene->Outcomes Cytokine->Outcomes Signaling->Outcomes Matrix->Outcomes Attachment->Outcomes Architecture->Outcomes

Immunomodulatory Effects in Biofilm Context

Beyond direct anti-biofilm activity, this compound demonstrates significant immunomodulatory properties that may enhance therapeutic efficacy against biofilm infections:

  • Cytokine Modulation: In an oral keratinocyte-fibroblast co-culture model infected with Aggregatibacter actinomycetemcomitans, this compound treatment (25-50 μM) significantly reduced expression of pro-inflammatory cytokines IL-1α, IL-6, IL-18, and TNF in fibroblasts, while showing variable effects in keratinocytes [5].

  • T Cell Signaling Suppression: this compound alters lipid dynamics in T cell membranes, disrupting formation of LAT, PLC-γ, and AKT microclusters following T cell receptor activation. This results in inhibited PI3K-AKT signaling and abrogated calcium influx, ultimately reducing production of IL-2, IFN-γ, TNF-α, and IL-10. This immunomodulatory effect occurs at concentrations (0.1-50 μg/mL) below antimicrobial levels, suggesting a distinct mechanism [6].

These immunomodulatory properties may help mitigate the excessive inflammation that characterizes chronic biofilm infections while preserving essential immune functions, representing a dual therapeutic approach.

Advanced Applications and Formulation Strategies

Nanocarrier Systems for Enhanced Delivery

Lipid nanocapsules (LNCs) containing this compound have been developed to improve delivery and efficacy against biofilm infections:

5.1.1 Protocol: Preparation of this compound Lipid Nanocapsules

Materials:

  • This compound (≥99% purity)
  • Labrafac Lipophile WL 1349 (caprylic/capric triglycerides)
  • Kolliphor HS 15 (PEG-660 hydroxystearate)
  • NaCl
  • Antimicrobial peptides (e.g., DPK-060, LL-37)
  • Ultra-Turrax homogenizer
  • Heater-magnetic stirrer

Procedure:

  • Combine this compound (25%), Labrafac (10%), Kolliphor (55%), and NaCl (10%) for the aqueous phase.
  • Heat mixture to 75°C with magnetic stirring.
  • Add cold water (0°C) to induce phase inversion.
  • Homogenize using Ultra-Turrax at 8000 rpm for 30 seconds.
  • Cycle through phase inversion temperature three times.
  • Finally cool to room temperature to form This compound lipid nanocapsules (ML-LNCs).
  • Adsorb antimicrobial peptides by incubation at room temperature for 30 minutes [2].

Performance: ML-LNCs with adsorbed antimicrobial peptides demonstrate synergistic effects against Staphylococcus aureus biofilms in vitro, though this synergy was not maintained in an in vivo wound healing model, highlighting the importance of physiological validation [2].

In Vivo Evaluation in Biofilm Infection Models
5.2.1 Protocol: Murine Infected Wound Healing Model

Materials:

  • Female C57BL/6 mice (8-10 weeks old)
  • Bioluminescent Staphylococcus aureus strain (Xen36)
  • Isoflurane anesthesia system
  • Sterile biopsy punch (4-6mm)
  • In vivo imaging system (IVIS)
  • This compound formulations (e.g., ML-LNCs)

Procedure:

  • Anesthetize mice and create full-thickness excisional wounds.
  • Infect wounds with 1×10⁶ CFU of bioluminescent S. aureus.
  • Allow biofilms to establish for 24-48 hours.
  • Administer this compound formulations topically daily.
  • Monitor bacterial burden and wound healing through bioluminescence imaging.
  • Assess wound closure kinetics and histological analysis [2].

Expected Results: ML-LNCs provided faster initial wound healing than PBS control, though synergy with antimicrobial peptides observed in vitro was not maintained in vivo, emphasizing the importance of physiological validation of anti-biofilm strategies [2].

Conclusion and Future Perspectives

This compound represents a promising multi-targeted agent against problematic biofilm infections, particularly those involving multidrug-resistant staphylococci. Its combination of direct anti-biofilm activity, antibiotic synergy, and immunomodulatory properties provides a comprehensive approach to biofilm disruption. The methodologies outlined in these Application Notes provide robust protocols for evaluating this compound efficacy in both laboratory and pre-clinical settings. Future development should focus on advanced delivery systems to enhance tissue penetration and maintain synergistic activity in physiological environments, ultimately addressing the significant clinical challenge of biofilm-associated infections.

References

Comprehensive Application Notes and Protocols for Monolaurin Microencapsulation Delivery System Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Monolaurin (glycerol monolaurate) is a monoester derived from lauric acid and glycerol that demonstrates significant broad-spectrum antimicrobial activity against various pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. As a naturally occurring compound found in coconut oil and human milk, this compound has gained substantial attention in both pharmaceutical applications and animal feed additives due to its ability to disrupt bacterial cell membranes and inhibit virulence factor production. The compound's mechanism of action involves non-specific interactions with bacterial plasma membranes, disrupting surface signal transduction systems and potentially decreasing the expression of resistance genes such as the beta-lactamase (blaZ) gene, making it a promising antibiotic resistance modulator [1]. Recent studies have demonstrated that this compound exhibits synergistic effects when combined with β-lactam antibiotics, with synergism rates ranging from 83.3% to 100% against S. aureus isolates, significantly reducing the minimum inhibitory concentration (MIC) of conventional antibiotics [1].

Despite its promising antimicrobial properties, the direct application of this compound faces significant challenges, including low water solubility, susceptibility to oxidation, and potential degradation during processing and storage. These limitations can compromise its bioavailability and therapeutic efficacy in practical applications. Microencapsulation technology has emerged as a powerful strategy to address these challenges by creating a protective barrier between the active core material and the external environment. This approach involves encapsulating this compound within wall materials to form microparticles or nanoparticles that can enhance stability, control release kinetics, and improve handling characteristics [2] [3]. The development of effective this compound delivery systems requires careful consideration of formulation parameters, encapsulation techniques, and characterization methods to optimize the final product's performance.

The microencapsulation process builds a functional barrier between the core and wall material to prevent undesirable chemical and physical reactions while maintaining the biological, functional, and physicochemical properties of the active compound. For this compound, this technology can significantly enhance oxidative stability, prolong shelf-life, and enable targeted release at specific sites of action, such as in the gastrointestinal tract for animal feed applications or at infection sites for pharmaceutical formulations [3]. Furthermore, advanced delivery systems can be engineered to respond to specific stimuli, such as pH changes or temperature variations, allowing for precise control over drug release profiles. The integration of this compound into such sophisticated delivery platforms represents a promising approach to maximizing its therapeutic potential while overcoming inherent limitations.

Formulation Design & Composition

Core Material Considerations
  • This compound Properties: this compound exists as a white to faintly yellow powder or waxy solid with a melting point typically between 56-58°C. Its lipophilic character (log P ≈ 3.5) contributes to low water solubility, which presents both challenges and opportunities for delivery system design. The compound demonstrates concentration-dependent antimicrobial activity, with MIC values against S. aureus isolates ranging from 250 to 2000 µg/mL [1]. When designing microencapsulation systems, it is crucial to consider the target dosage and potential synergistic combinations with other antimicrobial agents, as these factors will influence the required drug loading and release characteristics.

  • Combination Strategies: this compound can be combined with other active ingredients to enhance functionality or enable multi-modal therapy. Research has demonstrated particular promise when combining this compound with β-lactam antibiotics, where it acts as a resistance-modifying agent. Additionally, combining this compound with other medium-chain fatty acids or essential oils can produce broad-spectrum antimicrobial effects through complementary mechanisms of action. For temperature-responsive delivery systems, studies have utilized eutectic mixtures of lauric acid and stearic acid in an 80:20 ratio (LASA), which exhibits a melting point of 39°C—slightly above physiological temperature—making it suitable for thermally-activated drug release [4].

Wall Material Selection

Table 1: Wall Materials for this compound Microencapsulation

Material Category Specific Materials Key Properties Optimal Concentration Functionality
Polysaccharides Maltodextrin, Modified starch, Gum arabic, Sucrose esters High solubility, Good emulsifying capacity, Low viscosity 20-40% (w/v) Matrix former, Stabilizer, Emulsifier
Proteins Soybean protein, Gelatin, Soybean lecithin Amphiphilic nature, Film-forming ability 5-15% (w/v) Emulsification, Wall integrity
Composite Walls Maltodextrin + Sucrose esters + Soybean lecithin Synergistic stabilization Varies by component Enhanced encapsulation efficiency, Controlled release

The selection of appropriate wall materials is critical for achieving high encapsulation efficiency, maintaining storage stability, and controlling release kinetics. Polysaccharides like maltodextrin and modified starch offer excellent solubility and film-forming properties, making them ideal primary wall materials. Proteins such as soybean protein and gelatin provide superior emulsifying capabilities due to their amphiphilic nature, which helps stabilize the oil-water interface during emulsion formation. Composite wall systems that combine multiple materials often yield superior performance by leveraging the complementary properties of different components. For instance, a combination of maltodextrin (carrier), sucrose esters (emulsifier), and soybean lecithin (stabilizer) has been demonstrated to produce microcapsules with high encapsulation efficiency and excellent stability [2].

The ratio of core to wall material significantly impacts the encapsulation process and final product characteristics. Generally, core material loads of 20-30% relative to the total solids content yield optimal results, balancing high drug loading with adequate protective barrier formation. Higher core material concentrations may compromise microcapsule integrity and lead to surface oil accumulation, reducing storage stability and potentially causing handling issues. The viscosity of the emulsion prior to drying is another critical parameter, with optimal values typically falling between 100-500 mPa·s to ensure efficient atomization during spray-drying or proper jet formation in electrospray processes [2].

Preparation Methods & Protocols

Spray-Drying Microencapsulation Protocol

Protocol Objective: To produce this compound-loaded microcapsules using spray-drying technology with high encapsulation efficiency and controlled particle characteristics.

  • Materials Preparation:

    • Core Material: this compound (pharmaceutical grade)
    • Wall Materials: Maltodextrin (DE 15-20), sucrose esters, soybean lecithin
    • Solvents: Purified water, ethanol (for this compound dissolution if needed)
    • Equipment: High-shear mixer, spray dryer with nozzle atomizer, laser particle size analyzer
  • Emulsion Preparation Procedure:

    • Prepare the aqueous phase by dissolving maltodextrin (30% w/v), sucrose esters (1.5% w/v), and soybean lecithin (1% w/v) in purified water at 60°C with continuous stirring (500 rpm) for 2 hours to ensure complete hydration.
    • Melt this compound at 60°C and add to the aqueous phase to achieve a core-to-wall ratio of 25:75.
    • Pre-homogenize the mixture using a high-shear mixer at 10,000 rpm for 3 minutes.
    • Pass the coarse emulsion through a high-pressure homogenizer at 150 bar for three cycles to obtain a fine emulsion with droplet size <1 µm.
    • Maintain the emulsion at 50°C with gentle stirring until spray-drying to prevent phase separation.
  • Spray-Drying Parameters:

    • Inlet temperature: 180°C ± 5°C
    • Outlet temperature: 85°C ± 5°C
    • Feed flow rate: 5 mL/min
    • Nozzle diameter: 1.2 mm
    • Aspirator rate: 90-95%
    • Drying air flow: 35 m³/h
  • Product Collection & Storage:

    • Collect the dried powder in sterile glass containers
    • Store at 15-25°C in a desiccator with relative humidity <30%
    • Protect from light and oxygen

This protocol typically yields encapsulation efficiencies of 85-95% with particle sizes ranging from 20-100 µm. The morphology of the resulting microcapsules should be spherical with smooth surfaces, as visualized by scanning electron microscopy. The inlet temperature is critical for rapid film formation at the droplet surface, which traps the core material within the matrix, while the outlet temperature must be controlled to prevent thermal degradation of this compound while ensuring sufficient moisture removal [2].

Coaxial Electrospray for Stimuli-Responsive Delivery

Protocol Objective: To prepare this compound-loaded nanoparticles with temperature-responsive release characteristics using coaxial electrospray technology.

  • Materials Preparation:

    • Shell Solution: Lauric acid-stearic acid (LASA) eutectic mixture (80:20 ratio) dissolved in ethanol and dichloromethane (1:1 v/v) at 0.2 g/mL concentration
    • Core Solution: this compound and model drug (e.g., Rhodamine B or therapeutic agent) dissolved in aqueous gelatin solution (10% w/v)
    • Equipment: Coaxial electrospray apparatus with high-voltage power supply, syringe pumps, grounded collector
  • Electrospray Procedure:

    • Load the shell and core solutions into separate syringes mounted on precision syringe pumps.
    • Arrange the coaxial nozzle with inner diameter of 0.4 mm for core solution and outer diameter of 1.2 mm for shell solution.
    • Set the flow rates to 0.3 mL/h for the core solution and 0.8 mL/h for the shell solution.
    • Apply high voltage (12-15 kV) to the nozzle while maintaining a collection distance of 15 cm.
    • Collect the particles on a grounded aluminum foil-covered collector plate.
    • Lyophilize the collected particles to remove residual solvents.
  • Critical Parameters:

    • Voltage: 12-15 kV (optimize for stable Taylor cone formation)
    • Flow rate ratio (shell:core): 2.5-3:1
    • Collection distance: 12-20 cm
    • Ambient temperature: 22±2°C
    • Relative humidity: 45±5%

This advanced encapsulation technique enables the production of core-shell nanoparticles with the LASA mixture serving as a thermal gating material that melts at approximately 39°C, allowing for triggered drug release when exposed to mild hyperthermia. The formulation demonstrates negligible release at 37°C but immediate release when temperature exceeds 39°C, making it suitable for targeted therapeutic applications [4]. The protocol typically yields particles in the size range of 300-800 nm with a monodisperse size distribution when parameters are carefully controlled.

Characterization Methods

Physical Characterization

Table 2: Physical Characterization Parameters for this compound Microcapsules

Parameter Analytical Method Specifications Significance
Particle Size & Distribution Laser diffraction analyzer Dv(50): 20-100 µm (spray-drying); 300-800 nm (electrospray) Influences flow properties, dissolution rate
Surface Morphology Scanning Electron Microscopy (SEM) Spherical shape, smooth surface, absence of cracks Indicates encapsulation quality and protective barrier integrity
Encapsulation Efficiency UV-Vis spectroscopy of extracted supernatant 85-95% for optimized formulations Determines economic viability and dosing accuracy
Zeta Potential Electrophoretic light scattering ≤ -30 mV for enhanced stability Predicts colloidal stability and particle interactions
Thermal Properties Differential Scanning Calorimetry (DSC) Melting endotherm at 56-58°C (this compound) Confirms crystalline state and interaction with wall materials

Comprehensive physical characterization is essential for quality control and performance prediction of this compound microcapsules. Particle size analysis provides critical information about the expected flowability, dissolution behavior, and potential applications of the formulation. Spray-dried microcapsules typically range from 20-100 µm, which offers good handling properties and controlled release characteristics, while nanoparticles produced by electrospray (300-800 nm) may be more suitable for targeted delivery applications. Surface morphology examination using SEM reveals important structural features, with smooth, spherical particles indicating optimal formulation and process conditions, while cracked or irregular surfaces suggest suboptimal drying parameters or wall material composition.

Encapsulation efficiency is arguably the most critical performance parameter, representing the percentage of active ingredient successfully incorporated within the microcapsules versus the total amount used in the formulation. High encapsulation efficiency (85-95%) minimizes product loss and ensures accurate dosing. The zeta potential measurement indicates the surface charge of particles when dispersed in liquid, with values ≤ -30 mV generally indicating good stability against aggregation due to strong electrostatic repulsion. Thermal analysis using DSC confirms the physical state of this compound within the microcapsules and detects potential interactions between core and wall materials that might affect stability or release behavior [2] [5].

Chemical & Performance Evaluation
  • Release Kinetics Studies:

    • Method: Employ USP dissolution apparatus II (paddle method) with 500 mL of dissolution medium (simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8) at 37°C ± 0.5°C with paddle speed of 50 rpm. For temperature-responsive formulations, include additional testing at 39°C and 42°C.
    • Sampling: Withdraw samples (5 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh medium to maintain sink conditions.
    • Analysis: Quantify this compound release using HPLC with C18 column, mobile phase acetonitrile:water (80:20 v/v), flow rate 1.0 mL/min, and detection at 210 nm.
    • Data Modeling: Fit release data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms.
  • Stability Testing:

    • Accelerated Stability: Store microcapsules in controlled stability chambers at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0, 1, 2, 3, and 6 months according to ICH guidelines.
    • Parameters Monitored: Physical appearance, moisture content, this compound content, degradation products, dissolution profile, and microbial load.
    • Oxidative Stability: Monitor peroxide value and thiobarbituric acid reactive substances (TBARS) for formulations containing unsaturated lipids.

The release profile of this compound from microcapsules provides critical information about its performance under physiological conditions. For conventional formulations, a sustained release profile over 8-12 hours is typically desirable to maintain therapeutic concentrations. For stimuli-responsive systems, such as those incorporating LASA as a thermal gate, the release should be minimal at baseline conditions (37°C) but increase significantly when the trigger (temperature >39°C) is applied. Research has demonstrated that such systems can achieve less than 10% cumulative release at 37°C over 24 hours but rapid and complete release within hours when temperature exceeds the melting point of the gating material [4]. This controlled release behavior is particularly valuable for targeted therapy applications.

Functional Applications

Pharmaceutical Applications
  • Antimicrobial Therapy Enhancement: Microencapsulated this compound presents a promising approach for enhancing antibiotic therapy, particularly against resistant bacterial strains. Research has demonstrated that this compound significantly reduces beta-lactamase expression in S. aureus at concentrations of 250-500 µg/mL, with the minimum inhibitory concentration (MIC) ranging from 250-2000 µg/mL depending on the strain [1]. When combined with β-lactam antibiotics, this compound exhibits strong synergistic effects, reducing the required antibiotic dose by 4-8 fold in time-kill assays. This synergy is particularly valuable for addressing the growing challenge of antimicrobial resistance, potentially restoring the efficacy of conventional antibiotics against resistant pathogens. The microencapsulation of this compound-antibiotic combinations could further enhance this synergy by ensuring coordinated delivery and maintaining optimal ratio at the site of infection.

  • Nanoparticle Delivery Systems: For advanced therapeutic applications, this compound can be incorporated into nanoparticle delivery systems that respond to specific physiological stimuli. The combination of this compound with phase change materials (PCMs) such as lauric acid-stearic acid eutectic mixture (LASA) enables temperature-responsive drug release, while incorporation into metal-organic frameworks like ZIF-8 provides pH-sensitive release capabilities [4]. These advanced systems are particularly suitable for localized therapy of infections, where external application of mild heat (40-42°C) can trigger drug release precisely at the target site. Such approaches minimize systemic exposure and reduce potential side effects while maximizing therapeutic efficacy at the infection site.

Agricultural & Feed Applications
  • Administration Strategies: For aquaculture applications, this compound microcapsules can be incorporated into aquafeeds to control bacterial pathogens in fish farming, reducing reliance on conventional antibiotics. In poultry and swine production, the addition of 0.5-2.0 g/kg of microencapsulated this compound to feed has been shown to improve feed conversion efficiency and reduce mortality rates. The controlled release properties of microencapsulated formulations ensure sustained antimicrobial activity throughout the digestive process, providing continuous protection against pathogens. Advanced delivery systems can further enhance efficacy by incorporating targeting moieties or multi-layer coatings that respond to specific enzymatic activities in different gut regions [6].

Visualization & Workflows

Experimental Workflow for Microencapsulation Development

monolaurin_workflow cluster_process Core Preparation Processes cluster_analysis Quality Assessment Phase start Formulation Design wall_prep Wall Material Solution Preparation start->wall_prep core_prep Core Material (this compound) Preparation start->core_prep emulsion Emulsion Formation High-Pressure Homogenization wall_prep->emulsion core_prep->emulsion encapsulation Microencapsulation Process Spray-Drying or Electrospray emulsion->encapsulation characterization Product Characterization Size, EE, Morphology encapsulation->characterization release Release Kinetics Studies In Vitro Evaluation characterization->release stability Stability Assessment Accelerated & Long-term release->stability application Functional Application Testing stability->application

Diagram 1: Comprehensive workflow for developing this compound microencapsulation delivery systems, covering from initial formulation design through final application testing.

Stimuli-Responsive Drug Release Mechanism

release_mechanism cluster_stimuli Release Triggers microcapsule Microcapsule with This compound Core stimulus External Stimulus Application microcapsule->stimulus temp Temperature >39°C (LASA Melting) stimulus->temp ph Acidic pH (ZIF-8 Decomposition) stimulus->ph phase_change Phase Change Material Transition temp->phase_change note1 LASA: Lauric Acid-Stearic Acid (80:20) Melting Point: 39°C temp->note1 ph->phase_change note2 ZIF-8: Zeolitic Imidazolate Framework-8 Stable at pH 7.4, Degrades at pH <6.0 ph->note2 release This compound Release phase_change->release antimicrobial Antimicrobial Action release->antimicrobial synergy Synergy with Antibiotics release->synergy

Diagram 2: Mechanism of stimuli-responsive drug release from advanced this compound microcapsules, showing responses to temperature and pH triggers.

Conclusion

The development of effective microencapsulation delivery systems for this compound represents a significant advancement in harnessing the full potential of this natural antimicrobial compound. Through careful formulation design, appropriate selection of wall materials, and optimization of preparation methods, researchers can overcome the inherent limitations of this compound, including its low water solubility and susceptibility to degradation. The protocols outlined in this document provide comprehensive guidance for producing this compound microcapsules with high encapsulation efficiency, controlled release characteristics, and enhanced stability.

The functional applications of microencapsulated this compound span both pharmaceutical and agricultural domains, offering promising solutions to the growing challenge of antimicrobial resistance. Particularly valuable is the demonstrated synergistic activity between this compound and conventional antibiotics, which can potentially restore the efficacy of these drugs against resistant pathogens. Furthermore, the development of stimuli-responsive systems that release their payload in response to specific environmental triggers enables targeted therapy with reduced side effects.

As research in this field continues to evolve, future directions may include the development of multi-layered microcapsules for sequential release, the incorporation of targeting ligands for specific tissue or cell delivery, and the exploration of novel combination therapies that leverage the resistance-modifying properties of this compound. By advancing these delivery strategies, researchers can contribute significantly to the fight against antimicrobial resistance while promoting the use of natural, sustainable alternatives to conventional antibiotics.

References

Monolaurin: Mechanism of Action and Rationale for Use in AD

Author: Smolecule Technical Support Team. Date: February 2026

Monolaurin, a monoglyceride ester of lauric acid, is a natural compound found in coconut oil and human breast milk, recognized as Generally Recognized as Safe (GRAS) by the FDA [1]. Its therapeutic potential in AD is driven by two primary mechanisms:

  • Broad-Spectrum Antimicrobial Activity: this compound effectively inhibits Staphylococcus aureus, a key pathogen in AD pathogenesis. It demonstrates efficacy against antibiotic-resistant strains, including Methicillin-Resistant S. aureus (MRSA), mupirocin-resistant S. aureus, and fusidic acid-resistant S. aureus [2] [3]. Its mechanism involves disrupting bacterial cell wall synthesis [4].
  • Anti-inflammatory and Immunomodulatory Effects: In vitro studies show this compound can modulate host immune responses. In co-culture models, it decreased the expression of pro-inflammatory cytokines (IL-1α, IL-6, IL-18, TNF) in fibroblasts, suggesting a role in calming inflammation associated with AD [1].

Summary of Key Experimental Findings

The table below summarizes quantitative data on this compound's efficacy against S. aureus relevant to AD.

Table 1: In Vitro Efficacy of this compound Against S. aureus Isolates

Bacterial Strain / Isolate Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) Minimum Bactericidal Concentration (MBC) of this compound (µg/mL) Comparative Antibiotic Resistance Profile
Control: S. aureus ATCC 29213 1 1 Susceptible to cefoxitin, mupirocin, fusidic acid [3]
Methicillin-Resistant S. aureus (MRSA) 2 2 Resistant to cefoxitin (MIC = 8 µg/mL) [3]
Mupirocin-Resistant *S. aureus* 2 2 High-level resistance to mupirocin (MIC ≥ 256 µg/mL) [3]
Fusidic Acid-Resistant S. aureus (Isolate 1) 2 2 Resistant to fusidic acid (MIC = 2 µg/mL) [3]
Fusidic Acid-Resistant S. aureus (Isolate 2) 2 2 Resistant to fusidic acid (MIC = 2 µg/mL) [3]
Fusidic Acid-Resistant S. aureus (Isolate 3) 2 2 Resistant to fusidic acid (MIC = 2 µg/mL) [3]
Fusidic Acid-Resistant S. aureus (Isolate 4) 2 2 Resistant to fusidic acid (MIC = 4 µg/mL) [3]
Various isolates from skin infections Sensitivity at 20 mg/mL Not Reported Showed 100% sensitivity against Gram-positive cocci; statistically significant lower resistance compared to conventional antibiotics [5]

Safety and Cytotoxicity: A critical study reported that this compound (at its MIC of 2 µg/mL) showed no cytotoxicity to cultured human epidermal keratinocytes (OBA-9) and dermal fibroblasts (HGF-1) [2] [3]. Another study noted an LD₅₀ (Lethal Dose for 50% of cells) value significantly above therapeutic concentrations, confirming a wide safety window for topical application [1].

Detailed Experimental Protocols

Protocol 1: In Vitro Determination of Antimicrobial Efficacy

This protocol is adapted from recent research to evaluate this compound's activity against clinical AD isolates [2] [3].

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus from AD patients.
  • Materials:
    • This compound (e.g., 1-lauroyl-rac-glycerol, Sigma-Aldrich)
    • Clinical isolates of S. aureus (from AD skin lesions, non-lesions, and nasal mucosa) and control strains (e.g., ATCC 29213)
    • Mueller-Hinton Broth (MHB) or Trypticase Soy Broth (TSB)
    • 96-well microtiter plates
    • Sterile phosphate-buffered saline (PBS)
    • Blood agar plates
  • Methodology:
    • Bacterial Preparation: Inoculate bacterial colonies in broth and incubate to mid-log phase. Adjust turbidity to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute in broth to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the test well.
    • This compound Serial Dilution: Prepare a stock solution of this compound. Perform two-fold serial dilutions of this compound in broth across the 96-well plate.
    • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include growth control (bacteria, no drug) and sterility control (broth only) wells. Seal plates and incubate at 37°C for 18-24 hours.
    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as observed visually or by measuring absorbance at 660 nm.
    • MBC Determination: Subculture broth from wells showing no growth onto blood agar plates. Incubate for 24 hours. The MBC is the lowest concentration of this compound that results in ≥99.9% kill of the initial inoculum.
  • Advanced Analysis: For resistant isolates, perform PCR to detect resistance genes (e.g., mecA for MRSA, mupA for mupirocin resistance) and gene sequencing (e.g., fusA for fusidic acid resistance) to characterize mechanisms [2] [3].

The following diagram illustrates the workflow for this protocol.

A Prepare Bacterial Inoculum B Perform this compound Serial Dilution A->B C Inoculate 96-well Plate B->C D Incubate for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Subculture for Minimum Bactericidal Concentration (MBC) E->F G Analyze Resistance Mechanisms (PCR/Sequencing) F->G

Protocol 2: In Vivo Efficacy in a Murine Model of AD

This protocol outlines an approach to evaluate this compound's therapeutic effect in a living organism with AD-like dermatitis, modeled after contemporary studies [6].

  • Objective: To assess the efficacy of topical this compound gel on disease severity, bacterial load, and inflammation in a murine AD model.
  • Materials:
    • Mice (e.g., BALB/c)
    • Topical this compound gel formulation (e.g., 1-5% w/w in a carbomer gel base)
    • S. aureus culture (e.g., USA300 strain)
    • Control treatments: Vehicle gel, placebo, benchmark antibiotic (e.g., mupirocin ointment)
    • Clinical scoring system, swabs for bacteriology, equipment for tissue homogenization and ELISA/RT-qPCR.
  • Methodology:
    • Model Induction: An infection-driven dermatitis model is established. Shave the dorsal skin of mice and apply tape-stripping to disrupt the skin barrier. Inoculate the area with a suspension of S. aureus.
    • Grouping and Dosing: Randomize mice into groups (n=5-10): Disease Control (vehicle gel), Positive Control (mupirocin), and Treatment (this compound gel). Apply treatments topically, twice daily for 7-14 days.
    • Disease Severity Scoring: Monitor and score skin lesions daily for parameters like redness, scaling, edema, and excoriation.
    • Bacterial Load Enumeration: At endpoint, swab lesional skin. Serially dilute and plate on selective agar to quantify S. aureus (CFU/swab).
    • Biochemical and Molecular Analysis: Harvest skin tissue. Homogenize and analyze supernatants for:
      • Inflammatory Cytokines: Measure levels of IgE, TSLP, IL-33, IL-6, TNF via ELISA.
      • Gene Expression: Use RT-qPCR to quantify mRNA levels of key cytokines (IL-1α, IL-6, IL-18, TNF) in skin tissue.
  • Key Outcome Measures: Statistical analysis should show a significant reduction in clinical scores, bacterial CFU, and key inflammatory markers in the this compound-treated group compared to the disease control group.

The workflow for the in vivo protocol is summarized below.

A Induce AD-like Model (Tape-stripping + S. aureus) B Randomize and Group Animals A->B C Apply Topical Treatments (Twice Daily for 7-14 days) B->C D Monitor Clinical Severity Score C->D E Collect Samples at Endpoint D->E F Swab for Bacterial Load (CFU) E->F G Analyze Tissue for Cytokines/Gene Expression E->G

Clinical Application and Formulation Considerations

For translational development, a topical gel is a suitable dosage form. A proposed regimen for clinical studies involves application twice daily to affected areas [4].

  • Sample Formulation (Prototype Gel):
    • Active Ingredient: this compound (1-5% w/w)
    • Gelling Agent: Carbomer (e.g., Carbopol 934, 1% w/w)
    • Vehicle: Neutralized with triethanolamine to form a clear gel
    • Preservatives: As needed
    • Water: Purified water, q.s. to 100%
  • Proposed Regimen: Cleanse the affected area with a gentle cleanser. Pat dry. Apply a thin layer of this compound gel and massage until absorbed. Use twice daily (morning and evening). For maintenance therapy in stabilized AD, frequency could be reduced to once daily [7] [8].

Conclusion

This compound is a promising natural compound for adjunctive therapy in AD. Preclinical data confirms its efficacy against antibiotic-resistant S. aureus and its anti-inflammatory activity, with a favorable safety profile. The provided protocols support further investigation and development of this compound as a topical agent to address both microbial colonization and inflammation in atopic dermatitis.

References

Monolaurin and Glycerol Monolaurate in Aquaculture: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Mode of Action: Monolaurin (glycerol monolaurate, GML) is a monoglyceride derived from lauric acid, a medium-chain fatty acid abundantly found in coconut oil and palm kernel oil. It exhibits multiple biological activities, including broad-spectrum antimicrobial, immunomodulatory, and anti-inflammatory properties [1] [2] [3]. Its primary mechanisms in aquaculture species involve disrupting bacterial cell membranes, modulating gut microbiota, enhancing intestinal barrier function, and downregulating pro-inflammatory cytokines [1] [4] [3].

Key Efficacy Findings: Recent studies demonstrate that dietary supplementation with GML significantly improves growth metrics, digestive enzyme activity, and feed utilization. It also enhances antioxidant capacity and strengthens resistance to bacterial challenges (e.g., Vibrio harveyi) [1] [2] [5]. Notably, GML has shown superior efficacy compared to other fatty acid additives like microencapsulated sodium butyrate (MSB) and tributyrin (TB) in certain species [1] [2].

Recommended Application: The optimal inclusion level varies by species. For Black Sea Bream (Acanthopagrus schlegelii), 0.04% (400 mg/kg) of diet is highly effective [1] [2]. For European Seabass (Dicentrarchus labrax), lauric acid supplementation up to 2% of the diet has been tested positively, with 1% showing significant benefits for intestinal antioxidant and immune status [6]. In weaned piglets (as a mammalian model), 1000 mg/kg of GML improved intestinal barrier function and mitigated inflammation [3]. GML is generally recognized as safe (GRAS) by the US FDA, with no adverse effects reported at the studied doses [1] [2].

Introduction and Scientific Background

Aquaculture, as one of the fastest-growing food production sectors, continuously seeks sustainable nutritional strategies to enhance production efficiency and animal health. The reduction of antibiotics in animal feed has accelerated the search for effective and natural alternatives. Medium-chain fatty acids (MCFAs) and their derivatives have emerged as promising candidates [6] [1].

Lauric acid (C12:0) and its monoglyceride, This compound (Glycerol Monolaurate, GML), are natural compounds with well-documented antimicrobial and immunomodulatory activities [6] [4]. Unlike lauric acid, GML is a more potent antimicrobial agent [1]. It is readily digestible and absorbed, exerting its effects through multiple pathways:

  • Antimicrobial Action: It disrupts the cell membranes and envelopes of Gram-positive bacteria and various viruses [1] [7].
  • Gut Health Modulation: It positively influences the composition of gut microbiota, enhances intestinal morphology (increasing villus height and the villus-height-to-crypt-depth ratio), and strengthens the physical intestinal barrier by upregulating tight junction proteins like occludin and claudin-1 [1] [2] [3].
  • Immunomodulation: It downregulates the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and modulates host immune responses, as demonstrated in co-culture models [6] [4] [3].

The following diagram summarizes the primary biological mechanisms of action of GML in aquatic organisms.

GML_Mechanism GML GML Antimicrobial Activity Antimicrobial Activity GML->Antimicrobial Activity Disrupts membranes Gut Microbiota Modulation Gut Microbiota Modulation GML->Gut Microbiota Modulation Reshapes composition Intestinal Barrier Enhancement Intestinal Barrier Enhancement GML->Intestinal Barrier Enhancement Upregulates tight junctions Immune Modulation Immune Modulation GML->Immune Modulation Downregulates pro-inflammatory cytokines Reduced Pathogen Load Reduced Pathogen Load Antimicrobial Activity->Reduced Pathogen Load Improved Gut Homeostasis Improved Gut Homeostasis Gut Microbiota Modulation->Improved Gut Homeostasis Reduced Inflammation Reduced Inflammation Intestinal Barrier Enhancement->Reduced Inflammation Balanced Immune Response Balanced Immune Response Immune Modulation->Balanced Immune Response Enhanced Health & Disease Resistance Enhanced Health & Disease Resistance Reduced Pathogen Load->Enhanced Health & Disease Resistance Synergistic Improved Gut Homeostasis->Enhanced Health & Disease Resistance Reduced Inflammation->Enhanced Health & Disease Resistance Balanced Immune Response->Enhanced Health & Disease Resistance Improved Growth Performance Improved Growth Performance Enhanced Health & Disease Resistance->Improved Growth Performance

Diagram: Multifunctional mechanisms of Glycerol Monolaurate (GML) in aquaculture species. GML acts through multiple pathways to improve overall health and growth performance.

Efficacy Data and Comparative Analysis

Summary of Key Performance Metrics

The efficacy of this compound and related compounds has been validated in multiple aquaculture species. The table below summarizes quantitative findings from recent studies.

Table 1: Efficacy of Lauric Acid, this compound/GML, and Related Supplements in Aquatic Animals

Species Compound Optimal Dose Key Efficacy Findings Citation
Black Sea Bream (Acanthopagrus schlegelii) Glycerol Monolaurate (GML) 0.04% (400 mg/kg) ↑ Growth performance, digestive enzymes; ↑ Villus height & crypt depth; Best effects on barrier/immunity vs. MSB & TB. [1] [2]
European Seabass (Dicentrarchus labrax) Lauric Acid (LA) 1.0% of diet ↓ Intestinal lipid peroxidation; ↓ Pro-inflammatory genes (TNF-α, IL-1β, IL-6); ↑ Intestinal homeostatic status. [6]
Barramundi (Lates calcarifer) Hermetia illucens Larvae (rich in LA) 12% of diet ↑ Survival rate; ↓ Intraperitoneal fat; Vibrio harveyi infection rate; Modulated immune genes (↑ IL-10, ↓ IL-1β). [5]
Weaned Piglet Model Glycerol Monolaurate (GML) 1000 mg/kg ↑ Intestinal barrier function (↑ occludin, claudin-1); ↓ Serum inflammatory markers (DAO, ROS); ↓ Pro-inflammatory cytokines (IL-1β, IL-6, IL-8). [3]
Comparative Efficacy of Fatty Acid Additives

A 2025 study on Black Sea Bream directly compared GML with other fatty acid-based additives, microencapsulated sodium butyrate (MSB) and tributyrin (TB) [1] [2]. All additives enhanced growth and intestinal health compared to the control, but GML at 0.04% consistently demonstrated the most pronounced positive effects.

Table 2: Comparative Effects of GML, MSB, and TB in Black Sea Bream (Adapted from [1] [2])

Parameter Control Diet GML (0.04%) MSB (0.24%) TB (0.22%)
Weight Gain (%) Baseline Strong Increase Moderate Increase Moderate Increase
Specific Growth Rate Baseline Strong Increase Moderate Increase Moderate Increase
Villus Height Baseline Strong Increase Increase Increase
Intestinal Barrier Function Baseline Most Pronounced Improvement Improvement Improvement
Immune Modulation Baseline Strongest Effect Effect Effect
Gut Microbiota Regulation Baseline Most Beneficial Reshaping Reshaping Reshaping

Detailed Experimental Protocols

This section outlines standardized protocols for evaluating GML in aquaculture feeding trials, based on methodologies from the cited research.

Diet Formulation and Preparation Protocol

Objective: To create isonitrogenous and isolipidic experimental diets with graded levels of GML.

Materials:

  • Base Feed Ingredients: Fishmeal, soybean meal, fish oil, wheat flour, vitamin/mineral premix.
  • Additive: >90% pure GML powder.
  • Equipment: Laboratory-scale feed mixer, meat mincer or pellet mill, drying oven, sealed plastic bags.

Procedure:

  • Formulation: Formulate a basal diet to meet the nutritional requirements of the target species.
  • Weighing: Precisely weigh all dry ingredients and the designated amount of GML for each treatment (e.g., 0 mg/kg for control, 400 mg/kg for treatment).
  • Mixing: Mix the GML thoroughly with the lipid source (e.g., fish oil) first to ensure uniform distribution. Then, combine this mixture with other dry ingredients in a laboratory mixer for at least 15-20 minutes.
  • Pelleting: Add cool distilled water (~20-30%) to the mixture to form a dough. Pellet the dough using a mincer with a 2-3 mm die.
  • Drying: Dry the pellets in a forced-air oven at 50°C for 24-48 hours to achieve a moisture content below 10%.
  • Storage: Store the finished diets in sealed plastic bags at -20°C until use to prevent oxidation and degradation.
Growth Performance and Sampling Protocol

Objective: To assess the effects of GML on fish growth, feed utilization, and physiological responses.

Materials:

  • Experimental System: Recirculating Aquaculture System (RAS) tanks.
  • Experimental Fish: Healthy juveniles of the target species.
  • Equipment: Anesthetic (e.g., MS-222/AQUI-S), digital balance, dissection tools, centrifuge, cryogenic vials, liquid nitrogen, -80°C freezer.

Procedure:

  • Acclimation: Acclimate fish to the experimental conditions and basal diet for 1-2 weeks.
  • Stocking: Randomly distribute fish of uniform size (e.g., 30 fish per tank) into experimental tanks in triplicate for each dietary treatment.
  • Feeding: Hand-feed the fish to apparent satiety twice daily (e.g., 09:30 and 15:30) for the trial duration (e.g., 8-10 weeks). Record feed intake.
  • Sampling:
    • Initial Sampling: Euthanize a sample of fish at the start to determine initial body composition.
    • Final Sampling: At the end of the trial, euthanize fish for sample collection after a 24-hour fasting period.
    • Biometric Data: Weigh each fish and record liver and viscera weight to calculate hepatosomatic (HSI) and viscerosomatic (VSI) indices.
    • Blood Collection: Draw blood from the caudal vein, centrifuge to collect plasma/serum, and store at -80°C for biochemical analysis.
    • Tissue Collection: Dissect and collect intestine, liver, and muscle. Snap-freeze samples in liquid nitrogen for molecular biology (gene expression, antioxidant status) and store at -80°C. Preserve sections of intestine in formalin for histology.

The workflow for the entire feeding trial is summarized below.

FeedingTrialWorkflow Start Diet Formulation & Preparation A Fish Acclimation & Random Distribution Start->A B Controlled Feeding Period (8-10 weeks) A->B C Final Sampling & Data Collection B->C D Sample Analysis C->D C1 Biometric Data (Body Weight, HSI, VSI) C->C1 Collect C2 Blood Plasma/Serum (Biochemistry, Immunity) C->C2 Collect C3 Tissue Samples (Gene Expression, Antioxidants) C->C3 Collect C4 Intestinal Tissue (Histomorphology) C->C4 Collect E Data Processing & Statistical Analysis D->E

Diagram: Standardized workflow for an aquaculture feeding trial to evaluate feed additives like GML.

Key Analytical Assays
  • Gene Expression Analysis (qRT-PCR):

    • RNA Extraction: Extract total RNA from intestinal/liver tissues using TRIpure reagent.
    • cDNA Synthesis: Reverse transcribe RNA to cDNA using a commercial kit.
    • qPCR: Amplify target genes (e.g., IL-1β, TNF-α, IL-10, IL-6, Claudin-1, Occludin) and a housekeeping gene (e.g., β-actin, GAPDH) using a SYBR Green master mix.
    • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCT) method [3].
  • Intestinal Histomorphology:

    • Processing: Fix intestinal segments in 4% paraformaldehyde, dehydrate, clear, and embed in paraffin.
    • Sectioning & Staining: Section to 5 μm thickness and stain with Hematoxylin and Eosin (H&E).
    • Measurement: Examine under a microscope and measure villus height and crypt depth using image analysis software. Calculate the villus height to crypt depth ratio [3].
  • Serum Biochemistry & Antioxidant Status:

    • Use commercial ELISA or colorimetric kits to analyze:
      • Immune Markers: Lysozyme activity.
      • Antioxidant Enzymes: Superoxide dismutase (SOD), Glutathione peroxidase (GSH-Px).
      • Oxidative Damage: Malondialdehyde (MDA) levels.
      • Intestinal Barrier Damage Markers: Diamine oxidase (DAO), D-lactate [3].

Application Guidelines and Industrial Production

Practical Application in Feed Manufacturing

Integrating GML into industrial feed production requires attention to ensure stability and uniform distribution.

  • Form: GML is typically used in a powdered form for easier handling and mixing [8] [7].
  • Mixing: For uniform distribution, it is recommended to use a stepwise mixing process. GML should first be mixed with a carrier (e.g., corn starch, silica) or the dietary lipid source before being incorporated into the main bulk of dry ingredients [8].
  • Stability: Advanced technologies like microencapsulation can be employed to protect GML from degradation during feed processing (pelleting, extrusion) and storage, enhancing its shelf-life and bioavailability in the lower gut [8] [1].
  • Integration: Modern feed mills utilize automated batching systems with formulation management software and sensors to ensure precise dosing and mixing consistency [8] [7].
Safety and Regulatory Considerations

Glycerol Monolaurate is Generally Recognized as Safe (GRAS) by the US Food and Drug Administration (FDA) for use in food and food additives [1] [4]. It is a natural emulsifier with no maximum dosage specified in many food categories, underscoring its safety profile [1]. The studies reviewed reported no adverse effects on fish health or serum biochemical parameters at the effective doses, indicating a wide safety margin for its use in aquafeeds [6] [1] [2].

Conclusion

This compound, particularly in the form of Glycerol Monolaurate (GML), is a scientifically validated and highly promising natural feed additive for sustainable aquaculture. Its multifunctional nature—simultaneously promoting growth, enhancing gut health, modulating immunity, and providing antimicrobial effects—makes it an excellent alternative to in-feed antibiotics. Adherence to the detailed application protocols and dosage recommendations outlined in these notes will enable researchers and feed manufacturers to effectively harness its benefits, contributing to healthier and more efficient aquaculture production.

References

In Vitro Synergism Between Monolaurin and β-Lactam Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Recent in vitro studies demonstrate that monolaurin not only has direct antibacterial activity but also acts as a powerful modulator of β-lactam antibiotics. The combination can restore the efficacy of these drugs against resistant strains, primarily by inhibiting resistance mechanisms [1].

The table below summarizes key quantitative findings from the studies:

Assessment Method Key Finding Details / Range Reference
Minimum Inhibitory Concentration (MIC) of this compound Direct antibacterial activity 250 - 2000 μg/mL (against S. aureus isolates) [1] [2]
Fractional Inhibitory Concentration (FIC) Index Synergistic effect with β-lactams 0.0039 - 0.25 (Synergism defined as FIC Index ≤ 0.5) [1] [2]
Synergism Rate Percentage of tested combinations showing synergy 83.3% to 100% [1]
β-lactamase (blaZ) Gene Expression Mechanism: Suppression of resistance gene Significant decrease at 250 and 500 μg/mL this compound [1]
Anti-biofilm Activity (IC₅₀) Prevention of biofilm formation 203.6 μg/mL [2]
Eradication of pre-formed biofilm 379.3 μg/mL [2]

Experimental Protocols

Here are detailed methodologies for key experiments assessing this compound's efficacy and synergistic effects.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Agar Dilution

This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth [1] [2].

  • 1. This compound Stock Solution Preparation: Solubilize this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 4 mg in 100 μL DMSO). Dilute this stock with Tryptic Soy Broth (TSB) to the desired volume, achieving a final concentration (e.g., 2 mg/mL) with a DMSO concentration that is not antimicrobial (e.g., 5%). A control with 5% DMSO should be included [1].
  • 2. Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing serial two-fold dilutions of this compound, typically across a range of 15.625 to 2000 μg/mL [2].
  • 3. Bacterial Inoculum Standardization: Grow the bacterial isolate (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB). Adjust the bacterial suspension to a standard density, such as 10⁷ colony-forming units per milliliter (CFU/mL) [2].
  • 4. Inoculation and Incubation: Apply the standardized inoculum to the surface of the agar plates using a multi-inoculator. Incubate the plates at 37°C for 24 hours [1] [2].
  • 5. MIC Determination: The MIC is defined as the lowest concentration of this compound that completely prevents visible bacterial growth after the incubation period [1].
Protocol 2: Assessing Synergy via Fractional Inhibitory Concentration (FIC) Index

The FIC index quantifies the interaction between this compound and an antibiotic [1] [2].

  • 1. Individual MIC Determination: First, determine the MIC of the antibiotic alone (MIC_antibiotic) and the MIC of this compound alone (MIC_this compound) using the agar dilution or broth microdilution method.
  • 2. Combination MIC Determination: Prepare agar plates containing sub-inhibitory concentrations of both the antibiotic and this compound. The combinations typically involve fractions of their individual MICs (e.g., 1/2, 1/4, 1/8). Determine the MIC of the antibiotic in the presence of this compound (MIC_antibiotic_combined) and the MIC of this compound in the presence of the antibiotic (MIC_monolaurin_combined).
  • 3. FIC Index Calculation: Calculate the FIC index using the formula: FIC Index = (MIC_antibiotic_combined / MIC_antibiotic) + (MIC_monolaurin_combined / MIC_this compound)
  • 4. Interpretation: The interaction is interpreted as follows:
    • Synergistic: FIC Index ≤ 0.5
    • Partial Synergistic: 0.5 < FIC Index ≤ 0.75
    • Indifferent: 0.75 < FIC Index ≤ 2
    • Antagonistic: FIC Index > 2 [2]
Protocol 3: Evaluating Anti-biofilm Activity via Tissue Culture Plate (TCP) Method

This protocol assesses the ability of this compound to prevent biofilm formation (inhibitory activity) and disrupt existing biofilms (eradicative activity) [2].

  • 1. Biofilm Cultivation:
    • Inhibitory Assay: Add this compound at various sub-MIC concentrations to bacterial inoculum in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a sterile 96-well flat-bottom tissue culture plate.
    • Eradication Assay: First, allow biofilms to form by incubating the bacterial inoculum in TSB with 1% glucose for 24 hours. Then, carefully remove the planktonic cells and add fresh medium containing this compound to the pre-formed biofilms.
  • 2. Incubation and Staining: Incubate the plates for 24 hours at 37°C. After incubation, remove the content of the wells and gently wash with phosphate-buffered saline (PBS) to remove non-adherent cells. Fix the adherent biofilms and stain them with a suitable dye, such as crystal violet (0.1% w/v).
  • 3. Elution and Quantification: Dissolve the bound crystal violet in an ethanol-acetone mixture (80:20). Measure the optical density (OD) of the eluted dye at a wavelength of 630 nm using a microtiter plate reader.
  • 4. Data Analysis: The percentage of biofilm inhibition or eradication is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined from dose-response curves [2].

Mechanism of Action and Experimental Workflow

The synergistic effect of this compound is multi-faceted. Research indicates it disrupts the bacterial cell membrane, leading to morphological changes like swelling and elongation [1]. Crucially, it also modulates bacterial resistance by significantly reducing the expression of the β-lactamase (blaZ) gene, which is responsible for inactivating β-lactam antibiotics [1]. Furthermore, this compound effectively inhibits and eradicates biofilms, which are protective structures that make bacteria highly resistant to treatment [2].

The following diagram illustrates the logical workflow for conducting a synergy study between this compound and antibiotics, from preparation to data interpretation.

Start Start Prepare this compound\nStock Solution Prepare this compound Stock Solution Start->Prepare this compound\nStock Solution End End Determine Individual MICs\n(Agar Dilution) Determine Individual MICs (Agar Dilution) Prepare this compound\nStock Solution->Determine Individual MICs\n(Agar Dilution) Prepare Combination\nPlates (Sub-MICs) Prepare Combination Plates (Sub-MICs) Determine Individual MICs\n(Agar Dilution)->Prepare Combination\nPlates (Sub-MICs) Calculate FIC Index\nand Interpret Synergy Calculate FIC Index and Interpret Synergy Prepare Combination\nPlates (Sub-MICs)->Calculate FIC Index\nand Interpret Synergy Calculate FIC Index\nand Interpret Synergy->End If not synergistic Perform Time-Kill Assay\nor Anti-biofilm Assay Perform Time-Kill Assay or Anti-biofilm Assay Calculate FIC Index\nand Interpret Synergy->Perform Time-Kill Assay\nor Anti-biofilm Assay If synergistic Perform Time-Kill Assay\nor Anti-biofilm Assay->End

Key Conclusions for Researchers

  • Resistance Modulation: this compound's ability to downregulate the blaZ gene is a key mechanism for synergy with β-lactams, potentially reversing acquired resistance [1].
  • Biofilm Disruption: The compound's potent activity against both forming and pre-formed biofilms opens avenues for treating device-associated infections [2].
  • Formulation is Key: While in vitro results are promising, one study noted that antimicrobial synergy observed in vitro may not always directly translate to in vivo efficacy, highlighting the importance of delivery systems like lipid nanocapsules for clinical application [3].
  • Broad-Spectrum Potential: this compound also shows efficacy against other resistant strains, including mupirocin-resistant and fusidic acid-resistant S. aureus, suggesting a broad application in combating antimicrobial resistance [4].

References

monolaurin solubility aqueous solution challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Monolaurin Solubility

Q1: What are the fundamental solubility challenges with this compound? this compound has very low inherent solubility in water, which is a well-documented property [1] [2]. This poor solubility can limit its direct application in aqueous-based experiments or formulations, as it may not dissolve effectively to reach the desired active concentration.

Q2: How does the solubility of this compound change with temperature? While increasing temperature generally enhances the solubility of organic compounds in water, this compound is also subject to hydrolysis (chemical breakdown in water) at higher temperatures [3]. One study measured its solubility and hydrolysis rate at 25°C, 29.5°C, and 35°C, finding that hydrolysis progresses slowly until the water is saturated with its breakdown product, lauric acid [3]. This creates a critical trade-off: heat can improve dissolution but also risks degrading the compound.

Q3: What formulation strategies can improve this compound's delivery and efficacy? A highly effective approach is to incorporate this compound into Lipid Nanocapsules (LNCs) [4]. This strategy directly addresses the solubility problem and offers additional benefits:

  • Enhanced Activity: ML-LNCs have shown potent activity against bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA) [4].
  • Synergistic Effects: When loaded with antimicrobial peptides, ML-LNCs can produce a synergistic effect, confirming that this delivery system can enhance the overall antibacterial potency and potentially reduce the required dosage [4].

Technical Data on this compound Properties

The following table summarizes key physicochemical properties of this compound that are relevant for experimental design.

Property Value / Description Source & Context
Water Solubility Practically insoluble; reported as 6 mg/L [5] (Chemical property database)
Melting Point 63 °C [5] (Chemical property database)
Molecular Formula C15H30O4 [5] (Chemical property database)
Synergistic Interaction Confirmed with peptides (AP114, AP138) in ML-LNCs [4] (Peer-reviewed study)
Hydrolysis Progresses slowly in aqueous solution; reversible reaction [3] (Solubility and hydrolysis study)

Experimental Protocol: Preparation of this compound-Lipid Nanocapsules (ML-LNCs)

The protocol below is adapted from a published methodology for preparing this compound-loaded Lipid Nanocapsules, which has been shown to effectively encapsulate this compound and achieve synergistic effects with antimicrobial peptides [4].

1. Objective To prepare a stable aqueous dispersion of Lipid Nanocapsules containing this compound (ML-LNCs) for use in antimicrobial assays.

2. Materials

  • Active Ingredient: this compound
  • LNC Components:
    • Labrafac WL1349 (Caprylic/Capric Triglycerides)
    • Lipoid S75-3 (Soybean Lecithin)
    • Solutol HS15 (Polyoxyl 15 Hydroxystearate)
    • Sodium Chloride (NaCl)
  • Equipment: Magnetic hotplate with stirrer, thermometer, probe sonicator (optional), Zetasizer or similar for Dynamic Light Scattering (DLS) analysis.

3. Step-by-Step Procedure

  • Weighing: Precisely weigh the following components into a suitable container:
    • Solutol HS15: 0.77 g
    • Triglycerides (Labrafac): 0.93 g
    • This compound: 0.30 g
    • NaCl: 0.089 g
  • Initial Mixture: Add 3 mL of purified water to the mixture.
  • Phase Inversion: Place the container on a heated stirrer. Subject the mixture to three continuous cycles of heating and cooling between 60°C and 20°C under constant agitation.
  • Dilution: During the final cooling cycle, at the precise phase inversion temperature (approx. 37°C), rapidly dilute the system with cold purified water to a final volume of 10 mL. This step is critical for nanocapsule formation.
  • Loading (Optional): To load a peptide (e.g., AP114 or AP138), dilute the final ML-LNC dispersion with an aqueous solution of the peptide and incubate at 37°C for 2 hours to allow for adsorption [4].

4. Characterization

  • Size and Distribution: Analyze the Z-average particle diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Well-formed LNCs typically have a low PDI, indicating a narrow size distribution [4].
  • Adsorption Efficiency: If a peptide was loaded, quantify the adsorption efficiency using a combined ultrafiltration-centrifugation technique followed by HPLC analysis of the free peptide in the filtrate [4].

Workflow for Developing a this compound Formulation

The following diagram illustrates the logical workflow for tackling this compound solubility, from identifying the problem to testing a final formulation.

Start Identify Solubility Challenge A Define Experimental Goal (e.g., Antibacterial Assay) Start->A B Select Strategy: Direct Dispersion vs. Nanocarrier A->B C Direct Dispersion Path B->C Simple Systems F Nanocarrier Path (Recommended) B->F Enhanced Efficacy D Consider Heat Application (Mind Hydrolysis Risk) C->D E Use Co-solvents or Surfactants C->E I Proceed to Biological Testing D->I If Soluble E->I If Stable G Prepare ML-LNC Formulation (Refer to Protocol) F->G H Characterize Formulation (Size, PDI, Loading) G->H H->I

References

Monolaurin & Lauric Acid: Cytotoxicity FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the established cytotoxic effects of lauric acid on human cancer cell lines? Lauric acid (LAA), a precursor to monolaurin, demonstrates significant and multi-faceted anticancer activity across various cell lines. The quantitative data is summarized in the table below.

Table 1: Documented Cytotoxic Effects of Lauric Acid on Human Cell Lines

Cell Line Cell Type / Origin Observed Cytotoxic Effects Key Mechanisms / Notes Citation
HT29 & CT26 Colorectal Cancer Suppressed cell proliferation; Induced apoptosis; Increased mitochondrial ROS; Inhibited oxidative phosphorylation (OXPHOS). Effects were dose-dependent. CT26 cells showed increased stem cell markers, while HT29 showed a decrease. [1]
KB-1 Oral Squamous Cell Carcinoma Induced cell cycle arrest; Promoted apoptosis. Often studied in combination with other agents (e.g., Thiocolchicoside) in nanogel formulations. [2]
Caco-2 Colon Adenocarcinoma Induced G0/G1 cell cycle arrest, leading to S and G2/M arrest. Apoptosis was linked to high ROS generation and decreased intracellular glutathione. [2]
Various Pancreatic, Breast, etc. Reduced tumorigenicity; Inhibited tumor growth; Suppressed EGFR signaling; Reversed drug resistance. Evidence is supported by a robust body of preclinical literature. [3]

FAQ 2: What is the primary molecular mechanism behind lauric acid's selective cytotoxicity? The cytotoxicity of lauric acid is largely mediated through its disruptive effect on mitochondrial energy metabolism, which is often dysregulated in cancer cells. The following diagram illustrates this core signaling pathway.

G LAA Lauric Acid (LAA) Mito Localizes to Mitochondria LAA->Mito OXPHOS Inhibits Oxidative Phosphorylation (OXPHOS) Mito->OXPHOS ROS ↑ Mitochondrial ROS Production Mito->ROS OXPHOS->ROS contributes to MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Induces Apoptosis ROS->Apoptosis MMP->Apoptosis

In healthy cells, this stress may be manageable. However, in cancer cells, which often have elevated basal ROS levels and impaired antioxidant systems, this additional stress can push them beyond a survivable threshold, leading to selective cell death [1].

FAQ 3: How can I mitigate the cytotoxic effects of lauric acid/monolaurin on normal human cell lines in my experiments? Mitigating cytotoxicity in normal cells is a key challenge. Current research suggests several strategies:

  • Precise Dosage Optimization: The anticancer effects of lauric acid are dose-dependent [1]. Establishing a therapeutic window where cancer cells are affected but normal cells are spared is crucial. Begin with low concentrations (e.g., in the low micromolar range) and perform detailed dose-response curves for both normal and cancerous cell lines.
  • Utilize Advanced Delivery Systems: Encapsulating lauric acid or this compound in nanocarriers can enhance selectivity.
    • Chitosan Nanogels: These can improve stability and enable controlled release, potentially reducing off-target toxicity [2].
    • Other Nanomaterials: Encapsulation in lipid nanoparticles or polymeric micelles can help protect normal cells during delivery and enhance accumulation in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect [3].
  • Explore Synergistic Combinations: Lauric acid shows potential to reverse drug resistance in some cancers [3]. Combining it with lower doses of conventional chemotherapeutic agents may achieve efficacy while reducing the overall toxicity profile for normal cells.

Experimental Protocols & Troubleshooting

Protocol 1: Assessing Mitochondrial Dysfunction and ROS Production

This protocol is central to investigating the mechanism of cytotoxicity, based on methodologies from recent studies [1].

  • Key Reagents:
    • Dihydrorhodamine 123 (DHR123): For detecting mitochondrial hydrogen peroxide.
    • MitoSOX Red: For specific detection of mitochondrial superoxide.
    • Tetramethylrhodamine ethyl ester (TMRE): For measuring mitochondrial membrane potential (ΔΨm).
    • Antibody for 4-Hydroxynonenal (4HNE): A marker for lipid peroxidation.
  • Workflow:
    • Cell Treatment: Plate your cells (e.g., HT29, CT26) and treat with your chosen concentrations of lauric acid for a defined period (e.g., 24-48 hours).
    • Staining: Load cells with the appropriate fluorescent probes (DHR123, MitoSOX, or TMRE) according to manufacturer protocols.
    • Analysis: Analyze using flow cytometry or fluorescence microscopy. For 4HNE, perform immunocytochemistry or western blotting.
  • Troubleshooting Tip: If you observe high background fluorescence, optimize dye loading concentration and incubation time. Include a positive control (e.g., Antimycin A for ROS) to validate your assay.

Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects

  • Key Reagents:
    • Cell Viability Assay (e.g., MTT, CCK-8).
    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.
    • Primers for Bax and Bcl-2 for gene expression analysis.
  • Workflow:
    • Cell Viability: Seed cells in a 96-well plate, treat with lauric acid, and measure viability after 24-72 hours with your chosen assay.
    • Apoptosis Detection: Harvest treated cells, stain with Annexin V and PI, and analyze immediately using flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic populations.
    • Gene Expression: Extract RNA, synthesize cDNA, and perform Real-Time PCR (qPCR) to quantify mRNA levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis activation [2].

References

Core Mechanism of Monolaurin Resistance in E. faecalis

Author: Smolecule Technical Support Team. Date: February 2026

The primary mechanism of resistance to monolaurin in Enterococcus faecalis is linked to mutations in the traB gene, which encodes a pheromone shutdown protein. This mutation leads to physical and chemical changes in the cell envelope that reduce the compound's ability to reach its target [1] [2] [3].

The table below summarizes the phenotypic changes observed in a this compound-resistant mutant (E. faecalis DGRM2) compared to the susceptible parent strain.

Characteristic Susceptible Strain (AR01/DGVS) Resistant Mutant (DGRM2, traB::Tn917) Technical/Scientific Implication
This compound MIC Susceptible >100 µg/mL [1] Confirm resistance phenotype via broth microdilution.
Cell Surface Hydrophobicity Significantly more hydrophobic [1] Less hydrophobic [1] Altered surface limits this compound diffusion; assess via microbial adhesion to hydrocarbons.
Cell Wall Structure Normal thickness [1] Increased apparent thickness & contracted cytoplasm [1] TEM reveals physical barrier formation; use TEM for structural analysis.
Resistance to Other Antibiotics Susceptible profile Increased resistance to gentamicin & chloramphenicol; no change to penicillin & vancomycin [1] Suggests potential for cross-resistance; include broad antibiotic panel in screening.

MutantTraB Mutation in traB Gene AlteredHydrophobicity Altered Cell Surface Hydrophobicity MutantTraB->AlteredHydrophobicity ThickenedWall Thickened Cell Wall MutantTraB->ThickenedWall PhysicalBarrier Physical Diffusion Barrier AlteredHydrophobicity->PhysicalBarrier ThickenedWall->PhysicalBarrier CytoplasmContraction Cytoplasm Contraction PhysicalBarrier->CytoplasmContraction Limits access to cytoplasmic membrane MonolaurinResistance This compound Resistance PhysicalBarrier->MonolaurinResistance

Experimental Protocols & Troubleshooting

Isolating and Characterizing this compound-Resistant Mutants

This protocol is based on the method used to first identify the traB mutants [1].

1. Materials

  • Bacterial Strain: E. faecalis AR01/DGVS [1].
  • Growth Media: Brain Heart Infusion (BHI) broth and agar [1].
  • Antimicrobial Agent: this compound stock solution (50 mg/ml in 95% ethanol, stored at -20°C) [1].
  • Mutagenesis Tool: Tn917 transposon library [1].

2. Methodology

  • Mutant Screening: Plate the Tn917 mutant library onto BHI agar containing a inhibitory concentration of this compound (e.g., >100 µg/mL). Isolate and purify colonies that grow [1].
  • MIC Determination: Use the broth microdilution method in 96-well plates. Prepare serial dilutions of this compound in BHI. Inoculate wells with a standardized bacterial suspension (e.g., OD₅₉₅ ~0.01). Incubate at 37°C for 24 hours. The MIC is the lowest concentration that completely inhibits growth (OD₅₉₅ <0.1) [1].
  • Genetic Identification: Use techniques like inverse PCR or genome sequencing to identify the site of transposon insertion in resistant mutants [1].
  • Complementation Test: Clone the wild-type traB gene into a shuttle vector and introduce it back into the mutant. Restoration of this compound sensitivity confirms the gene's role [1].

3. Troubleshooting Guide

Problem Possible Cause Solution
Low mutant yield from transposon library. Inefficient mutagenesis or incorrect selective concentration. Titer the library first. Use a this compound concentration just above the wild-type MIC.
High variability in MIC results. Improper stock solution preparation or inadequate bacterial standardization. Ensure this compound is freshly prepared from stock. Use log-phase cultures and standardize inoculum density.
Complementation does not restore sensitivity. Improper gene expression or polar effects from the original mutation. Verify the complementation construct by sequencing and check for the presence of all regulatory elements.
Protocol for Cell Surface Hydrophobicity Assay

The Microbial Adhesion To Hydrocarbons (MATH) assay is used to compare surface hydrophobicity between strains [1].

1. Methodology

  • Grow bacterial strains to mid-log phase in BHI broth.
  • Wash and resuspend the cells in a suitable buffer to an OD₆₀₀ of ~0.5 (A₀).
  • Mix 1.2 ml of the cell suspension with 0.2 ml of a hydrocarbon (e.g., xylene or octane). Vortex vigorously for 2 minutes.
  • Allow the phases to separate completely (15-30 minutes).
  • Carefully pipette the aqueous phase and measure its OD₆₀₀ (A₁).
  • Calculate the percentage of cells that adhered to the hydrocarbon, which correlates with hydrophobicity: % Hydrophobicity = [(A₀ - A₁) / A₀] × 100.

2. Interpretation A higher percentage indicates a more hydrophobic cell surface. The wild-type E. faecalis strain will have a significantly higher percentage than the traB mutant [1].

Frequently Asked Questions (FAQs)

Q1: Does resistance to this compound confer cross-resistance to clinical antibiotics? The picture is complex. The traB mutant DGRM2 showed increased resistance to protein synthesis inhibitors like gentamicin and chloramphenicol but no change in susceptibility to cell wall-active antibiotics like penicillin and vancomycin [1]. This suggests that the resistance mechanism can have broad-spectrum effects, but they are not universal.

Q2: Is this compound effective against other Gram-positive pathogens? Yes. Studies show this compound has potent activity against Staphylococcus aureus, including MRSA. Its mechanism may involve multiple targets, including disruption of membrane-bound signal transduction [1] [4]. Research indicates it can also synergize with β-lactam antibiotics against S. aureus [4].

Q3: How does the resistance mechanism of traB mutation differ from classic antibiotic resistance? Unlike many antibiotics that have a specific molecular target, this compound's action is likely physical (membrane disruption). The traB resistance is therefore not a direct target modification but a fortification of the cell envelope. This is similar to non-specific defense strategies like adaptive cell wall thickening seen in some vancomycin-resistant enterococci [5].

Q4: Can I use a disk diffusion assay to screen for this compound resistance? For initial screening, disk diffusion might work. However, for definitive and quantitative results, the broth microdilution method is strongly recommended to determine the Minimum Inhibitory Concentration (MIC). This compound is lipophilic and can interact with media components, making dilution methods in liquid or solid agar more reliable [1] [6].

References

monolaurin purification method yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Monolaurin Synthesis and Purification Methods

The table below summarizes the key characteristics of different this compound production methods to help you select the appropriate approach.

Method Catalyst/Conditions Reported Yield Key Advantages Key Challenges
Enzymatic (ENZ) [1] Lipozyme 435 (Immobilized Candida antarctica lipase), 57°C, solvent-free 49.5% α-monolaurin Lower energy consumption, cleaner product, significantly lower capital investment and CO2 emissions (50 t/year) [1] Lower daily profitability compared to chemical methods [1]
Chemical (CHEM) [1] [2] Acid catalysts (e.g., H2SO4, p-toluenesulfonic acid/pTSA), ~130°C, solvent-free 31.05% - 43.9% [1] [2] High, commercially viable yields; established process High energy use, can form di-/triglycerides, requires purification, darkens product color, higher CO2 emissions (678.7 t/year) [1]
Autocatalytic (AUT) [1] No catalyst, high temperature (190-220°C) 41.7% [1] Avoids catalyst costs and removal Highest energy consumption, similar byproduct and color issues as CHEM method [1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield and purity of chemically synthesized this compound? The strength and amount of acid catalyst are critical. Overly strong catalysts can promote the formation of dilaurin and other byproducts, reducing this compound yield [2]. Using a milder catalyst like p-toluenesulfonic acid (pTSA) at 2.5% (w/w of lauric acid) has been shown to achieve a purer product (100% purity) with a good yield (43.54%) compared to stronger acids [2].

Q2: How can I simplify the purification of this compound without using complex column chromatography? A liquid-liquid extraction method using a hydroalcoholic solution is an effective alternative [2].

  • Procedure: After the esterification reaction, dissolve the crude product in ethyl acetate and wash with water. Then, extract the this compound using a hydroalcoholic solution (e.g., ethanol:water = 8:2). The this compound partitions into the hydroalcoholic phase, which can be separated and evaporated to recover the purified product [2].

Q3: Why is my this compound product dark in color? How can I prevent this? Dark coloration is a common issue in high-temperature chemical and autocatalytic methods due to random side reactions [1]. To prevent this:

  • Switch to enzymatic synthesis using lipases, which operate under milder temperatures (around 57°C) and prevent the reactions that cause darkening [1].
  • If using chemical synthesis, ensure strict temperature control and avoid exceeding necessary reaction times.

Q4: From a techno-economic perspective, is investing in enzymatic synthesis worthwhile? While the enzymatic (ENZ) process may show a lower daily profit, its significantly lower capital investment (up to four times less than the CHEM process) and minimal environmental footprint make it an attractive investment. The ENZ process has a higher Return on Investment (ROI) and Net Present Value (NPV) due to its lower operating costs [1].

Troubleshooting Guide

Problem: Low Yield in Enzymatic Synthesis

  • Potential Cause 1: Suboptimal reaction conditions.
    • Solution: Optimize using Response Surface Methodology (RSM). One study found optimal conditions to be: molecular sieve 14.85% w/w, temperature 56.95°C, enzyme amount 5.38% w/w, and lauric acid to glycerol molar ratio 4.75:1 [1].
  • Potential Cause 2: Enzyme deactivation or inefficient reuse.
    • Solution: Use an Inert Membrane Reactor (IMR) where the reaction and enzyme separation occur simultaneously. This simplifies the process, protects the enzyme, and reduces costs [1].

Problem: Difficulty Removing Byproducts (Di-/Triglycerides)

  • Potential Cause: Ineffective separation techniques.
    • Solution: Implement short-path distillation (molecular distillation) as a polishing step. This is an industry-standard method to achieve monoglyceride purity levels exceeding 90% [1].

Problem: Inconsistent Antibacterial Activity in Final Product

  • Potential Cause: Inadequate purity of the this compound.
    • Solution: Ensure a high-purity this compound product. Studies confirm that purified this compound exhibits strong antibacterial activity against S. aureus, including antibiotic-resistant strains, with Minimal Inhibitory Concentrations (MICs) as low as 2 µg/mL [3]. Consistent biological activity depends on a consistent and pure final product.

Experimental Workflow for Yield Improvement

The following diagram outlines a systematic workflow for developing and optimizing a this compound purification process, integrating the strategies discussed above.

Start Start: Define Purity and Yield Goals MethodSelect Method Selection Start->MethodSelect ENZ Enzymatic (ENZ) MethodSelect->ENZ CHEM Chemical (CHEM) MethodSelect->CHEM AUT Autocatalytic (AUT) MethodSelect->AUT Optimize Process Optimization ENZ->Optimize CHEM->Optimize AUT->Optimize OptENZ Optimize temp, enzyme load, and molar ratio (Use RSM) Optimize->OptENZ OptCHEM Optimize catalyst type, concentration, and temp Optimize->OptCHEM Purify Purification OptENZ->Purify OptCHEM->Purify SimplePur Liquid-Liquid Extraction (Hydroalcoholic solution) Purify->SimplePur AdvPur Short-Path Distillation (For highest purity) Purify->AdvPur Analyze Analyze Product SimplePur->Analyze AdvPur->Analyze PurityCheck Purity (e.g., GC, LC-MS) Analyze->PurityCheck Bioassay Bioassay (e.g., Antibacterial MIC) Analyze->Bioassay TecEcon Techno-Economic Assessment PurityCheck->TecEcon Bioassay->TecEcon

Systematic Workflow for this compound Purification Process Development

References

monolaurin Herxheimer reaction management dosing

Author: Smolecule Technical Support Team. Date: February 2026

Monolaurin Dosing and Protocol Design

Effective this compound dosing requires gradual escalation across several weeks. Standard research and clinical protocols often use a 600mg capsule as a reference point, adjusting based on body weight and individual tolerance [1].

The table below outlines a typical build-up protocol to minimize Herxheimer reaction risk:

Week Under 125 lbs (≈56.7 kg) Average Adult (125-225 lbs / ≈56.7-102 kg) Above 225 lbs (≈102 kg)
Week 1 1 capsule, every other day 1 capsule, 1x per day 2 capsules, 1x per day
Week 2 1 capsule, 1x per day 2 capsules, 1x per day 3 capsules, 1x per day
Week 3 1 capsule, 2x per day 2 capsules, 2x per day 3 capsules, 2x per day
Week 4+ 1 capsule, 3x per day 2 capsules, 3x per day 3 capsules, 3x per day

Source: Adapted from this compound and More Dosing Guidance [1]

For pure this compound pellets (e.g., Lauricidin), the protocol is even more gradual. Recommendations suggest starting with a ¼ teaspoon (approx. 1 gram), two to three times daily with food, and slowly working up to 1 scoop (approx. 3 grams) two to three times daily [2]. Maximum doses in studies have reached up to 9 grams per day, though this is rarely needed and should be approached with caution [3].

Understanding the Herxheimer Reaction

The Jarisch-Herxheimer Reaction is an acute, temporary inflammatory response caused by the rapid release of endotoxins, lipoproteins, and other inflammatory agents from bacteria, viruses, or fungi as they are killed by an antimicrobial agent [1] [4] [5].

The relationship between this compound dosing and the body's response can be visualized as a cycle that researchers should aim to manage effectively:

G Start Initiate this compound Protocol A Rapid Pathogen Die-Off Start->A B Release of Endotoxins A->B C Immune System Activation (Inflammatory Cytokines) B->C D Herxheimer Reaction Symptoms C->D E Adjust Protocol & Support Detox D->E Management Step F Toxin Clearance & Symptom Resolution E->F F->A Resume/Cautious Progression

Common symptoms reported in the literature include [1] [4] [5]:

  • General: Fatigue, headache, muscle and joint aches, fever, chills.
  • Neurological: Brain fog.
  • Dermatological: Skin rashes, acne.
  • Gastrointestinal: Nausea, bloating, diarrhea, constipation.

Symptoms typically appear within 24-72 hours of initiating or increasing the dose and are usually self-limiting, resolving within a few days to two weeks as the body clears the toxins [4] [5].

Management Strategies for Die-Off

When a Herxheimer reaction occurs, the following management strategies are recommended in integrative and functional medicine literature:

Strategy Action Rationale & Examples
Protocol Adjustment Reduce this compound dose or pause for 1-2 days. Resume at a lower dose once symptoms subside [6] [5]. Allows body's detoxification pathways to clear backlog of endotoxins [4].
Support Detoxification Pathways Use binders (e.g., Activated Charcoal), support liver (e.g., NAC, Milk Thistle), and ensure regular bowel movements (e.g., Magnesium) [4] [5]. Binders trap toxins in GI tract; liver is primary detox organ; bowels are key elimination pathway [4].
Hydration & Electrolytes Increase water intake. Consider electrolytes, especially if sweating. Supports kidney function and overall toxin clearance [4].
Heat Therapy Utilize saunas or Epsom salt baths [4] [5]. Promotes toxin elimination through sweating; Epsom salt provides magnesium [4].

Experimental Evidence & Preclinical Data

While human clinical trials are limited, preclinical studies provide evidence for this compound's mechanism and potential efficacy:

  • Antiviral Mechanism: this compound's chemical structure allows it to integrate into the lipid bilayer of enveloped viruses (e.g., Epstein-Barr, Influenza, SARS-CoV-2), causing disintegration and leakage of the viral envelope [3].
  • Animal Model (Pigs): Studies in piglets infected with a coronavirus showed this compound inhibited viral replication and stimulated the interferon pathway, a key antiviral defense mechanism [3].
  • Lyme Disease Model (Mice): A 2020 study found a specific composition including this compound reduced the spirochete burden in infected mice by about 75% and normalized elevated inflammatory cytokines (IL-6, TNF-α) without toxicity [7].
  • Observational Data: A patient with chronic Lyme disease and babesiosis reported significant improvement and cessation of anti-malarial medication use after incorporating this compound, noting the importance of a very slow dose increase to avoid Herxheimer reactions [8].

Frequently Asked Questions (FAQs)

Q1: How can researchers distinguish a Herxheimer reaction from an allergy to the supplement? A Herxheimer reaction typically presents with flu-like symptoms that appear 24-72 hours after dosing and are temporary. A true allergic reaction often occurs minutes to hours after intake and may include symptoms like hives, itching, tingling, swelling of the airways, or difficulty breathing. Allergic symptoms warrant immediate discontinuation and medical attention [4] [2].

Q2: Is consuming coconut oil an effective alternative to purified this compound for research? No. To achieve therapeutic levels of this compound equivalent to one 600mg capsule, you would need to consume an impractical amount of coconut oil (e.g., 6.5 teaspoons or ~32mL) [3]. Clinical trials using coconut oil alone have shown no clear benefit for viral progression, making concentrated this compound supplements necessary for a meaningful experimental effect [3].

Q3: What is the maximum safe dosage of this compound used in studies? While generally regarded as safe, caution is advised when dosages exceed 6 grams per day [1]. Some sources note that studies have used up to 9 grams per day as a maximum, though this is rarely needed [3]. The manufacturer of Lauricidin recommends not exceeding 12 scoops (approx. 36 grams) per day and always starting with a minimal dose [2].

References

monolaurin gram-negative bacteria efficacy enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Resistance

Understanding how monolaurin works and how bacteria resist it is fundamental for troubleshooting experimental challenges.

  • Primary Mechanism: this compound is an amphipathic molecule. Its primary antibacterial action comes from integrating into and disrupting the microbial lipid bilayer [1]. This leads to:

    • Loss of membrane integrity and potential
    • Leakage of cellular contents
    • For enveloped viruses, it can dissolve the lipid envelope
  • Additional Effects: At sub-inhibitory concentrations, this compound can inhibit the production of bacterial toxins (e.g., staphylococcal enterotoxins) and interfere with cell signaling and virulence [1] [2].

  • Gram-Negative Challenge & Resistance: Gram-negative bacteria are generally less susceptible due to their protective outer membrane containing lipopolysaccharides (LPS) [1]. Research on Enterococcus faecalis suggests one resistance mechanism involves changes in cell surface hydrophobicity, which limits the diffusion of this compound to its target on the cytoplasmic membrane [3]. Mutants with increased resistance showed a thicker cell wall and a more hydrophilic surface [3].

The following diagram illustrates the primary mechanism of action and the known resistance pathway.

This compound This compound OuterMembrane OuterMembrane This compound->OuterMembrane Targets LPS MembraneDisruption MembraneDisruption OuterMembrane->MembraneDisruption Integrates into lipid bilayer CellDeath CellDeath MembraneDisruption->CellDeath Causes leakage & loss of membrane potential Resistance Resistance Resistance->OuterMembrane Alters surface hydrophobicity & increases cell wall thickness

Quantitative Efficacy Data

The table below summarizes Minimum Inhibitory Concentration (MIC) data from various in vitro studies, providing a baseline for your experimental comparisons.

Bacterial Strain Gram Stain MIC Range Citation
Escherichia coli Negative 2,500 - 15,000 mg/L [4]; >20,000 mg/L (reduced growth) [5]
Salmonella enterica Typhimurium Negative 2,500 - 15,000 mg/L [4]
Campylobacter jejuni Negative 500 - 1,000 mg/L [4]
Pseudomonas aeruginosa Negative 2,500 - 15,000 mg/L [4]
Klebsiella pneumoniae Negative >20,000 mg/L (No inhibition) [2]
Staphylococcus aureus Positive 250 - 2,000 µg/mL [6]; 10,000 µg/mL (20 mg/mL) [5]
Streptococcus pneumoniae Positive 10 mg/L [4]
Bacillus subtilis Positive 320 µg/mL [7]
Enterococcus faecalis Positive >100 µg/mL (Resistant mutants) [3]

Strategies for Enhancing Efficacy

Here are proven methods to overcome the intrinsic resistance of Gram-negative bacteria and boost this compound's activity.

  • Use Permeabilizing Agents: Chelating agents like EDTA disrupt the outer membrane by binding to magnesium and calcium cations that stabilize LPS, enhancing this compound's access to the inner membrane [3] [2].
  • Optimize Physical Conditions:
    • Temperature: Combining this compound with elevated temperatures can improve its effectiveness [3].
    • pH: Activity for some monoglycerides is higher under neutral to alkaline conditions (pH 7.0-9.0) [7].
  • Explore Synergistic Combinations:
    • With Antibiotics: this compound shows strong synergy with β-lactam antibiotics (e.g., ampicillin, amoxicillin) against S. aureus, significantly reducing their MICs. It also downregulates the expression of the β-lactamase (blaZ) gene [6].
    • With Other Antimicrobials: Studies show enhanced effects when combined with origanum oil, cis-2-decenoic acid, and antimicrobial peptides [2].
  • Formulate into Microemulsions: Encapsulating this compound in a microemulsion system can significantly enhance its antimicrobial activity by improving solubility and delivery [2].

Experimental Protocols

These core methodologies can be adapted for creating detailed troubleshooting guides and standard operating procedures (SOPs).

Protocol 1: Agar Dilution for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration [6].

  • Preparation: Serially dilute this compound in molten agar to achieve a range of concentrations in the plates.
  • Inoculation: Spot or streak a standardized microbial inoculum (e.g., 10^4 CFU/spot) onto the agar surfaces.
  • Incubation: Incubate plates at 37°C for 18-24 hours.
  • Analysis: The MIC is defined as the lowest concentration of this compound that completely prevents visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing

This method quantitatively measures the interaction between this compound and another agent (e.g., an antibiotic) [6].

  • Plate Setup: Prepare a microtiter plate where the rows contain serial dilutions of this compound and the columns contain serial dilutions of the second antibiotic.
  • Inoculation: Add a standardized bacterial suspension to each well.
  • Incubation & Calculation: After incubation, calculate the Fractional Inhibitory Concentration (FIC) Index.
    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
    • Interpretation: Synergy is typically defined as an FIC Index of ≤0.5 [6].
Protocol 3: Assessing Impact on Bacterial Structures
  • Cell Surface Hydrophobicity (CSH): Use the Microbial Adhesion To Hydrocarbons (MATH) assay. Mix a bacterial suspension with a hydrocarbon (e.g., xylene). After vortexing and phase separation, the percentage of cells that move to the hydrocarbon phase indicates surface hydrophobicity. A higher percentage indicates a more hydrophobic surface [8].
  • Visualizing Morphological Changes: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Treat bacteria with this compound at or above the MIC, fix the cells, and process for microscopy. Expected observations include cell elongation, swelling, and cytoplasm shrinkage or disorganization [6] [8].

Key Technical Considerations

  • Solubility is a Major Hurdle: this compound has low solubility in aqueous environments. It is typically dissolved in solvents like DMSO or ethanol before being diluted into culture media. The final solvent concentration in assays should not affect growth (e.g., ≤5% DMSO) [2] [6].
  • Neutralizing Effects: The antimicrobial activity can be neutralized by proteins like serum albumin, starch, and phospholipids present in the experimental medium [3]. This is a critical variable to control.
  • Distinguishing Effects: Remember that this compound's ability to inhibit biofilm formation (BIC) is often much more potent than its ability to kill planktonic cells (MIC) or eradicate pre-formed biofilms (BEC) [9]. Use specific assays for each endpoint.

References

monolaurin combination therapy optimization protocols

Author: Smolecule Technical Support Team. Date: February 2026

Monolaurin Combination Therapy Protocols

The table below summarizes the primary combination strategies and detailed methodologies cited in recent literature.

Combination Type Key Findings & Efficacy Detailed Experimental Protocol

| β-lactam Antibiotics (e.g., Ampicillin, Amoxicillin) | High synergism (83-100% of tested isolates) with MRSA and other S. aureus isolates. Significantly reduces MIC of both agents [1]. | 1. FIC Index: Prepare serial dilutions of this compound and antibiotic in a checkerboard microdilution assay. Calculate FIC Index = (MICAB in combo/MICAB alone) + (MICML in combo/MICML alone). Synergy defined as FIC ≤ 0.5 [1]. 2. Time-Kill Assay: Inoculate ~10⁶ CFU/mL of bacteria in a broth containing this compound and/or antibiotic at desired concentrations. Incubate at 37°C. Plate serial dilutions at 0, 4, 8, and 24 hours to determine viable counts. Synergy is a ≥100-fold (≥2-log10) increase in killing compared to the most active single agent [1]. | | UV-A Light Treatment | Dramatic log reduction: Co-treatment with EL (erythorbyl laurate, a this compound analog) and UV-A achieved a 5.5-log CFU/mL reduction in E. coli, compared to 1.9-log (EL alone) and 0.5-log (UV-A alone) [2]. | 1. Preparation: Suspend bacterial cells (e.g., ~10⁶ CFU/mL) in a buffer or dilute medium. 2. Treatment: Add this compound (or EL) to the suspension. Immediately expose the mixture to UV-A light (320-405 nm wavelength). Include controls for compound alone, light alone, and no treatment. 3. Analysis: Serially dilute post-treatment suspensions, plate on solid media, and count colonies after incubation. Gene expression analysis (RT-PCR) can be used to study oxidative and membrane stress responses [2]. |

Frequently Asked Questions & Troubleshooting

Q1: My combination therapy is not showing synergistic effects. What could be wrong?

  • Problem: Incorrect concentrations of agents.
    • Solution: Ensure you are testing at sub-inhibitory concentrations (e.g., 1/2 or 1/4 MIC) of each agent alone. Verify the MICs for your specific bacterial strain beforehand using a standard method like broth microdilution [3] [1].
  • Problem: The formulation is incompatible.
    • Solution: this compound stock solutions are often prepared in DMSO (e.g., 5% final DMSO concentration is used as a negative control). Ensure the solvent does not itself inhibit bacterial growth and is compatible with your other agents [1].
  • Problem: The bacterial strain has specific resistance mechanisms.
    • Solution: Characterize your strain's resistance genes (e.g., mecA, blaZ). Research suggests this compound is effective against various resistant strains (MRSA, mupirocin-resistant), but baseline susceptibility is crucial [3].

Q2: How can I enhance the efficacy of this compound, especially against Gram-negative bacteria?

  • Strategy 1: Use a delivery system. Research shows that formulating this compound in a nanoemulsion can significantly enhance its efficacy against enveloped viruses and likely improves delivery to bacterial cells [4].
  • Strategy 2: Combine with membrane-disrupting agents. The primary mechanism of this compound is believed to be membrane disruption. Combining it with other agents that damage the outer membrane of Gram-negative bacteria (like certain chelators or peptides) could potentiate its effect. The synergy with UV-A light, which may induce oxidative stress, is a successful example of this approach [2].

Q3: What are the critical controls for these experiments? Always include the following controls in your setup:

  • Growth Control: Media + bacteria (no agents).
  • Vehicle Control: Media + bacteria + solvent (e.g., DMSO at the concentration used).
  • Agent Controls: Media + bacteria + this compound alone (at combo concentration), and media + bacteria + antibiotic/other agent alone (at combo concentration).
  • Sterility Control: Media only (no bacteria).

Experimental Workflow & Key Pathways

The following diagram outlines a general decision workflow for establishing and troubleshooting a this compound combination therapy protocol.

Start Start: Define Combination Therapy Goal A Determine MICs for Individual Agents (Broth microdilution) Start->A B Checkerboard Assay (FIC Index) to Screen for Synergy A->B C Time-Kill Assay to Confirm Synergic Effect B->C FIC ≤ 0.5 (Synergy) E No Synergy Detected B->E FIC > 0.5 (No Synergy) D Mechanistic Studies C->D F Troubleshoot: Adjust ratios, check formulation, use delivery system E->F F->B

This technical guide synthesizes the most current methodologies for optimizing this compound in combination therapies. I hope it serves as a robust foundation for your research.

References

monolaurin cellular cytotoxicity reduction techniques

Author: Smolecule Technical Support Team. Date: February 2026

Monolaurin Cytotoxicity in Cell Culture Models

Cell Type Experimental Context Cytotoxic Concentration (LD₅₀ or Toxic Threshold) Safe Concentration (Non-Toxic) Key Findings
Human Gingival Fibroblasts (HGF-1) & Oral Keratinocytes (OBA-9) [1] In vitro cytotoxicity assay (24h treatment) > 1000 µM (LD₅₀) 25 µM & 50 µM (No toxicity after 24h) Concentrations with antimicrobial and anti-inflammatory effects were non-cytotoxic [1].
Human Epidermal Keratinocytes (HEK) & Human Dermal Fibroblasts (HDF) [2] In vitro cytotoxicity assay > 2 µg/mL (Approx. 6.5 µM) 2 µg/mL (No cytotoxicity reported) Minimal Inhibitory Concentration (MIC) for drug-resistant S. aureus was non-cytotoxic [2].

Experiment Troubleshooting Guide

Here are answers to specific technical questions you might encounter while working with this compound.

Frequently Asked Questions

Q1: What is a safe starting concentration for this compound in antimicrobial assays with human cells? A safe and effective starting point is a concentration range of 2 to 50 µM. Multiple studies have confirmed that this range exhibits significant antimicrobial activity against pathogens like S. aureus and A. actinomycetemcomitans while showing no toxicity to various human cell lines, including skin and oral cells [1] [2]. You should first determine the Minimum Inhibitory Concentration (MIC) for your target pathogen and then test that specific concentration for cytotoxicity against your cell model.

Q2: How should I prepare and deliver this compound to cell cultures to avoid solvent toxicity? this compound requires a solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization before dilution in the aqueous culture medium [3]. To prevent solvent-related cytotoxicity:

  • Prepare a stock solution in pure DMSO.
  • Dilute this stock in your cell culture medium. The final concentration of DMSO in the culture should typically be ≤ 0.5%.
  • Always include a vehicle control group (culture medium with the same final concentration of DMSO but no this compound) to account for any effects of the solvent itself [3].

Q3: Does this compound's mechanism of action inherently damage human cell membranes? While this compound integrates into lipid membranes, its action is more selective. Evidence suggests that concentrations effective against pathogens do not harm human cells in experimental models. This is likely because human serum factors, like albumin, buffer its effect, and the composition of human cell membranes differs from that of microbial membranes [4]. Furthermore, at higher concentrations, it may even modulate human immune cell responses by suppressing excessive T-cell activation, rather than causing cell death [4].

Q4: How can I visualize the experimental workflow for testing this compound cytotoxicity? The following diagram outlines a standard co-culture model used to evaluate this compound's antimicrobial efficacy and host cell cytotoxicity simultaneously.

G cluster_analysis Post-Incubation Analysis Start Start Experiment CellCulture Seed HGF-1 Fibroblasts in Basal Chamber Start->CellCulture InsertPlacement Place Transwell Insert CellCulture->InsertPlacement KeratinocyteSeed Seed OBA-9 Keratinocytes on Transwell Insert InsertPlacement->KeratinocyteSeed BacterialInoculation Inoculate with Pathogen (e.g., A. actinomycetemcomitans) KeratinocyteSeed->BacterialInoculation MonolaurinTreatment Immediately Add this compound Treatment BacterialInoculation->MonolaurinTreatment Incubation Incubate for 24h MonolaurinTreatment->Incubation Analysis Analysis Phase Incubation->Analysis Analysis1 Cytotoxicity Assay (e.g., Resazurin) Analysis->Analysis1 Analysis2 Gene Expression (qPCR for IL-6, TNF, etc.) Analysis->Analysis2 Analysis3 Metabolite Profiling (e.g., Glycerol, Pyruvic Acid) Analysis->Analysis3 End End Analysis1->End Analysis2->End Analysis3->End

Q5: What is the signaling pathway by which this compound modulates the host immune response? In co-culture models, this compound treatment reduces the expression of key pro-inflammatory cytokines. The diagram below illustrates this immunomodulatory pathway.

G Pathogen Pathogen Challenge (A. actinomycetemcomitans) ImmuneActivation Host Immune Cell Activation (e.g., T-cells, Fibroblasts) Pathogen->ImmuneActivation CytokineRelease Pro-inflammatory Cytokine Release (IL-6, IL-1α, TNF) ImmuneActivation->CytokineRelease Effect Suppresses Pro-inflammatory Signaling (Reduced LAT, PLC-γ, AKT activation) ImmuneActivation->Effect In This compound This compound Treatment Mechanism1 Integrates into host cell membranes This compound->Mechanism1 Mechanism2 Modulates membrane microdomains Mechanism1->Mechanism2 Mechanism2->Effect Outcome Decreased Cytokine Expression (IL-6, IL-1α, TNF) Effect->Outcome

The most critical step for reducing cytotoxicity risk is conducting a dose-response cytotoxicity assay specific to your cell model. The safety profile of this compound is promising, but you should always validate conditions for your unique experimental setup.

References

monolaurin vs conventional antibiotics resistance development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Resistance Comparison

The table below compares the fundamental characteristics of monolaurin and conventional antibiotics related to resistance.

Feature This compound Conventional Antibiotics
Primary Mechanism of Action Non-specific physical disruption of the lipid cell membrane/envelope [1] [2] [3]. Targets specific bacterial processes (e.g., cell wall synthesis, protein synthesis, DNA replication) [4].
Resistance Mechanism Limited reports; one proposed mechanism involves genetic mutations that alter cell surface hydrophobicity, reducing this compound uptake [5]. Multiple well-defined mechanisms: enzymatic inactivation, target modification, efflux pumps [4].
Propensity for Resistance Considered low; most bacteria in studies show no resistance, and it can restore susceptibility to resistant bacteria [6] [1]. High; rapid development of resistance is common, often spreading via horizontal gene transfer [4].
Key Advantage Attacks multiple targets simultaneously due to its physical mechanism; can inhibit biofilm formation and enhance antibiotic action [1] [3] [7]. High specificity and potency against their target pathogens.

This compound's membrane-disrupting action is a less specific, physical process that is difficult for microbes to combat through simple genetic mutation [3]. In contrast, conventional antibiotics interfere with specific biochemical pathways. A single mutation in a bacterial gene can confer resistance, and these resistance genes can rapidly spread between bacteria [4].

cluster_mono This compound Action cluster_abx Conventional Antibiotic Action cluster_resistance Resistance Development This compound This compound DisruptsMembrane Disrupts Lipid Membrane This compound->DisruptsMembrane Antibiotic Antibiotic BindsTarget Binds Specific Target (e.g., Enzyme, Ribosome) Antibiotic->BindsTarget InhibitsSignaling Inhibits Virulence Signaling DisruptsMembrane->InhibitsSignaling EradicatesBiofilm Eradicates Biofilm DisruptsMembrane->EradicatesBiofilm InhibitsFunction Inhibits Cellular Function BindsTarget->InhibitsFunction Resistance Resistance BindsTarget->Resistance KillsBacteria Kills or Stops Bacterial Growth InhibitsFunction->KillsBacteria Mutation Gene Mutation Resistance->Mutation EffluxPump Efflux Pump Activation Resistance->EffluxPump Enzyme Enzymatic Inactivation Resistance->Enzyme TargetMod Target Modification Mutation->TargetMod

Supporting Experimental Data

Recent studies provide quantitative data on this compound's efficacy against antibiotic-resistant strains and its potential for synergistic use.

Table 1: Efficacy Against Resistant Clinical Isolates

The following data comes from a 2025 study on patients with atopic dermatitis, where this compound successfully inhibited resistant S. aureus isolates [2] [8].

Resistant Strain Resistance Marker This compound MIC (µg/mL)
Methicillin-Resistant S. aureus (MRSA) mecA gene 2
Mupirocin-Resistant S. aureus mupA gene 2
Fusidic Acid-Resistant S. aureus fusA gene mutation 2
Table 2: Synergistic Effects with β-lactam Antibiotics

A 2024 study on S. aureus isolates demonstrated that combining this compound with β-lactam antibiotics can reverse resistance [1].

Measurement Finding
BlaZ Gene Expression Significant decrease after treatment with sub-MIC this compound (250-500 µg/mL).
Synergism Rate Combination therapy showed synergism in 83.3% to 100% of isolates.
FIC Index Results Established a significant reduction in the MIC of antibiotics when used with this compound.
Conclusion This compound is a "potential candidate" for combination therapy against resistant infections.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, the core methodologies from key studies are outlined below.

This compound Susceptibility Testing (Broth Microdilution)

This protocol was used to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates [2] [8].

  • Compound Preparation: A stock solution of this compound is prepared by solubilizing it in dimethyl sulfoxide (DMSO) and then diluting it in a broth medium like Tryptic Soy Broth (TSB). The final concentration of DMSO should not exceed 5% [1] [7].
  • Inoculum Preparation: Bacterial suspensions are adjusted to a standardized density, typically 1 × 10^6 CFU/mL.
  • MIC Determination: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 24 hours.
  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biofilm Inhibition and Eradication Assay (Microtiter Plate)

This method assesses the effect of this compound on bacterial biofilms, a key factor in chronic infections and resistance [7].

  • Biofilm Formation: Bacterial suspensions are added to a 96-well plate and incubated for 24-48 hours to allow biofilm formation on the well walls.
  • Biofilm Treatment:
    • Inhibition (BIC): The test compound is added simultaneously with the bacteria.
    • Eradication (BEC): The compound is added after the biofilm has already formed.
  • Staining and Quantification: After incubation, non-adherent cells are removed by washing with PBS. The remaining biofilm is fixed and stained with crystal violet. The stain is dissolved in ethanol, and the optical density (OD) is measured at 595 nm.
  • Data Analysis: The percentage of biofilm inhibition or eradication is calculated. Values like BIC50/BIC80 or BEC50/BEC80 (concentrations to inhibit/eradicate 50%/80% of biofilm) are determined using probit analysis.

Start Prepare Bacterial Suspension (1x10⁶ CFU/mL) A1 Add to 96-well plate Start->A1 A2 Incubate 24-48h (Biofilm Forms) A1->A2 A3 Wash with PBS (Remove planktonic cells) A2->A3 A4 Add Test Compound (this compound) A3->A4 A5 Incubate 24h A4->A5 A6 Stain with Crystal Violet A5->A6 A7 Measure OD at 595nm A6->A7 A8 Calculate BEC50/BEC80 (via Probit Analysis) A7->A8

Research Implications and Future Directions

The evidence suggests this compound is a promising agent in the fight against antimicrobial resistance (AMR), primarily in two contexts:

  • A Standalone Topical Antimicrobial: Its broad-spectrum activity, efficacy against biofilms, and low resistance risk make it a strong candidate for treating skin infections, such as those in atopic dermatitis [2].
  • A Synergistic Adjuvant: Its ability to re-sensitize resistant bacteria to conventional antibiotics could help "re-boot" existing drugs that are no longer effective, addressing a critical economic and clinical challenge in AMR [1] [9].

Future research should focus on comprehensive pharmacokinetic and toxicology studies in humans to determine proper systemic dosing, which is a necessary step before in vivo clinical trials can proceed [6].

References

monolaurin vs lauric acid antimicrobial potency

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Potency and Spectrum Comparison

The table below summarizes key experimental data comparing the antimicrobial activity of monolaurin and lauric acid.

Aspect This compound Lauric Acid
Relative Potency Up to 200x more bactericidal than lauric acid against certain microbes [1] [2]; ~5-15x more effective against B. weihenstephanensis [3] Baseline potency [1] [2]
Exemplary MIC values S. aureus: 2 µg/mL [4]; MRSA: 500-2000 µg/mL [5] S. aureus: 156 µg/mL (1.56 mg/mL) [6]
Gram-positive Bacteria High efficacy (e.g., Staphylococcus aureus, Streptococcus spp.) [7] [1] Good efficacy [8] [6]
Gram-negative Bacteria Broad-spectrum efficacy (e.g., E. vulneris, Enterobacter spp.) [7]; Ineffective against some (e.g., E. coli, K. pneumoniae) [1] Variable efficacy; Ineffective against some (e.g., K. oxytoca, K. pneumoniae) [8]
Antibiofilm Activity Strong - inhibits formation and eradicates pre-formed MRSA biofilms [1] [5] Information not specific in search results
Additional Actions Inhibits virulence factors (e.g., toxins) and quorum sensing; synergizes with β-lactam antibiotics [1] [5] [9] Inhibits swarming motility and biofilm in some pathogens [9]

Detailed Experimental Data and Protocols

For replicability, here are methodologies from key studies:

  • Broth Microdilution for MIC (this compound vs. MRSA) [5]

    • Bacterial Preparation: MRSA isolates are cultured overnight in Mueller-Hinton Broth (MHB) to a cell density of 10^7 CFU/mL.
    • Compound Dilution: Two-fold serial dilutions of this compound are prepared in Mueller-Hinton Agar (MHA), typically ranging from 15.625 to 2000 µg/mL.
    • Inoculation & Incubation: The bacterial inoculum is applied to the agar surface using a multi-inoculator. Plates are incubated at 37°C for 24 hours.
    • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that prevents visible growth.
  • Agar Dilution & Checkerboard Assay for Synergy [5]

    • Principle: This method (FIC Index) assesses the interaction between this compound and conventional antibiotics.
    • Procedure: The MIC of each agent alone is determined. Then, combinations of sub-MIC concentrations are tested in a checkerboard pattern on agar plates.
    • Interpretation: The Fractional Inhibitory Concentration Index (FICi) is calculated. FICi ≤ 0.5 indicates synergy, 0.5 < FICi ≤ 4 indicates no interaction (additivity/indifference), and FICi > 4 indicates antagonism.
  • Tissue Culture Plate (TCP) Method for Biofilm [5]

    • Biofilm Formation: Bacterial culture is grown in tryptic soy broth (TSB) with 1% glucose in 96-well plates for 24 hours to form a biofilm.
    • Treatment & Quantification: Non-adherent cells are washed away. The biofilm is treated with this compound and then stained with crystal violet. The bound dye, proportional to biofilm biomass, is dissolved in acetic acid, and its absorbance is measured to determine the inhibitory concentration (IC50).
  • Antibacterial Mechanism of Lauric Acid [6]

    • Cell Integrity: Treated S. aureus cells are stained with Propidium Iodide (PI) and analyzed by flow cytometry. Increased PI uptake indicates loss of cell membrane integrity.
    • Membrane Fluidity: Changes in membrane fluidity are assessed using the fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS).

Mechanisms of Action

This compound and lauric acid share a common primary mechanism but differ in efficiency and secondary targets, as illustrated below.

G LA Lauric Acid (LA) a1 LA->a1 GML This compound (GML) a2 GML->a2 M1 Primary Target: Disruption of Lipid Bilayers M2_GML Inhibition of Virulence Factors (e.g., toxins, biofilms) M1->M2_GML  GML M2_LA Inhibition of Enzymes (e.g., MurA) M1->M2_LA  LA M3_SA Membrane Depolarization & Increased Permeability M1->M3_SA  LA & GML M3_GML Interference with Signal Transduction M2_GML->M3_GML a1->M1 a2->M1

The diagram above shows that both compounds primarily target the microbial cell membrane. This compound's superior potency is attributed to its surfactant properties as a monoglyceride, allowing it to form micelles at lower concentrations and integrate more effectively into lipid membranes than lauric acid [1] [9]. Beyond membrane disruption, this compound exhibits broader secondary mechanisms, including significant inhibition of virulence factors like toxic shock syndrome toxin-1 (TSST-1) and interference with bacterial cell-to-cell communication (quorum sensing) [1] [9].

Research Implications and Considerations

  • Overcoming Resistance: this compound shows promise in addressing antibiotic resistance. It exhibits synergistic effects with β-lactam antibiotics against MRSA and can inhibit and eradicate bacterial biofilms, a major challenge in persistent infections [5].
  • In-Vivo vs. In-Vitro Efficacy: While in-vitro data is robust, evidence for this compound's efficacy in humans as an oral supplement is limited. Documented in-vivo antimicrobial effects are primarily for topical applications (e.g., intravaginal, intraoral) [1] [2]. Researchers should note that the body's conversion of ingested lauric acid to active this compound is not highly efficient [10].
  • Spectrum Limitations: Both agents show variable efficacy against Gram-negative bacteria due to their protective outer membrane [1]. Activity can also be influenced by environmental factors like pH and the presence of binding agents [1] [3] [9].

References

monolaurin selectivity pathogenic vs beneficial bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy & Selectivity of Monolaurin

The following tables consolidate quantitative data from recent studies on this compound's effects against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria

Pathogenic Bacteria Strain MIC Value Context & Year Citation
Staphylococcus aureus (MRSA, from AD patients) 2 µg/mL Clinical isolates from atopic dermatitis patients (2025) [1]
Staphylococcus aureus (MRSA, biofilm-forming) 500 - 2000 µg/mL Clinical isolates from wound infections (2024) [2]
Staphylococcus aureus (general isolates) 250 - 2000 µg/mL 115 clinical isolates (2024) [3]
Aggregatibacter actinomycetemcomitans (periodontitis) 50 µM (≈ 17.8 µg/mL)* In vitro co-culture model (2018) [4]

Note: Converted from molar concentration for comparison; approximate molecular weight of this compound is 274.4 g/mol.

Table 2: Selectivity Profile of this compound

Category Microorganisms Effect of this compound Experimental Context Citation
Pathogens Staphylococcus aureus (incl. MRSA), Streptococcus spp. Growth inhibition & cell death In vitro studies on clinical isolates [5] [2] [6]
Bacillus species, Clostridium perfringens Growth inhibition In vitro studies [5]
Enveloped viruses (e.g., HSV, Influenza, SARS-CoV-2) Envelope disintegration, inactivation In vitro studies [5] [7]
Fungi/Yeast (e.g., Candida albicans) Antifungal & anti-biofilm activity In vitro & in vivo mouse models [5]
Beneficial Bacteria Lactobacillus and Bifidobacterium species Minimal to no growth inhibition In vitro evaluation of gut commensals [5]
Enterococcus species (certain strains) Minimal to no growth inhibition In vitro evaluation [5]
Oral Biofilm Pathogenic families (e.g., Spirochaetaceae, Tannerellaceae) Significant reduction Clinical trial on periodontitis (2025) [8]
Beneficial families (e.g., Streptococcaceae) Promotion or increase Clinical trial on periodontitis (2025) [8]

Experimental Protocols for Key Findings

For research reproducibility, here are the methodologies from pivotal studies.

Protocol: Determining MIC and Selectivity

This general protocol is adapted from several studies investigating MIC and the selective effect on gut commensals [5] [2] [3].

  • Bacterial Strains and Culture: Obtain reference strains and clinical isolates of target pathogens (e.g., S. aureus, S. epidermidis) and beneficial commensals (e.g., Lactobacillus acidophilus, Bifidobacterium bifidum). Culture them in appropriate broths like Mueller-Hinton Broth (MHB) or de Man, Rogosa and Sharpe (MRS) broth under optimal conditions.
  • This compound Preparation: Prepare a stock solution of high-purity this compound (e.g., 4 mg) in dimethyl sulfoxide (DMSO). Dilute this stock in the culture broth to achieve the desired concentration range for testing, with a final DMSO concentration that does not affect bacterial growth (e.g., ≤5%) [3].
  • Inoculum Standardization: Adjust the density of bacterial suspensions to approximately 10^7 colony-forming units per milliliter (CFU/mL) using a spectrophotometer or McFarland standards.
  • MIC Determination (Agar/Broth Dilution):
    • Agar Dilution: Incorporate two-fold serial dilutions of this compound into molten Mueller-Hinton Agar (MHA). Spot the standardized inoculum onto the agar plates. The MIC is the lowest concentration that prevents visible growth after 24 hours of incubation [2] [3].
    • Broth Microdilution: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing MHB. Inoculate each well with the standardized bacterial suspension. The MIC is the lowest concentration that inhibits growth, as measured by a spectrophotometer or visually [1].
  • Assessment of Selectivity: Compare the MIC values obtained for pathogenic strains versus those for beneficial strains. A significantly higher MIC for commensal bacteria indicates selective antimicrobial action [5].
Protocol: Anti-Biofilm Activity Assay

This protocol is based on a 2024 study investigating this compound's effect on MRSA biofilms [2].

  • Biofilm Formation: Grow MRSA isolates in a biofilm-promoting medium, such as Tryptic Soy Broth (TSB) supplemented with 1% glucose, in tissue culture plates (TCP). Incubate statically for 24-48 hours to allow biofilm formation on the well surfaces.
  • Biofilm Treatment: Treat the pre-formed biofilms with various sub-MIC and MIC concentrations of this compound for a set period (e.g., 24 hours).
  • Biofilm Quantification (IC50 Determination):
    • Viability Assessment: Use a metabolic dye like MTT or XTT to measure the metabolic activity of cells within the biofilm, which correlates with viability. The IC50 is the concentration that reduces biofilm viability by 50%.
    • Biomass Assessment: Use crystal violet staining to quantify the total biofilm biomass. Measure the absorbance of the dissolved stain after washing and destaining.
  • Gene Expression Analysis (RT-PCR): After treatment with this compound, extract RNA from the biofilms. Use Reverse Transcription Polymerase Chain Reaction (RT-PCR) to analyze the expression levels of key biofilm-associated genes (e.g., icaD in MRSA) [2].
  • Morphological Analysis (SEM): Fix biofilm samples treated with and without this compound. Process them for analysis under a Scanning Electron Microscope (SEM) to observe physical changes in biofilm structure and cell attachment [2].

Mechanisms of Action and Signaling Pathways

This compound's selectivity stems from its primary mechanism of action and its differential impact on microorganisms.

monolaurin_mechanism This compound This compound PathogenMembrane Pathogen Cell Membrane This compound->PathogenMembrane BeneficialMembrane Beneficial Bacteria Membrane This compound->BeneficialMembrane MembraneDisruption Membrane Disruption & Leakage PathogenMembrane->MembraneDisruption NoEffect No Significant Effect BeneficialMembrane->NoEffect CellDeath Cell Death MembraneDisruption->CellDeath

Diagram 1: Proposed mechanism for the selective antimicrobial action of this compound. Its amphipathic nature allows it to integrate into and disrupt the lipid bilayers of susceptible pathogens, leading to cell death. The inherent structural differences in the membranes of many beneficial bacteria make them resistant to this effect [5].

Beyond direct membrane disruption, this compound exerts other effects that contribute to its antimicrobial and beneficial activity:

  • Inhibition of Virulence and Toxin Production: this compound can block the production of toxins in pathogens like S. aureus and interfere with cell signaling [5].
  • Downregulation of Resistance Genes: Studies show this compound significantly decreases the expression of the beta-lactamase (blaZ) gene in S. aureus, potentially restoring susceptibility to β-lactam antibiotics [3].
  • Modulation of Host Immune Response: In models of oral infection, this compound treatment reduced the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in host cells, indicating an anti-inflammatory effect that can mitigate infection-associated damage [8] [4].

Key Takeaways for Research and Development

  • Promising Selectivity: Evidence strongly supports that this compound selectively targets a broad spectrum of pathogens (Gram-positive bacteria, enveloped viruses, fungi) while sparing key beneficial gut and oral flora [5] [8].
  • Potent Synergistic Potential: this compound shows strong synergy with conventional antibiotics (particularly β-lactams), effectively reversing resistance mechanisms and reducing the required antibiotic dose [2] [3].
  • Dual-Action Therapeutic: Its combined direct antimicrobial action and host immunomodulatory (anti-inflammatory) effects make it a compelling candidate for treating complex infections like those involving biofilms [5] [4].

References

monolaurin biofilm disruption vs traditional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanisms Comparison

The table below summarizes the key experimental findings comparing monolaurin and traditional antibiotics against bacterial biofilms.

Aspect This compound Traditional Antibiotics (e.g., Vancomycin, Rifampicin) Key Experimental Findings
Primary Anti-biofilm Action Disrupts biofilm formation and eradicates pre-formed biofilms [1] [2]. Primarily targets planktonic (free-floating) bacteria; poor penetration into biofilm matrix [3]. This compound: BIC({50}) vs. *S. epidermidis*: 26.7 µg/mL; BEC({50}): 322.5 µg/mL [2]. Vancomycin: Ineffective at disrupting mature biofilm biomass in some models [4].
Effect on Planktonic Cells (MIC) Variable, often high MICs [1] [2] [5]. Low MICs against susceptible planktonic cells. This compound MIC vs. MRSA: 250-2000 µg/mL [1] [5]. Rifampicin MIC vs. S. epidermidis: ≤0.488 µg/mL [2].
Synergy with Other Drugs Strong synergy with β-lactam antibiotics (e.g., ampicillin) against S. aureus [1] [5]. Combinations (e.g., Vancomycin + ultrasound) can enhance efficacy [3]. FIC Index for this compound + β-lactams: 0.0039-0.25 (highly synergistic) [1] [5].
Impact on Resistance Genes Downregulates key genes: icaD (biofilm matrix) and blaZ (β-lactamase) [1] [5]. Resistance often develops via mutations in drug targets or upregulation of efflux pumps [6]. This compound (250 µg/mL) significantly reduced icaD and blaZ gene expression [1] [5].
Cellular Morphology Impact Causes cell elongation, swelling, and outer membrane damage [5]. Varies by antibiotic class; e.g., cell wall rupture or protein synthesis inhibition. Scanning Electron Microscopy (SEM) reveals reduced cell attachments and biofilm architecture after this compound treatment [1] [5].

This compound's Mechanism of Action

This compound employs a multi-targeted strategy against bacteria and their biofilms, as illustrated in the following pathway diagram.

G cluster_membrane Membrane & Structural Effects cluster_molecular Molecular & Genetic Effects cluster_synergy Synergistic Outcomes This compound This compound Membrane_Disruption Disrupts lipid bilayers and cell membranes This compound->Membrane_Disruption icaD_Downregulation Downregulates icaD gene (PIA/PNAG polysaccharide production) This compound->icaD_Downregulation blaZ_Downregulation Downregulates blaZ gene (β-lactamase enzyme production) This compound->blaZ_Downregulation Morphological_Changes Induces cell swelling and elongation Membrane_Disruption->Morphological_Changes Biofilm_Attachment Reduces cell-to-surface and cell-to-cell attachment Membrane_Disruption->Biofilm_Attachment Matrix_Reduction Reduces extracellular polymeric substance (EPS) icaD_Downregulation->Matrix_Reduction Antibiotic_Potentiation Potentiates β-lactam antibiotics blaZ_Downregulation->Antibiotic_Potentiation Matrix_Reduction->Biofilm_Attachment

The diagram summarizes this compound's multi-faceted mechanism, which includes:

  • Membrane Disruption: As a surfactant, this compound integrates into and disrupts bacterial lipid bilayers, compromising membrane integrity and leading to morphological changes like cell swelling [5] [7].
  • Genetic Regulation: A key differentiator is this compound's ability to suppress critical virulence genes. It significantly reduces expression of icaD (essential for biofilm polysaccharide synthesis) and blaZ (which encodes β-lactamase) [1] [5].
  • Synergistic Potentiation: By inhibiting β-lactamase production, this compound protects β-lactam antibiotics from degradation, creating a powerful synergistic effect and restoring the efficacy of these drugs against resistant strains [5].

Key Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies from key studies.

Biofilm Inhibition and Eradication Assay (Microtiter Plate)

This standard protocol is used to determine the concentrations that inhibit biofilm formation or eradicate pre-formed biofilms [2].

  • Biofilm Cultivation: Grow bacterial suspension (e.g., S. epidermidis at 1x10^6 CFU/mL) in tryptic soy broth (TSB) with 1% glucose in 96-well U-bottom microplates for 24-48 hours at 37°C to form biofilms.
  • Intervention:
    • Biofilm Inhibitory Concentration (BIC): Add serial dilutions of this compound directly to the bacterial inoculum at time zero.
    • Biofilm Eradication Concentration (BEC): First, form mature biofilms. Then, carefully wash wells with PBS to remove non-adherent cells before adding this compound dilutions.
  • Quantification: After incubation, wash biofilms, fix with methanol, and stain with 1% crystal violet. Elute the bound dye with acetic acid and measure the Optical Density (OD) at 595 nm. Calculate BIC({50})/BEC({50}) (concentration causing 50% inhibition/eradication) via probit analysis [2].
Synergy Checkerboard Assay (Fractional Inhibitory Concentration - FIC)

This assay quantifies the interaction between this compound and antibiotics [1] [5].

  • Preparation: Prepare a matrix of serial two-fold dilutions of both the antibiotic and this compound in a 96-well plate, covering a range below and above their individual MICs.
  • Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension (~10^5 CFU/mL). Incubate the plate at 37°C for 18-24 hours.
  • Calculation and Interpretation: Determine the FIC index.
    • (\text{FIC of Drug A} = \frac{\text{MIC of A in combination}}{\text{MIC of A alone}})
    • (\text{FIC of Drug B} = \frac{\text{MIC of B in combination}}{\text{MIC of B alone}})
    • (\text{FIC Index} = \text{FIC}_A + \text{FIC}_B)
    • Synergy: FIC Index ≤ 0.5 [1] [5].
Gene Expression Analysis (RT-PCR)

Used to confirm this compound's impact on gene targets like icaD and blaZ [1] [5].

  • Treatment and RNA Extraction: Treat bacterial cultures with a sub-MIC of this compound (e.g., 250 µg/mL) and an untreated control. After incubation, pellet the cells and extract total RNA using a commercial kit (e.g., Rneasy Mini Kit, Qiagen), including a DNase treatment step.
  • Reverse Transcription and qPCR: Convert equal amounts of RNA to cDNA using a reverse transcriptase enzyme. Perform quantitative PCR (qPCR) using gene-specific primers for icaD or blaZ and a housekeeping gene (e.g., rpoD).
  • Analysis: Use the 2^–ΔΔCt method to calculate the relative fold change in gene expression in the treated sample compared to the untreated control [1].

Research Implications and Future Directions

  • Overcoming Antibiotic Tolerance: Biofilms are a primary reason for antibiotic treatment failure. This compound's non-specific, multi-target mechanism attacks the biofilm structure itself and reverses key resistance mechanisms, offering a promising adjuvant strategy [6].
  • Formulation is Key: A significant challenge is this compound's low aqueous solubility. Advanced formulations like lipid nanocapsules (LNCs) have been developed to improve delivery and maintain synergistic activity with other antimicrobials [8].
  • Translation to Clinical Models: While in vitro results are robust, peer-reviewed evidence of this compound's efficacy as a dietary supplement for systemic biofilm treatment in humans is lacking [7]. Future work must focus on optimizing delivery systems and validating efficacy in complex in vivo models.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Pellets or Large Crystals

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.21440943 Da

Monoisotopic Mass

274.21440943 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WR963Y5QYW

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 131 of 219 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 88 of 219 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cariostatic Agents

Pictograms

Irritant

Irritant

Other CAS

27215-38-9
67701-26-2
142-18-7

Wikipedia

Monolaurin

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Cosmetics -> Emulsifying; Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Dodecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Dodecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 08-15-2023
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2: Anang DM, Rusul G, Ling FH, Bhat R. Inhibitory effects of lactic acid and lauricidin on spoilage organisms of chicken breast during storage at chilled temperature. Int J Food Microbiol. 2010 Nov 15;144(1):152-9. doi: 10.1016/j.ijfoodmicro.2010.09.014. Epub 2010 Sep 22. PubMed PMID: 20947197.
3: Bozic AK, Anderson RC, Carstens GE, Ricke SC, Callaway TR, Yokoyama MT, Wang JK, Nisbet DJ. Effects of the methane-inhibitors nitrate, nitroethane, lauric acid, Lauricidin and the Hawaiian marine algae Chaetoceros on ruminal fermentation in vitro. Bioresour Technol. 2009 Sep;100(17):4017-25. doi: 10.1016/j.biortech.2008.12.061. Epub 2009 Apr 11. PubMed PMID: 19362827.
4: Maitani Y, Shimada K, Nagai T. l-Menthol, oleic acid and lauricidin in absorption enhancement of free and sodium salt of diclofenac using ethanol treated silicone membrane as model for skin. Chem Pharm Bull (Tokyo). 1996 Feb;44(2):403-8. PubMed PMID: 8998843.
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9: Dufour M, Simmonds RS, Bremer PJ. Development of a laboratory scale clean-in-place system to test the effectiveness of "natural" antimicrobials against dairy biofilms. J Food Prot. 2004 Jul;67(7):1438-43. PubMed PMID: 15270498.
10: Noll KS, Prichard MN, Khaykin A, Sinko PJ, Chikindas ML. The natural antimicrobial peptide subtilosin acts synergistically with glycerol monolaurate, lauric arginate, and ε-poly-L-lysine against bacterial vaginosis-associated pathogens but not human lactobacilli. Antimicrob Agents Chemother. 2012 Apr;56(4):1756-61. doi: 10.1128/AAC.05861-11. Epub 2012 Jan 17. PubMed PMID: 22252803; PubMed Central PMCID: PMC3318360.
11: Goc A, Niedzwiecki A, Rath M. Cooperation of Doxycycline with Phytochemicals and Micronutrients Against Active and Persistent Forms of Borrelia sp. Int J Biol Sci. 2016 Jul 22;12(9):1093-103. doi: 10.7150/ijbs.16060. eCollection 2016. PubMed PMID: 27570483; PubMed Central PMCID: PMC4997053.
12: Manohar V, Echard B, Perricone N, Ingram C, Enig M, Bagchi D, Preuss HG. In vitro and in vivo effects of two coconut oils in comparison to monolaurin on Staphylococcus aureus: rodent studies. J Med Food. 2013 Jun;16(6):499-503. doi: 10.1089/jmf.2012.0066. PubMed PMID: 23767861.
13: Yoon BK, Jackman JA, Kim MC, Cho NJ. Spectrum of Membrane Morphological Responses to Antibacterial Fatty Acids and Related Surfactants. Langmuir. 2015 Sep 22;31(37):10223-32. doi: 10.1021/acs.langmuir.5b02088. Epub 2015 Sep 8. PubMed PMID: 26325618.
14: Mueller EA, Schlievert PM. Non-aqueous glycerol monolaurate gel exhibits antibacterial and anti-biofilm activity against Gram-positive and Gram-negative pathogens. PLoS One. 2015 Mar 23;10(3):e0120280. doi: 10.1371/journal.pone.0120280. eCollection 2015. PubMed PMID: 25799455; PubMed Central PMCID: PMC4370562.
15: Flanagan JL, Khandekar N, Zhu H, Watanabe K, Markoulli M, Flanagan JT, Papas E. Glycerol Monolaurate Inhibits Lipase Production by Clinical Ocular Isolates Without Affecting Bacterial Cell Viability. Invest Ophthalmol Vis Sci. 2016 Feb;57(2):544-50. doi: 10.1167/iovs.15-17180. PubMed PMID: 26873514.
16: Hess DJ, Henry-Stanley MJ, Wells CL. The Natural Surfactant Glycerol Monolaurate Significantly Reduces Development of Staphylococcus aureus and Enterococcus faecalis Biofilms. Surg Infect (Larchmt). 2015 Oct;16(5):538-42. doi: 10.1089/sur.2014.162. Epub 2015 Jun 25. PubMed PMID: 26110557; PubMed Central PMCID: PMC4593973.
17: Wieland M, Weber BK, Hafner-Marx A, Sauter-Louis C, Bauer J, Knubben-Schweizer G, Metzner M. A controlled trial on the effect of feeding dietary chestnut extract and glycerol monolaurate on liver function in newborn calves. J Anim Physiol Anim Nutr (Berl). 2015 Feb;99(1):190-200. doi: 10.1111/jpn.12179. Epub 2014 Mar 10. PubMed PMID: 24605953.
18: Haase AT, Rakasz E, Schultz-Darken N, Nephew K, Weisgrau KL, Reilly CS, Li Q, Southern PJ, Rothenberger M, Peterson ML, Schlievert PM. Glycerol Monolaurate Microbicide Protection against Repeat High-Dose SIV Vaginal Challenge. PLoS One. 2015 Jun 9;10(6):e0129465. doi: 10.1371/journal.pone.0129465. eCollection 2015. PubMed PMID: 26057743; PubMed Central PMCID: PMC4461171.
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